Product packaging for Elziverine(Cat. No.:CAS No. 95520-81-3)

Elziverine

Cat. No.: B1221019
CAS No.: 95520-81-3
M. Wt: 543.7 g/mol
InChI Key: PWZXTLHDGIBNLG-UHFFFAOYSA-N
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Description

Elziverine, also known as this compound, is a useful research compound. Its molecular formula is C32H37N3O5 and its molecular weight is 543.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H37N3O5 B1221019 Elziverine CAS No. 95520-81-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95520-81-3

Molecular Formula

C32H37N3O5

Molecular Weight

543.7 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]isoquinoline

InChI

InChI=1S/C32H37N3O5/c1-36-28-9-7-6-8-27(28)35-14-12-34(13-15-35)21-23-20-33-26(16-22-10-11-29(37-2)30(17-22)38-3)25-19-32(40-5)31(39-4)18-24(23)25/h6-11,17-20H,12-16,21H2,1-5H3

InChI Key

PWZXTLHDGIBNLG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NC=C(C3=CC(=C(C=C32)OC)OC)CN4CCN(CC4)C5=CC=CC=C5OC)OC

Other CAS No.

95520-81-3

Synonyms

6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-4-((4-(2-methoxyphenyl)-1-piperazinyl)methyl)isoquinoline
R0-22-4834
Ro 22-4839

Origin of Product

United States

Foundational & Exploratory

Elziverine: A Comprehensive Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elziverine (BMS-663068) is a novel, orally administered small molecule that represents a significant advancement in the treatment of Human Immunodeficiency Virus type 1 (HIV-1). As a first-in-class attachment inhibitor, its unique mechanism of action targets the initial stage of the viral lifecycle, preventing the virus from binding to host CD4+ T-cells. This document provides an in-depth technical overview of the discovery, mechanism of action, and synthetic pathway of this compound, intended for professionals in the field of drug development and virology.

Discovery and Mechanism of Action

This compound is a prodrug of BMS-626529, the active moiety that exerts the antiviral effect. The discovery program was initiated to identify compounds capable of inhibiting the interaction between the HIV-1 envelope glycoprotein gp120 and the host cell's CD4 receptor. This interaction is the crucial first step in viral entry, and its inhibition prevents the subsequent conformational changes required for co-receptor binding and membrane fusion.[1]

BMS-626529 binds directly to a conserved pocket within the gp120 protein, effectively blocking its ability to engage with the CD4 receptor.[1] This mechanism is distinct from other classes of antiretroviral drugs, making it a valuable option for treatment-experienced patients who have developed resistance to other therapies. The binding affinity of BMS-626529 to gp120 is a key contributor to its potent inhibitory activity.[2]

Signaling Pathway of HIV-1 Attachment and Inhibition by this compound

HIV_Attachment_Inhibition cluster_virus HIV-1 Virion cluster_host Host CD4+ T-Cell cluster_inhibition Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 Attachment CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 Conformational Change & Co-receptor Binding This compound This compound (BMS-626529) This compound->gp120 Binding & Inhibition

Caption: HIV-1 gp120 binds to the CD4 receptor, initiating viral entry. This compound (BMS-626529) blocks this interaction.

Synthesis Pathway

The synthesis of this compound is a complex, multi-step process that has been optimized for both efficiency and large-scale production. An 11-step linear synthesis has been described, starting from a simple pyrrole derivative. Key transformations include a regioselective Friedel-Crafts acylation, a Pictet-Spengler cyclization, a radical-mediated aromatization, and a copper-mediated Ullmann-Goldberg-Buchwald coupling to install the triazole substituent.

Key Synthetic Steps:
  • Regioselective Friedel-Crafts Acylation: This initial step establishes a key structural feature of the molecule.

  • Pictet-Spengler Cyclization: This reaction forms the core azaindole ring system.

  • Radical-Mediated Aromatization: This step creates the aromatic azaindole core.

  • Heterocyclic N-oxide α-bromination: This functionalizes a critical C-H bond.

  • Copper-Mediated Ullmann-Goldberg-Buchwald Coupling: This highly regioselective coupling installs the challenging triazole substituent.

The development of the commercial synthesis involved strategic modifications to the initial route to ensure scalability and robustness, leading to the production of over 1000 kg of the active pharmaceutical ingredient (API).

This compound Synthesis Workflow

Elziverine_Synthesis Start Simple Pyrrole Derivative Intermediate1 Acylated Pyrrole Start->Intermediate1 Friedel-Crafts Acylation Intermediate2 Azaindole Core Intermediate1->Intermediate2 Pictet-Spengler Cyclization Intermediate3 Aromatized Azaindole Intermediate2->Intermediate3 Radical-Mediated Aromatization Intermediate4 Brominated Azaindole Intermediate3->Intermediate4 N-oxide α-bromination Intermediate5 Coupled Product Intermediate4->Intermediate5 Ullmann-Goldberg-Buchwald Coupling This compound This compound (BMS-663068) Intermediate5->this compound Final Steps

Caption: A simplified workflow illustrating the key stages in the 11-step synthesis of this compound.

Quantitative Data

Preclinical Antiviral Activity of BMS-626529 (Active Moiety of this compound)
HIV-1 Strain/IsolateEC50 (nM)
Vast majority of viral isolates<10
Most susceptible virusesLow pM range

Note: Susceptibility varied by >6 log10 across different viral isolates.[2]

Clinical Efficacy of this compound (Phase 2b Study AI438011, 24 Weeks)
Treatment ArmVirologic Response Rate (HIV-1 RNA <50 copies/mL)
This compound 400 mg twice daily80%
This compound 800 mg twice daily69%
This compound 600 mg once daily76%
This compound 1200 mg once daily72%
Ritonavir-boosted atazanavir (control)75%

All treatment arms were administered with raltegravir and tenofovir disoproxil fumarate.

Safety and Tolerability of this compound (Phase 2b Study AI438011, 24 Weeks)
Adverse EventThis compound Groups (n=200)Ritonavir-boosted Atazanavir Group (n=51)
Serious Adverse Events7%10%
Discontinuation due to Adverse Events2%4%
Grade 2-4 Drug-Related Adverse Events9%27%

No serious adverse events or discontinuations were deemed related to this compound.

Experimental Protocols

In Vitro Antiviral Activity Assay (Single-Cycle Infection Assay)

This protocol is designed to determine the half-maximal effective concentration (EC50) of this compound's active form, BMS-626529, against various HIV-1 strains.

1. Cell and Virus Preparation:

  • Culture TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with an integrated luciferase reporter gene under the control of the HIV-1 LTR) in appropriate media.
  • Prepare stocks of various HIV-1 strains or pseudoviruses.

2. Assay Procedure:

  • Plate TZM-bl cells in 96-well plates and incubate overnight.
  • Prepare serial dilutions of BMS-626529.
  • Pre-incubate the virus with the serially diluted compound for 1 hour at 37°C.
  • Add the virus-compound mixture to the TZM-bl cells.
  • Incubate for 48 hours at 37°C.
  • Lyse the cells and measure luciferase activity using a luminometer.

3. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the virus control (no compound).
  • Determine the EC50 value by fitting the dose-response curve using a non-linear regression model.

Experimental Workflow for In Vitro Antiviral Assay

Antiviral_Assay_Workflow Start Prepare TZM-bl cells and HIV-1 virus Step1 Plate TZM-bl cells in 96-well plates Start->Step1 Step2 Prepare serial dilutions of BMS-626529 Step1->Step2 Step3 Pre-incubate virus with compound Step2->Step3 Step4 Add virus-compound mixture to cells Step3->Step4 Step5 Incubate for 48 hours Step4->Step5 Step6 Measure luciferase activity Step5->Step6 End Calculate EC50 Step6->End

Caption: A step-by-step workflow for determining the in vitro antiviral activity of BMS-626529.

Conclusion

This compound represents a significant addition to the armamentarium of anti-HIV-1 therapies. Its novel mechanism of action as an attachment inhibitor provides a much-needed option for patients with limited treatment options due to resistance. The successful development of a robust and scalable synthesis ensures its availability for clinical use. The data presented in this guide underscore the potent antiviral activity and favorable safety profile of this compound, making it a cornerstone of modern HIV-1 treatment strategies.

References

Elziverine (Ro 22-4839): A Technical Whitepaper on its Mechanism of Action as a Calmodulin Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Elziverine (also known as Ro 22-4839) is a discontinued drug candidate initially developed by F. Hoffmann-La Roche Ltd. as a cerebral circulation improver.[1] Its primary mechanism of action is the selective antagonism of calmodulin (CaM), a ubiquitous and highly conserved calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways. This document provides an in-depth technical overview of the elucidated mechanism of action of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways.

Introduction

This compound (Ro 22-4839) is a potent calmodulin antagonist that has demonstrated a range of biological activities, including vasospasmolytic effects, inhibition of erythrocyte membrane rupture, anti-platelet aggregation, and reduction of lipid peroxidation.[2][3] These effects are primarily attributed to its ability to bind to calmodulin and inhibit the activation of CaM-dependent enzymes. This whitepaper will delve into the molecular mechanisms underlying these activities, providing a comprehensive resource for researchers in pharmacology and drug development.

Quantitative Data Summary

The inhibitory effects of this compound (Ro 22-4839) have been quantified in several key assays. The following tables summarize the available IC50 values, providing a comparative view of its potency against different calmodulin-dependent enzymes and processes.

Table 1: Inhibitory Potency (IC50) of this compound (Ro 22-4839) on Calmodulin-Dependent Enzymes

Enzyme/ProcessTissue SourceIC50 (µM)Reference
Myosin Light Chain Kinase (MLCK)Chicken Gizzard3.1[4]
Cyclic AMP PhosphodiesteraseBovine Heart20[4]
Cyclic AMP PhosphodiesteraseBovine Brain17

Table 2: Inhibitory Potency (IC50) of this compound (Ro 22-4839) on Cellular Processes

ProcessSystemIC50 (µM)Reference
ATP-induced SuperprecipitationChicken Gizzard Actomyosin2.0

Mechanism of Action: Calmodulin Antagonism

This compound exerts its effects by binding to calmodulin in a calcium-dependent manner. This binding is thought to occur at the hydrophobic domains of calmodulin that are exposed upon calcium binding. By occupying these sites, this compound prevents the interaction of calmodulin with its target enzymes, thereby inhibiting their activation.

Inhibition of Myosin Light Chain Kinase (MLCK)

One of the most significant downstream effects of this compound's calmodulin antagonism is the potent inhibition of Myosin Light Chain Kinase (MLCK). MLCK is a key enzyme in smooth muscle contraction, where it phosphorylates the regulatory light chain of myosin, leading to actin-myosin interaction and muscle contraction. By inhibiting MLCK, this compound promotes smooth muscle relaxation, which is consistent with its observed vasospasmolytic effects.

Effects on Other Calmodulin-Dependent Pathways

This compound also inhibits other calmodulin-dependent enzymes, such as cyclic AMP phosphodiesterase, albeit with lower potency compared to MLCK. This suggests a degree of selectivity in its action. The inhibition of these pathways likely contributes to the broader pharmacological profile of the compound.

Signaling Pathway

The following diagram illustrates the central role of calmodulin in cellular signaling and the inhibitory action of this compound.

Elziverine_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular Signal Signal Receptor Receptor Signal->Receptor 1. Signal Binding Ca_channel Ca2+ Channel Receptor->Ca_channel 2. Activation Ca2+ Ca2+ Ca_channel->Ca2+ 3. Ca2+ Influx CaM_Ca2 Ca2+/Calmodulin Complex Ca2+->CaM_Ca2 Calmodulin Calmodulin Calmodulin->CaM_Ca2 4. Binding MLCK_inactive MLCK (inactive) CaM_Ca2->MLCK_inactive 5. Activation MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC 6. Phosphorylation Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction This compound This compound (Ro 22-4839) This compound->CaM_Ca2 Inhibition IC50_Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of this compound Prepare_Reagents->Serial_Dilution Assay_Setup Set up Assay Reactions (Control and Test) Serial_Dilution->Assay_Setup Incubation Incubate at Optimal Temperature Assay_Setup->Incubation Reaction_Stop Stop the Reaction Incubation->Reaction_Stop Measurement Measure Product Formation or Substrate Depletion Reaction_Stop->Measurement Data_Analysis Calculate % Inhibition and Plot Dose-Response Curve Measurement->Data_Analysis IC50_Determination Determine IC50 Value (Non-linear Regression) Data_Analysis->IC50_Determination End End IC50_Determination->End

References

Elziverine: A Technical Whitepaper on its Biological Activity and Molecular Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elziverine (also known as Ro 22-4839) is a potent calmodulin antagonist that was initially investigated as a cerebral circulation-improving agent with vasospasmolytic properties. Developed by F. Hoffmann-La Roche, its primary mechanism of action is the inhibition of the ubiquitous calcium-binding protein, calmodulin. This antagonism disrupts a multitude of downstream cellular processes that are dependent on calmodulin signaling. This document provides a comprehensive overview of the known biological activities of this compound, its molecular targets, and the experimental methodologies used to characterize its effects. While quantitative data from early studies are not widely available, this paper synthesizes the established qualitative effects and provides standardized protocols for relevant assays.

Biological Activity and Molecular Targets

This compound's biological effects stem from its direct interaction with and inhibition of calmodulin, a key intracellular calcium sensor. By targeting calmodulin, this compound influences a wide array of enzymatic and non-enzymatic processes.

Primary Target: Calmodulin (CaM)

Calmodulin is a highly conserved, calcium-binding protein that acts as a transducer of intracellular calcium signals. The binding of Ca²⁺ to calmodulin induces a conformational change, enabling it to interact with and modulate the activity of a large number of target proteins. This compound, as a calmodulin antagonist, binds to calmodulin and prevents this calcium-induced activation, thereby inhibiting its downstream effects.

Downstream Cellular and Physiological Effects

The inhibition of calmodulin by this compound leads to several observable biological consequences:

  • Inhibition of Calmodulin-Dependent Enzymes: this compound has been shown to inhibit the activity of key enzymes that are dependent on Ca²⁺/calmodulin for their function. This includes:

    • Phosphodiesterases (PDEs): Specifically, Ca²⁺/calmodulin-dependent phosphodiesterase, which is involved in cyclic nucleotide signaling.

    • Myosin Light Chain Kinase (MLCK): A crucial enzyme in the regulation of smooth muscle contraction.

  • Vasodilation and Improvement of Cerebral Circulation: By inhibiting MLCK in vascular smooth muscle, this compound prevents the phosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation. This effect is consistent with its initial investigation as a cerebral circulation improver.

  • Inhibition of Platelet Aggregation: Calmodulin plays a role in the signaling cascades that lead to platelet aggregation. This compound's antagonism of calmodulin interferes with these processes, resulting in an anti-platelet effect.

  • Erythrocyte Membrane Stabilization: this compound has been reported to inhibit the rupture of red blood cell membranes, suggesting a stabilizing effect on the erythrocyte cytoskeleton, a process in which calmodulin is involved.

  • Inhibition of Lipid Peroxidation: The compound has also been noted to inhibit lipid peroxidation, a process of oxidative degradation of lipids.

Quantitative Data

Table 1: Summary of this compound's Biological Activities and Targets

Biological ProcessTarget/AssayEffect of this compoundQuantitative Data (IC50/Ki)
Primary Target Interaction Calmodulin BindingAntagonistData not publicly available.
Enzyme Inhibition Ca²⁺/Calmodulin-Dependent PhosphodiesteraseInhibitionData not publicly available.
Myosin Light Chain Kinase (MLCK)InhibitionData not publicly available.
Cellular Effects Platelet AggregationInhibitionData not publicly available.
Erythrocyte Membrane RuptureInhibitionData not publicly available.
Lipid PeroxidationInhibitionData not publicly available.
Physiological Effects Smooth Muscle ContractionRelaxation/InhibitionData not publicly available.
Cerebral CirculationImprovementData not publicly available.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways affected by this compound and a representative experimental workflow.

Elziverine_Calmodulin_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Stimulus Stimulus Ca2_ion Ca²⁺ Stimulus->Ca2_ion ↑ Influx Calmodulin Calmodulin (Inactive) CaM_Ca2 Ca²⁺/Calmodulin (Active) Target_Proteins Target Proteins (PDE, MLCK, etc.) CaM_Ca2->Target_Proteins Activation This compound This compound This compound->Calmodulin Inhibition Biological_Response Biological Response (e.g., Muscle Contraction, Platelet Aggregation) Target_Proteins->Biological_Response Leads to Ca2_ionCalmodulin Ca2_ionCalmodulin Ca2_ionCalmodulin->CaM_Ca2

This compound's primary mechanism of action.

MLCK_Inhibition_Pathway CaM_Ca2 Ca²⁺/Calmodulin MLCK_inactive MLCK (Inactive) CaM_Ca2->MLCK_inactive Activates MLCK_active MLCK (Active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Actin_Myosin Actin-Myosin Interaction Myosin_LC_P->Actin_Myosin Contraction Smooth Muscle Contraction Actin_Myosin->Contraction This compound This compound This compound->CaM_Ca2 Inhibits

Inhibition of the MLCK pathway by this compound.

Calmodulin_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_CaM Prepare Calmodulin Solution Incubate Incubate CaM, this compound, Ca²⁺, and Enzyme Prepare_CaM->Incubate Prepare_Test_Compound Prepare this compound dilutions Prepare_Test_Compound->Incubate Prepare_Enzyme Prepare CaM-dependent enzyme (e.g., PDE) Prepare_Enzyme->Incubate Add_Substrate Add Substrate Incubate->Add_Substrate Measure_Activity Measure Enzyme Activity Add_Substrate->Measure_Activity Plot_Data Plot % Inhibition vs. [this compound] Measure_Activity->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50

Workflow for a calmodulin binding/inhibition assay.

Experimental Protocols

The following are representative protocols for assays relevant to the characterization of this compound's biological activity. These are generalized methods and would be adapted with specific concentrations and incubation times for the compound .

Calmodulin (CaM) Inhibition Assay (Generic)

This assay determines the ability of a test compound to inhibit the activity of a calmodulin-dependent enzyme.

  • Materials:

    • Purified Calmodulin

    • Purified Calmodulin-dependent enzyme (e.g., Phosphodiesterase 1)

    • This compound

    • Assay Buffer (e.g., Tris-HCl with CaCl₂ and MgCl₂)

    • Enzyme substrate (e.g., cAMP for PDE1)

    • Detection reagents

  • Procedure:

    • Prepare a series of dilutions of this compound in the assay buffer.

    • In a microplate, add the assay buffer, calmodulin, and the calmodulin-dependent enzyme.

    • Add the this compound dilutions to the respective wells. Include a vehicle control (no this compound) and a positive control inhibitor.

    • Incubate the plate for a predetermined time at a specific temperature to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Incubate for a set period.

    • Stop the reaction and add detection reagents.

    • Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting percent inhibition against the logarithm of the this compound concentration.

Myosin Light Chain Kinase (MLCK) Assay (Generic)

This assay measures the inhibition of MLCK-mediated phosphorylation of myosin light chain.

  • Materials:

    • Purified smooth muscle MLCK

    • Purified Calmodulin

    • Myosin light chain (MLC) peptide substrate

    • [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

    • This compound

    • Kinase buffer (containing CaCl₂, MgCl₂, and other necessary components)

    • Scintillation counter or luminometer

  • Procedure (using radiolabeling):

    • Prepare a reaction mixture containing kinase buffer, calmodulin, MLC peptide substrate, and this compound at various concentrations.

    • Add MLCK to the mixture.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate at 30°C for a specified time.

    • Stop the reaction by spotting the mixture onto phosphocellulose paper.

    • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

    • Calculate the percent inhibition and determine the IC50.

Platelet Aggregation Assay (Generic)

This assay measures the ability of a compound to inhibit agonist-induced platelet aggregation.

  • Materials:

    • Platelet-rich plasma (PRP) or washed platelets

    • Platelet agonist (e.g., ADP, collagen, or thrombin)

    • This compound

    • Saline or appropriate buffer

    • Platelet aggregometer

  • Procedure:

    • Prepare PRP from fresh whole blood by centrifugation.

    • Pre-warm the PRP to 37°C.

    • Add a known volume of PRP to a cuvette in the aggregometer and establish a baseline reading.

    • Add various concentrations of this compound or vehicle to the PRP and incubate for a short period.

    • Induce platelet aggregation by adding a specific concentration of an agonist.

    • Record the change in light transmittance over time, which corresponds to the degree of aggregation.

    • Calculate the percentage of aggregation inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value.

Erythrocyte Membrane Stabilization Assay (Generic)

This assay assesses the ability of a compound to protect red blood cell membranes from lysis induced by heat or hypotonic stress.

  • Materials:

    • Fresh whole blood

    • Isotonic buffer (e.g., phosphate-buffered saline, pH 7.4)

    • Hypotonic buffer

    • This compound

    • Spectrophotometer

  • Procedure (Heat-induced hemolysis):

    • Prepare a suspension of red blood cells (RBCs) in isotonic buffer.

    • Mix equal volumes of the RBC suspension and various concentrations of this compound.

    • Incubate the mixtures at 56°C for 30 minutes.

    • Cool the tubes and centrifuge to pellet the intact RBCs.

    • Measure the absorbance of the supernatant (hemoglobin release) at 560 nm.

    • Calculate the percentage of hemolysis inhibition compared to a control without this compound.

Lipid Peroxidation (Malondialdehyde - MDA) Assay (Generic)

This assay quantifies the level of lipid peroxidation by measuring the formation of malondialdehyde (MDA), a byproduct of this process.

  • Materials:

    • Tissue homogenate or cell lysate

    • Thiobarbituric acid (TBA) reagent

    • Trichloroacetic acid (TCA)

    • MDA standard

    • Spectrophotometer or fluorometer

  • Procedure:

    • Induce lipid peroxidation in the biological sample if necessary (e.g., by adding an oxidizing agent).

    • Treat the sample with various concentrations of this compound or a vehicle control.

    • Stop the reaction and precipitate proteins with TCA.

    • Centrifuge and collect the supernatant.

    • Add TBA reagent to the supernatant and heat at 95°C for 60 minutes to form the MDA-TBA adduct.

    • Cool the samples and measure the absorbance at 532 nm or fluorescence at Ex/Em = 532/553 nm.

    • Quantify the MDA concentration using a standard curve.

    • Calculate the percentage inhibition of lipid peroxidation by this compound.

Conclusion

This compound is a noteworthy calmodulin antagonist with a range of biological activities that stem from this primary mechanism. Its ability to inhibit key enzymes like MLCK and phosphodiesterase, along with its effects on platelet aggregation and membrane stability, underscores the central role of calmodulin in cellular function. While the discontinuation of its development has limited the availability of extensive modern data, the foundational research on this compound provides a valuable case study for understanding the therapeutic potential and physiological consequences of calmodulin antagonism. Further investigation, should the compound become available for research, could more precisely delineate its potency and selectivity, potentially revealing new applications for this and similar molecules in areas such as vascular disorders and other conditions involving dysregulated calcium signaling.

Elziverine (Ro 22-4839): A Technical Overview of Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elziverine (Ro 22-4839) is a novel isoquinoline derivative initially investigated as a cerebral circulation improver. Preclinical in vitro and in vivo studies have revealed its primary mechanism of action as a calmodulin antagonist, leading to a range of pharmacological effects, including vasodilation, neuroprotection, and inhibition of platelet aggregation. This technical guide provides a comprehensive summary of the available preclinical data on this compound, including detailed experimental protocols, quantitative data from in vitro and in vivo studies, and an exploration of its molecular mechanism of action.

In Vitro Studies

Calmodulin Antagonism

This compound's primary in vitro effect is the inhibition of calmodulin (CaM), a key intracellular calcium sensor protein. This antagonism has been demonstrated across various enzyme and cellular systems.

Table 1: In Vitro Calmodulin Antagonistic Activity of this compound (Ro 22-4839)

Assay SystemIC50 Value (µM)Source
Calmodulin-activated cyclic AMP phosphodiesterase17 - 20Nakajima & Katoh, 1987
ATP-induced superprecipitation of actomyosin2.0Nakajima & Katoh, 1987
Myosin Light Chain Kinase (MLCK)3.1Nakajima & Katoh, 1987
  • Calmodulin-activated cyclic AMP phosphodiesterase assay:

    • Enzyme Source: Bovine heart or brain.

    • Method: The assay measures the hydrolysis of cyclic AMP (cAMP) by phosphodiesterase in the presence of calcium and calmodulin. The inhibitory effect of this compound is determined by quantifying the reduction in cAMP hydrolysis at various concentrations of the compound.

    • Key Reagents: Tris-HCl buffer, CaCl2, calmodulin, phosphodiesterase, cAMP, and this compound.

  • ATP-induced superprecipitation of actomyosin assay:

    • Tissue Source: Chicken gizzard.

    • Method: This assay measures the contraction of actomyosin threads upon the addition of ATP. The inhibitory effect of this compound on this process, which is dependent on the CaM-MLCK pathway, is quantified.

    • Key Reagents: Actomyosin preparation, Tris-HCl buffer, KCl, MgCl2, CaCl2, ATP, and this compound.

  • Myosin Light Chain Kinase (MLCK) assay:

    • Enzyme Source: Chicken gizzard.

    • Method: The assay measures the phosphorylation of myosin light chains by MLCK in the presence of Ca2+/calmodulin. The IC50 value is determined by measuring the inhibition of phosphate incorporation into the myosin light chains at varying this compound concentrations. The inhibition by this compound was shown to be overcome by the addition of excess calmodulin, indicating a competitive antagonistic mechanism.

    • Key Reagents: Purified MLCK, myosin light chains, [γ-32P]ATP, CaCl2, calmodulin, and this compound.

Effects on Blood Components

This compound has been shown to modulate the function of erythrocytes and platelets in vitro.

  • Observation: this compound prevents the profound externalized shape change of erythrocytes induced by in vitro treatment with Ca2+ and the ionophore A23187. This suggests a protective effect on the erythrocyte membrane against calcium-induced damage.

  • Observation: this compound demonstrates an inhibitory effect on platelet aggregation, although specific quantitative data on the extent of inhibition and the agonists used are not detailed in the available literature.

In Vivo Studies

Neuroprotective Effects in a Stroke Model

This compound has shown significant neuroprotective effects in a well-established animal model of stroke.

Table 2: In Vivo Effects of this compound (Ro 22-4839) in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)

ParameterDosageDurationObserved Effect
Stroke Incidence and Cerebral Edema30.6 or 66.0 mg/kg/day (in food)15 weeksPrevention of the progress of stroke and cerebral edema.
Cardiovascular Parameters30.6 or 66.0 mg/kg/day (in food)15 weeksNo prevention of the deterioration of cardiovascular parameters (e.g., hypertension).
Erythrocyte Membrane Hypersusceptibility30.6 or 66.0 mg/kg/day (in food)15 weeksPrevention of the hypersusceptibility of the erythrocyte membrane to Ca2+-ionophore and Ca2+.
Platelet Aggregability30.6 or 66.0 mg/kg/day (in food)15 weeksPrevention of the hypoaggregability of platelets.
Plasma Thiobarbituric Acid Reacting Substance (TBARS)30.6 or 66.0 mg/kg/day (in food)15 weeksPrevention of the elevated plasma TBARS levels, indicating an anti-lipid peroxidative action.
  • Animal Model: Stroke-prone spontaneously hypertensive rats (SHRSP).

  • Drug Administration: this compound was mixed with the food and administered orally at average daily doses of 30.6 or 66.0 mg/kg.

  • Duration of Treatment: 15 weeks.

  • Parameters Measured:

    • Incidence of stroke signs.

    • Cerebral edema (measured by brain water and sodium content).

    • Cardiovascular parameters (e.g., blood pressure).

    • Erythrocyte membrane susceptibility (in vitro challenge with Ca2+ and ionophore A23187).

    • Platelet aggregability.

    • Plasma levels of thiobarbituric acid reacting substance (TBARS) as a marker of lipid peroxidation.

Cerebral Vasodilation

This compound has demonstrated potent cerebral vasodilating effects in various animal models.

  • Animal Models: Anesthetized dogs and cats.

  • Drug Administration: Intravenous administration.

  • Observation: In a feline model, this compound at a dose of 0.3 mg/kg was shown to reverse the vasoconstriction of pial arteries and veins induced by hypocapnia. This effect is attributed to its direct relaxing effect on vascular smooth muscle.

Mechanism of Action & Signaling Pathways

The primary mechanism of action of this compound is its antagonism of calmodulin. By inhibiting the Ca2+/calmodulin complex, this compound disrupts downstream signaling pathways that are dependent on this complex.

Calmodulin-Dependent Signaling Pathway

Calmodulin-Dependent Signaling Pathway cluster_0 Cellular Stimulus cluster_1 Calmodulin Activation cluster_2 This compound Inhibition cluster_3 Downstream Effectors cluster_4 Physiological Response Stimulus Increased Intracellular Ca2+ CaM Calmodulin (Inactive) CaM_active Ca2+/Calmodulin (Active) CaM->CaM_active Ca2+ Binding MLCK MLCK CaM_active->MLCK PDE Phosphodiesterase CaM_active->PDE Other Other CaM-dependent enzymes CaM_active->Other This compound This compound (Ro 22-4839) This compound->CaM_active Antagonism Response Smooth Muscle Relaxation (Vasodilation) Inhibition of Platelet Aggregation Neuroprotection MLCK->Response Inhibition of Myosin Phosphorylation

Caption: this compound's mechanism of action via calmodulin antagonism.

Experimental Workflow Diagrams

In Vitro Enzyme Inhibition Assay Workflow

In Vitro Enzyme Inhibition Assay Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution (e.g., MLCK, PDE) incubate Incubate Enzyme, Substrate, Ca2+/Calmodulin, and this compound prep_enzyme->incubate prep_substrate Prepare Substrate Solution (e.g., Myosin Light Chains, cAMP) prep_substrate->incubate prep_this compound Prepare Serial Dilutions of this compound prep_this compound->incubate measure Measure Enzyme Activity (e.g., Phosphorylation, cAMP hydrolysis) incubate->measure analyze Calculate % Inhibition and Determine IC50 Value measure->analyze In Vivo Stroke Model Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_monitoring Monitoring (15 weeks) cluster_endpoint Endpoint Analysis animal_model Use Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) treatment_group Administer this compound in food (30.6 or 66.0 mg/kg/day) animal_model->treatment_group control_group Administer Standard Diet animal_model->control_group monitor Observe for Stroke Signs Measure Blood Pressure treatment_group->monitor control_group->monitor endpoint Measure Cerebral Edema Assess Blood Parameters (Erythrocytes, Platelets, TBARS) monitor->endpoint

Navigating the Labyrinth: A Technical Guide to the Initial Toxicity Screening of Novel Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

The journey of a novel chemical entity from a promising candidate to a therapeutic reality is fraught with challenges, none more critical than the early assessment of its safety profile. Initial toxicity screening serves as the first gatekeeper in this process, meticulously evaluating the potential for adverse effects before a compound progresses to more extensive and costly stages of development. This guide provides an in-depth overview of the core principles and methodologies employed in the initial toxicological evaluation of a compound, using the discontinued drug candidate Elziverine as a conceptual framework for a hypothetical new chemical entity.

I. The Imperative of Early Safety Assessment

The early identification of potential toxicities is paramount in drug development. It allows for the timely termination of unviable candidates, conserving resources and focusing efforts on compounds with a higher probability of success.[1][2] A comprehensive initial toxicity screening program is designed to unmask a wide range of potential adverse effects, from acute, high-dose toxicity to more subtle, long-term risks such as genetic damage. This proactive approach to risk mitigation is a cornerstone of modern pharmaceutical research and development.

II. Pillars of Initial Toxicity Screening: A Multi-faceted Approach

The initial toxicity screening of a novel compound is not a single experiment but a battery of tests designed to provide a holistic view of its potential risks. These studies can be broadly categorized into in vivo acute and subchronic toxicity studies, in vitro and in vivo genotoxicity assays, and safety pharmacology evaluations.

A. In Vivo Toxicity Studies: Unveiling Systemic Effects

In vivo studies in animal models remain a critical component of initial toxicity screening, providing invaluable data on the compound's effects on a whole organism.

Table 1: Key Parameters in Acute and Subchronic In Vivo Toxicity Studies

ParameterAcute Toxicity StudiesSubchronic Toxicity Studies
Objective To determine the median lethal dose (LD50) and identify potential target organs for toxicity after a single high dose or multiple doses over a short period (up to 14 days).[3][4]To evaluate the toxicological profile of a compound after repeated administration over a longer period (typically 28 to 90 days).[5]
Typical Endpoints Mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, body weight), gross necropsy findings.Changes in body weight, food and water consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology of major organs.
Dosing Typically single or multiple doses over 24 hours.Daily or otherwise frequent dosing for the duration of the study.
Observation Period Up to 14 days.The duration of the study (e.g., 28 or 90 days), often with a recovery period.
  • Animal Model: Healthy, young adult rodents (e.g., Sprague-Dawley rats or CD-1 mice), typically of a single sex for the initial test.

  • Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

  • Dose Formulation: The test compound is formulated in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose).

  • Dosing Procedure: A single animal is dosed with the starting dose (a dose expected to be toxic but not lethal).

  • Observation: The animal is observed for signs of toxicity and mortality for up to 48 hours.

  • Dose Adjustment:

    • If the animal survives, the next animal is given a higher dose.

    • If the animal dies, the next animal is given a lower dose.

  • Termination: The study is concluded after a specified number of animals have been tested, and the LD50 is calculated using statistical methods.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

B. Genotoxicity Assays: Assessing the Risk of Genetic Damage

Genotoxicity assays are designed to detect compounds that can cause damage to DNA and chromosomes, which can lead to mutations and potentially cancer.

Table 2: Standard Battery of Genotoxicity Tests

Assay TypePrincipleTypical System
Bacterial Reverse Mutation (Ames) Test Measures the ability of a compound to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.Bacterial cell cultures.
In Vitro Mammalian Cell Gene Mutation Test Detects gene mutations in mammalian cells in culture.Mouse lymphoma L5178Y cells or Chinese hamster ovary (CHO) cells.
In Vitro Micronucleus Test Identifies compounds that cause chromosomal damage by detecting the formation of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division).Human peripheral blood lymphocytes or cultured mammalian cell lines.
In Vivo Micronucleus Test Assesses chromosomal damage in developing red blood cells (erythrocytes) in the bone marrow of treated animals.Rodents (mice or rats).
In Vivo Comet Assay Measures DNA strand breaks in individual cells from various tissues of treated animals.Rodents (various tissues can be analyzed).
  • Cell Culture: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, TK6) are cultured under standard conditions.

  • Compound Exposure: Cells are exposed to a range of concentrations of the test compound, both with and without an external metabolic activation system (S9 fraction from rat liver).

  • Treatment Duration: Cells are typically exposed for a short period (e.g., 3-6 hours) followed by a recovery period, or for a longer continuous period (e.g., 24 hours).

  • Harvest and Staining: Cells are harvested, treated with a cytokinesis blocker (e.g., cytochalasin B) to accumulate binucleated cells, and then stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: The frequency of micronuclei in a predetermined number of binucleated cells is scored under a microscope.

  • Data Analysis: The results are statistically analyzed to determine if the test compound significantly increases the frequency of micronucleated cells compared to the vehicle control.

C. Safety Pharmacology: Evaluating Effects on Vital Functions

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a drug on vital physiological functions. The core battery of tests focuses on the central nervous, cardiovascular, and respiratory systems.

Table 3: Core Battery of Safety Pharmacology Studies

SystemKey Parameters Evaluated
Central Nervous System (CNS) Behavioral changes, motor activity, coordination, sensory and motor reflex responses, and body temperature. A functional observational battery (FOB) or a modified Irwin test is often used.
Cardiovascular System Blood pressure, heart rate, and electrocardiogram (ECG) to assess for potential effects on cardiac rhythm, including QT interval prolongation (often initially screened using an in vitro hERG assay).
Respiratory System Respiratory rate, tidal volume, and hemoglobin oxygen saturation.
  • Cell Line: A mammalian cell line stably expressing the human ether-à-go-go-related gene (hERG), which encodes a critical potassium ion channel in the heart.

  • Electrophysiology: The patch-clamp technique is used to measure the electrical current flowing through the hERG channels in individual cells.

  • Compound Application: The test compound is applied to the cells at various concentrations.

  • Data Acquisition: The effect of the compound on the hERG channel current is recorded and analyzed.

  • Analysis: The concentration of the compound that inhibits the hERG current by 50% (IC50) is determined. A low IC50 value indicates a higher risk of causing QT interval prolongation and potentially life-threatening arrhythmias.

III. Visualizing the Process: Workflows and Pathways

To better understand the interconnectedness of these screening procedures, the following diagrams illustrate a typical workflow and a hypothetical signaling pathway that might be investigated.

Experimental_Workflow_for_Initial_Toxicity_Screening cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Screening genotox_vitro Genotoxicity Assays (Ames, Micronucleus) decision1 Proceed to In Vivo? genotox_vitro->decision1 herg hERG Assay herg->decision1 cytotox Cytotoxicity Assays cytotox->decision1 acute_tox Acute Toxicity (LD50) subchronic_tox Subchronic Toxicity (28-day) acute_tox->subchronic_tox safety_pharm Safety Pharmacology (CNS, CV, Respiratory) acute_tox->safety_pharm decision2 Candidate Selection for Further Development subchronic_tox->decision2 safety_pharm->decision2 start Novel Compound start->genotox_vitro start->herg start->cytotox decision1->acute_tox Yes stop Terminate Development decision1->stop No decision2->stop High Risk

Initial Toxicity Screening Workflow.

Given that early drug candidates like this compound were sometimes developed as inhibitors of specific cellular processes, a hypothetical signaling pathway that could be relevant for toxicity is presented below. For instance, off-target inhibition of a critical kinase could lead to adverse effects.

Hypothetical_Signaling_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation compound This compound (Hypothetical) compound->akt Off-target Inhibition

Hypothetical Off-Target Signaling Pathway.

IV. Conclusion: A Foundation for Safe Drug Development

The initial toxicity screening of a novel compound is a complex but essential phase in the drug development process. By employing a battery of in vivo and in vitro tests, researchers can gain a preliminary understanding of a compound's safety profile and make informed decisions about its future development. While the specific data for this compound is not publicly available, the principles and methodologies outlined in this guide provide a robust framework for the initial toxicological assessment of any new chemical entity, ensuring that only the most promising and safest candidates advance toward clinical application.

References

Elziverine: A Technical Guide to Solubility and Stability Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elziverine (also known as Ro 22-4839) is a calmodulin antagonist that has been investigated for its potential as a brain circulation improvement agent with vasospasm antispasmodic effects.[1] As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the methodologies required to determine the solubility and stability of this compound. While specific quantitative data for this compound is not extensively available in the public domain, this document outlines the standard experimental protocols and data presentation formats that are essential for its preclinical and formulation development.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below. It is important to note that detailed experimental solubility and stability data are not widely published. The information provided for a structural analog regarding solubility and storage is included for illustrative purposes.

PropertyValueSource
Chemical Name 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]isoquinolineChemicalBook
CAS Number 95520-81-3ChemicalBook
Molecular Formula C32H37N3O5ChemicalBook
Molecular Weight 543.65 g/mol ChemicalBook
Boiling Point (Predicted) 682.4±55.0 °CChemicalBook
Density (Predicted) 1.187±0.06 g/cm3 ChemicalBook
pKa (Predicted) 6.60±0.40ChemicalBook
Solubility (Analog) Soluble in DMSO (10 mM stock solution recommended)Benchchem
Storage (Analog) Stable at 2–8°C (short-term); -20°C (1 month); -80°C (6 months)Benchchem

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the solubility and stability of a drug candidate like this compound.

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation design. The following are standard methods for solubility assessment.

1. Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

  • Principle: An excess amount of the solid compound is added to a specific solvent in a sealed flask. The flask is then agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Procedure:

    • Add an excess of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH levels, ethanol, DMSO).

    • Place the vials in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C).

    • After reaching equilibrium, the suspension is filtered or centrifuged to separate the undissolved solid.

    • The concentration of this compound in the clear supernatant is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Presentation: Results are typically reported in mg/mL or µg/mL.

2. Kinetic Solubility Assessment

Kinetic solubility is often measured in early drug discovery to quickly assess the dissolution rate and potential for precipitation.

  • Principle: A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is added to an aqueous buffer. The concentration at which precipitation is first observed is the kinetic solubility.

  • Procedure:

    • Prepare a high-concentration stock solution of this compound in DMSO.

    • Use a liquid handling system to make serial dilutions of the stock solution into an aqueous buffer (e.g., PBS, pH 7.4) in a microplate format.

    • The plate is incubated for a short period (e.g., 1-2 hours).

    • Precipitation is detected by nephelometry (light scattering) or turbidimetry.

  • Data Presentation: Kinetic solubility is reported as the concentration at which precipitation occurs.

Stability Assessment

Stability testing is crucial to determine the shelf-life of a drug substance and to identify its degradation products. These studies are typically conducted following the International Council for Harmonisation (ICH) guidelines.[2][3][4]

1. Solid-State Stability

  • Principle: The solid drug substance is subjected to various stress conditions to evaluate its intrinsic stability.

  • Procedure:

    • Store accurately weighed samples of solid this compound under different temperature and humidity conditions as specified by ICH guidelines (e.g., 25°C/60% RH, 30°C/65% RH, 40°C/75% RH).[2]

    • At specified time points (e.g., 0, 3, 6, 9, 12, 24 months), withdraw samples.

    • Analyze the samples for appearance, assay (potency), and degradation products using a stability-indicating HPLC method.

  • Data Presentation: The results are presented in a tabular format showing the change in assay and the formation of degradation products over time under each storage condition.

2. Solution-State Stability

  • Principle: The stability of the drug in solution is assessed under various conditions to understand its degradation pathways in a liquid formulation.

  • Procedure:

    • Prepare solutions of this compound in different solvents and at various pH values.

    • Subject the solutions to stress conditions including elevated temperature, and exposure to light (photostability testing as per ICH Q1B).

    • At predetermined time intervals, analyze the solutions for the parent compound concentration and the presence of any degradants.

  • Data Presentation: The degradation kinetics (e.g., first-order or second-order) can be determined, and the degradation rate constant and half-life can be calculated.

3. Forced Degradation Studies

  • Principle: The drug substance is exposed to harsh conditions to accelerate its degradation. This helps in identifying potential degradation products and developing a stability-indicating analytical method.

  • Procedure:

    • Expose this compound to acidic, basic, and oxidative conditions.

    • Heat the solid drug substance and solutions.

    • Expose the drug to UV and visible light.

    • Analyze the stressed samples to identify and characterize the degradation products using techniques like LC-MS/MS.

Visualizations

Signaling Pathway

As a calmodulin antagonist, this compound is expected to interfere with cellular signaling pathways mediated by calmodulin. The following diagram illustrates a generic calmodulin signaling pathway.

Caption: Generic Calmodulin Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines a typical workflow for the comprehensive solubility and stability assessment of a research compound like this compound.

Drug_Development_Workflow cluster_Solubility Solubility Assessment cluster_Stability Stability Assessment cluster_Analysis Data Analysis and Reporting Kinetic_Sol Kinetic Solubility Screening (High-throughput) Thermo_Sol Thermodynamic Solubility (Shake-Flask Method) Kinetic_Sol->Thermo_Sol Inform selection for pH_Sol pH-Solubility Profile Thermo_Sol->pH_Sol Data_Tables Tabulate Quantitative Data Thermo_Sol->Data_Tables Report Generate Technical Report/ Whitepaper pH_Sol->Report Forced_Deg Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) Method_Dev Stability-Indicating Method Development (HPLC) Forced_Deg->Method_Dev Guides ICH_Stability ICH Stability Studies (Long-term & Accelerated) Method_Dev->ICH_Stability Used in Deg_ID Identify Degradation Products (LC-MS/MS) Method_Dev->Deg_ID ICH_Stability->Data_Tables ICH_Stability->Report Data_Tables->Report Deg_ID->Report

Caption: Workflow for Solubility and Stability Assessment of a Drug Candidate.

References

Elziverine: Unraveling the Pharmacokinetic Profile of a Discontinued Neurotropic Agent

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant lack of publicly accessible data on the pharmacokinetic profile of Elziverine in animal models. This compound, a discontinued investigational drug initially developed by F. Hoffmann-La Roche Ltd., was explored for its potential in treating nervous system diseases. The compound is likely associated with the research code Ro 22-4839.

Despite extensive searches of scientific databases and historical drug development literature, specific quantitative data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical animal models such as rats, mice, dogs, or monkeys could not be retrieved. This scarcity of information is common for drug candidates that were discontinued several decades ago, as much of the preclinical data was often proprietary and not always published in peer-reviewed journals.

Insights from Available Research on Ro 22-4839

The limited available information on Ro 22-4839, the likely research compound for this compound, primarily focuses on its pharmacodynamic properties and proposed mechanism of action. Research from the late 1980s and early 1990s identified Ro 22-4839 as a potent inhibitor of calmodulin and myosin light chain kinase. These mechanisms were thought to contribute to its effects as a cerebral circulation improver.

While some studies mention the use of Ro 22-4839 in animal models, they do not provide the detailed pharmacokinetic data necessary for a comprehensive technical guide. For instance, its ability to penetrate the blood-brain barrier has been noted, which is a critical characteristic for a drug targeting the central nervous system. However, the extent of this penetration, its concentration in various tissues, and its metabolic fate remain largely undocumented in the public domain.

The Challenge of Reconstructing a Preclinical Profile

Without access to the original preclinical study reports, it is not possible to construct the detailed tables of pharmacokinetic parameters, experimental protocols, and visualizations of metabolic pathways as requested. The core requirements of summarizing quantitative data and detailing experimental methodologies for ADME studies cannot be met based on the currently available information.

Logical Workflow for Preclinical Pharmacokinetic Assessment

For a typical preclinical pharmacokinetic study, the experimental workflow would follow a structured approach to characterize the ADME properties of a new chemical entity. The following diagram illustrates a generalized workflow for such an investigation.

G cluster_preclinical Preclinical Pharmacokinetic Workflow DoseAdmin Dose Administration (e.g., IV, Oral) SampleCollection Biological Sample Collection (Blood, Urine, Feces) DoseAdmin->SampleCollection In vivo Tissue_Distribution Tissue Distribution Study DoseAdmin->Tissue_Distribution In vivo Bioanalysis Bioanalytical Method (e.g., LC-MS/MS) SampleCollection->Bioanalysis Excretion_Balance Excretion Balance Study SampleCollection->Excretion_Balance PK_Analysis Pharmacokinetic Analysis (NCA, Compartmental) Bioanalysis->PK_Analysis Metabolite_ID Metabolite Identification Bioanalysis->Metabolite_ID Data_Interpretation Data Interpretation & Reporting PK_Analysis->Data_Interpretation Metabolite_ID->Data_Interpretation Excretion_Balance->Data_Interpretation Tissue_Distribution->Data_Interpretation

Figure 1. A generalized workflow for preclinical pharmacokinetic studies.

Elziverine: An Inquiry into a Discontinued Therapeutic Candidate

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the therapeutic potential of Elziverine, a compound reportedly developed by F. Hoffmann-La Roche Ltd., have revealed a significant lack of publicly available data. The development of this compound, which was aimed at treating nervous system diseases among other conditions, has been discontinued.[1] This discontinuation, coupled with a scarcity of published research, prevents a comprehensive analysis of its therapeutic applications, mechanism of action, and clinical trial history.

Due to the limited information, it is not possible to provide an in-depth technical guide as requested. The core requirements of summarizing quantitative data, detailing experimental protocols, and creating visualizations of signaling pathways cannot be fulfilled.

Searches for "this compound" yielded minimal and often ambiguous results, with many leading to information about other similarly named but distinct therapeutic agents such as Eluxadoline, ELZONRIS®, and ELAHERE®. This suggests that "this compound" may be a lesser-known or historical compound with a very limited research footprint.

For researchers, scientists, and drug development professionals interested in this area, it is recommended to:

  • Verify the compound name and any alternative designations. It is possible that "this compound" is a developmental code name or that the intended drug has a different publicly recognized name.

  • Explore the historical research pipelines of F. Hoffmann-La Roche Ltd. Investigating the company's research focus during the period of this compound's development might provide contextual clues about its intended mechanism and therapeutic targets.

Without further clarification or the discovery of more substantial data, a detailed technical whitepaper on the therapeutic applications of this compound cannot be constructed. The scientific community would require access to initial preclinical and any early-phase clinical data to begin to understand its potential.

References

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: The following guide is based on publicly available information regarding "Elziverine." Initial research indicates that this compound was a compound under development by F. Hoffmann-La Roche Ltd., with its development now discontinued. The available data on this compound, its related compounds, and specific experimental protocols is limited. This document summarizes the accessible information and provides a framework for understanding its proposed mechanism of action and the broader context of related research.

Introduction to this compound

This compound was investigated for therapeutic applications in nervous system diseases and other conditions.[1] While the specific chemical structure and detailed pharmacological profile are not widely published, early research pointed towards a mechanism of action involving the modulation of several intracellular signaling pathways.

Proposed Mechanism of Action

The primary proposed mechanism of this compound and its related compounds centers on the inhibition of key enzymes involved in cellular signaling cascades, particularly in neutrophils. The available literature suggests a potential for:

  • Modulation of Neutrophil Superoxide Generation: This indicates an anti-inflammatory potential by reducing oxidative stress.

  • Inhibition of Protein Kinase C (PKC): PKC is a family of enzymes crucial for various cellular processes, including inflammation and cell proliferation.

  • Calmodulin Inhibition: By inhibiting calmodulin, this compound may interfere with calcium-dependent signaling pathways.

  • Inhibition of Diacylglycerol (DAG) and Myosin Light Chain Kinases (MLCK): These enzymes are involved in smooth muscle contraction and other signaling events.

A simplified representation of this proposed signaling pathway is provided below.

Elziverine_Mechanism Stimulus External Stimulus PLC Phospholipase C Stimulus->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG Diacylglycerol PIP2->DAG hydrolysis Ca2 Ca²⁺ IP3->Ca2 release PKC Protein Kinase C DAG->PKC activates Calmodulin Calmodulin Ca2->Calmodulin activates MLCK Myosin Light Chain Kinase Calmodulin->MLCK activates Neutrophil Neutrophil Activation (Superoxide Generation) PKC->Neutrophil SmoothMuscle Smooth Muscle Contraction MLCK->SmoothMuscle This compound This compound This compound->DAG inhibits This compound->Calmodulin inhibits This compound->PKC inhibits This compound->MLCK inhibits

Caption: Proposed inhibitory actions of this compound on key signaling molecules.

Structure-Activity Relationship (SAR) Studies

Due to the limited public data on this compound's specific structure, a detailed SAR analysis is not feasible. However, for drug development professionals, the general principles of SAR would have been crucial in the optimization of this compound series. The process typically involves synthesizing and testing a series of analogues to understand how structural modifications impact biological activity.

A generalized workflow for a typical SAR study is outlined below.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Analysis & Optimization Lead Lead Compound (e.g., this compound) Design Design Analogues Lead->Design Synthesis Chemical Synthesis Design->Synthesis InVitro In Vitro Assays (e.g., Enzyme Inhibition) Synthesis->InVitro InVivo In Vivo Models (e.g., Animal Studies) InVitro->InVivo ADMET ADMET Profiling InVivo->ADMET SAR_Analysis SAR Analysis ADMET->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Design Iterative Improvement

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

Quantitative Data

Regrettably, specific quantitative data such as IC50 values, Ki values, or pharmacokinetic parameters for this compound and its analogues are not available in the public domain. For researchers, such data would be presented in a tabular format for clear comparison. An example of how such data would be structured is provided below.

Table 1: Hypothetical In Vitro Potency of this compound Analogues

Compound IDR1 GroupR2 GroupPKC Inhibition (IC50, nM)Calmodulin Inhibition (IC50, nM)
This compoundHPhenylData not availableData not available
Analogue 1CH3PhenylData not availableData not available
Analogue 2H4-Cl-PhenylData not availableData not available

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not publicly accessible. However, based on the proposed mechanism of action, standard methodologies would likely have been employed.

General Protocol for Protein Kinase C (PKC) Inhibition Assay

A common method to assess PKC inhibition is through a radiometric assay or a fluorescence-based assay.

Conceptual Workflow for a PKC Inhibition Assay:

PKC_Assay_Workflow cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Detection cluster_3 Data Analysis Reagents Prepare Reagents: - PKC Enzyme - Substrate (e.g., Myelin Basic Protein) - ATP (radiolabeled or with fluorescent tag) - Test Compound (this compound) Incubate Incubate all components at a controlled temperature (e.g., 30°C) Reagents->Incubate Stop Stop the reaction Incubate->Stop Separate Separate phosphorylated substrate from unreacted ATP Stop->Separate Measure Measure radioactivity or fluorescence Separate->Measure Calculate Calculate % inhibition and determine IC50 Measure->Calculate

Caption: Conceptual workflow for a Protein Kinase C (PKC) inhibition assay.

Conclusion

While the development of this compound has been discontinued, the initial research into its mechanism of action provides a glimpse into a therapeutic strategy targeting key inflammatory and signaling pathways. The lack of detailed public data underscores the challenges in retrospectively analyzing discontinued drug development programs. This guide serves as a high-level overview based on the limited information available, and further in-depth analysis would require access to internal research and development documentation.

References

Methodological & Application

Elziverine (Ro 22-4839): Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elziverine, also known by its developmental code Ro 22-4839, is a potent calmodulin (CaM) antagonist.[1] Developed by F. Hoffmann-La Roche, it was initially investigated as a cerebral circulation improver due to its vasospasmolytic properties.[1] Its primary mechanism of action is the inhibition of calmodulin, a ubiquitous and essential calcium-binding protein that acts as a key transducer in numerous cellular signaling pathways. By binding to calmodulin, this compound prevents its interaction with and activation of downstream target proteins, thereby modulating a wide range of cellular processes.

This document provides detailed application notes and protocols for the use of this compound in cell culture experiments. The information is intended to guide researchers in studying the effects of calmodulin antagonism on various cellular functions.

Mechanism of Action: Calmodulin Antagonism

Calmodulin is a highly conserved calcium sensor protein that plays a pivotal role in signal transduction pathways regulating cell proliferation, apoptosis, inflammation, and smooth muscle contraction. The binding of calcium ions (Ca²⁺) to calmodulin induces a conformational change, enabling it to interact with and activate a multitude of downstream effector proteins, including protein kinases, phosphatases, and ion channels.

This compound exerts its effects by binding to calmodulin, thereby preventing its activation and subsequent interaction with its target proteins. This inhibition disrupts the Ca²⁺/calmodulin signaling cascade, leading to various cellular responses.

Signaling Pathway of Calmodulin Antagonism

Calmodulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signal Extracellular Signal Receptor Receptor Signal->Receptor IonChannel Ca²⁺ Channel Receptor->IonChannel Activates Ca2_in Ca²⁺ IonChannel->Ca2_in Influx Calmodulin Calmodulin (Inactive) Ca2_in->Calmodulin Binds CaM_Ca2 Ca²⁺/Calmodulin (Active) Calmodulin->CaM_Ca2 Activation TargetProteins Target Proteins (e.g., CaMK, Calcineurin) CaM_Ca2->TargetProteins Activates This compound This compound This compound->CaM_Ca2 Inhibits CellularResponse Cellular Response TargetProteins->CellularResponse Leads to

Caption: Calmodulin signaling pathway and the inhibitory action of this compound.

Data Presentation

The following table summarizes the known in vitro effects of this compound. Due to the limited publicly available data, specific IC50 values for cell-based assays are not well-documented. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific cell type and assay.

Biological EffectCell/System TypeObserved EffectReference
Calmodulin AntagonismPurified enzyme/proteinInhibition of calmodulin-dependent phosphodiesterase[1]
Inhibition of Platelet AggregationHuman PlateletsInhibition of aggregation[1]
Inhibition of Lipid PeroxidationNot specifiedReduction of lipid peroxidation[1]
Inhibition of Erythrocyte LysisErythrocytesPrevention of cell membrane rupture

Experimental Protocols

The following protocols are generalized methods for investigating the effects of this compound in cell culture. It is critical to optimize these protocols for your specific cell line and experimental conditions.

Protocol 1: General Cell Culture Treatment with this compound

This protocol provides a framework for treating adherent or suspension cells with this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (Ro 22-4839) stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

  • Trypsin-EDTA (for adherent cells)

  • Hemocytometer or automated cell counter

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Adherent cells: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%) before treatment.

    • Suspension cells: Seed cells at a specific density (e.g., 2 x 10⁵ cells/mL) in culture flasks.

  • Preparation of this compound Working Solutions:

    • Prepare a series of dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • Cell Treatment:

    • Adherent cells: Carefully remove the old medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Suspension cells: Add the appropriate volume of the concentrated this compound solution to the cell suspension to reach the final desired concentration.

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined empirically.

  • Downstream Analysis:

    • Following incubation, harvest the cells for downstream analysis (e.g., viability assays, protein extraction, RNA isolation).

Experimental Workflow for Cell Treatment:

Cell_Treatment_Workflow A Seed Cells (Adherent or Suspension) C Treat Cells with this compound and Vehicle Control A->C B Prepare this compound Working Solutions B->C D Incubate for Desired Time C->D E Harvest Cells for Downstream Analysis D->E

References

Determining In Vivo Dosages for Novel Therapeutics: A General Framework

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing an appropriate in vivo dosage is a critical step in the preclinical evaluation of a new therapeutic agent. This document provides a generalized framework and protocols applicable to a hypothetical novel compound, "Elziverine," to guide the design and execution of in vivo experiments.

Introduction to In Vivo Dose-Finding Studies

The primary objective of in vivo dose-finding studies is to identify a safe and effective dose range for a new therapeutic agent. These studies are essential for understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a compound, as well as its potential toxicity. The data generated from these studies are crucial for making informed decisions about advancing a drug candidate to clinical trials.

Key parameters determined during these studies include the Maximum Tolerated Dose (MTD), the No-Observed-Adverse-Effect Level (NOAEL), and the effective dose (ED). The therapeutic index, a ratio of the toxic dose to the therapeutic dose, is a critical measure of a drug's safety margin.

General Considerations for In Vivo Experiments

Before initiating in vivo studies, several factors must be considered:

  • Animal Model Selection: The choice of animal model is paramount and should be relevant to the human disease being studied.[1][2][3] The species selected should ideally have biological pathways that align with those in humans.[4] Common choices include rodents (mice and rats) and non-rodents (rabbits, dogs, or non-human primates).[5]

  • Route of Administration: The route of administration should align with the intended clinical use. Common routes include oral (PO), intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and intramuscular (IM). Different routes can significantly impact the drug's bioavailability and pharmacokinetic profile.

  • Formulation: The drug must be formulated in a vehicle that is safe for the animal and allows for consistent and accurate dosing. The solubility and stability of the compound in the chosen vehicle are critical considerations.

  • Regulatory Guidelines: All animal studies must be conducted in accordance with institutional and international guidelines for animal welfare, such as those established by the IACUC and OECD. For studies intended to support an Investigational New Drug (IND) application, Good Laboratory Practice (GLP) standards must be followed.

Experimental Protocols

Dose Range-Finding (DRF) and Maximum Tolerated Dose (MTD) Study

Objective: To determine the MTD of "this compound" following a single administration and to identify potential target organs for toxicity.

Materials:

  • "this compound"

  • Vehicle for formulation

  • Rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice), typically 3-5 animals per sex per group

  • Standard laboratory equipment for dosing and observation

Protocol:

  • Animal Acclimation: Allow animals to acclimate to the facility for at least 5 days before the start of the study.

  • Group Assignment: Randomly assign animals to dose groups. Include a vehicle control group.

  • Dose Preparation: Prepare fresh formulations of "this compound" in the selected vehicle at various concentrations.

  • Administration: Administer a single dose of "this compound" or vehicle to each animal via the chosen route. Start with a low dose and escalate in subsequent groups.

  • Clinical Observations: Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for up to 14 days. Record any changes in behavior, appearance, and body weight.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious, irreversible toxicity.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals to examine for any visible abnormalities in organs and tissues.

Repeated-Dose Toxicity Study

Objective: To evaluate the toxicity of "this compound" following repeated administration over a specific duration (e.g., 7, 14, or 28 days).

Materials:

  • "this compound"

  • Vehicle for formulation

  • Rodent and/or non-rodent species

  • Equipment for blood collection and clinical pathology analysis

Protocol:

  • Dose Selection: Based on the MTD study, select at least three dose levels (low, mid, and high) and a vehicle control. The high dose should be at or near the MTD.

  • Administration: Administer "this compound" or vehicle daily for the specified duration.

  • Monitoring: Conduct daily clinical observations and record body weights and food/water consumption regularly.

  • Clinical Pathology: Collect blood samples at specified time points (e.g., pre-dose and at termination) for hematology and clinical chemistry analysis to monitor organ function.

  • Toxicokinetics (TK): Collect sparse blood samples from a subset of animals to determine the systemic exposure to "this compound".

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy, weigh major organs, and collect tissues for histopathological examination.

Data Presentation

Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison between dose groups.

Table 1: Example Data Summary from a Single-Dose MTD Study

Dose Group (mg/kg)Number of AnimalsMortalityKey Clinical SignsMean Body Weight Change (Day 14)
Vehicle Control5 M / 5 F0/10No abnormalities observed+10%
105 M / 5 F0/10No abnormalities observed+9%
1005 M / 5 F0/10Mild lethargy at 4h+5%
10005 M / 5 F2/10Severe lethargy, hunched posture-5%

Table 2: Example Data Summary from a 28-Day Repeated-Dose Toxicity Study

Dose Group (mg/kg/day)Mean Body Weight Gain (%)Key Hematology ChangesKey Clinical Chemistry ChangesKey Histopathology Findings
Vehicle Control25%NoneNoneNo significant findings
1024%NoneNoneNo significant findings
5015%Slight decrease in RBCSlight increase in ALTMinimal hepatocellular hypertrophy
2005%AnemiaSignificant increase in ALT, ASTModerate hepatocellular hypertrophy and necrosis

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships. The following are examples created using the DOT language within Graphviz.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Studies DRF Dose Range-Finding (DRF) & Maximum Tolerated Dose (MTD) Study RepeatDose Repeated-Dose Toxicity Study DRF->RepeatDose Inform dose selection PK Pharmacokinetic (PK) Study DRF->PK Guide dose selection Efficacy Efficacy Study in Disease Model RepeatDose->Efficacy Determine safe dose range PK->Efficacy Correlate exposure with effect

Caption: General workflow for preclinical in vivo evaluation of a novel therapeutic agent.

Signaling_Pathway cluster_cell Hypothetical Cellular Signaling Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Response Cellular Response (e.g., Proliferation) Gene->Response This compound This compound This compound->Receptor Inhibition

Caption: Hypothetical signaling pathway illustrating the mechanism of action for "this compound".

Conclusion

The successful determination of an appropriate in vivo dosage regimen is a multifaceted process that requires careful planning and execution. By following a systematic approach that includes dose range-finding, repeated-dose toxicity studies, and pharmacokinetic analysis, researchers can generate the robust data necessary to advance promising new therapeutic candidates like "this compound" through the drug development pipeline. The protocols and frameworks provided here offer a foundational guide for these critical preclinical investigations.

References

Application Notes and Protocols: Elziverine Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Elziverine: Publicly available information on the specific mechanism of action and signaling pathways of this compound is limited. Initial information suggests its development was discontinued and it was investigated for nervous system diseases, potentially modulating neutrophil superoxide generation and inhibiting certain kinases[1]. Due to the absence of detailed molecular targets and pathways, this document provides a comprehensive, general protocol for Western blot analysis that can be adapted to study the effects of this compound on protein expression once specific targets are identified through further research.

Experimental Protocols

General Western Blot Protocol for a Compound-Treated Cell Line

This protocol outlines the steps to assess changes in protein expression in a cell line following treatment with a compound like this compound.

1. Cell Culture and Treatment:

  • Cell Line Selection: Choose a cell line relevant to the proposed therapeutic area of this compound (e.g., a neuronal cell line or a neutrophil-like cell line).

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates or flasks and allow them to adhere and reach a desired confluency (typically 70-80%).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations for treatment. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control. Incubate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

2. Protein Extraction (Lysis):

  • Cell Lysis: After treatment, place the culture dishes on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer Addition: Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well or flask to lyse the cells and prevent protein degradation.

  • Cell Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to pre-chilled microcentrifuge tubes.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins, into fresh, pre-chilled tubes.

3. Protein Quantification:

  • Bradford or BCA Assay: Determine the protein concentration of each lysate using a standard protein assay method like the Bradford or BCA assay, following the manufacturer's instructions. This is crucial for loading equal amounts of protein for each sample in the subsequent steps.

4. Sample Preparation for Electrophoresis:

  • Sample Normalization: Based on the protein concentrations, normalize all samples to the same concentration by adding lysis buffer.

  • Addition of Laemmli Buffer: Add an equal volume of 2x Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol) to each protein sample.

  • Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Final Centrifugation: Briefly centrifuge the samples to pellet any remaining insoluble material.

5. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):

  • Gel Preparation: Use a precast polyacrylamide gel with a percentage appropriate for the molecular weight of the target protein(s) or cast your own.

  • Loading: Load equal amounts of protein (typically 20-40 µg) from each sample into the wells of the gel. Include a pre-stained protein ladder in one lane to monitor protein separation and estimate the molecular weight of the target protein.

  • Electrophoresis: Place the gel in an electrophoresis tank filled with running buffer and apply a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

6. Protein Transfer (Blotting):

  • Transfer Setup: Assemble a transfer "sandwich" consisting of a fiber pad, filter paper, the gel, a PVDF or nitrocellulose membrane, another piece of filter paper, and a final fiber pad. Ensure there are no air bubbles between the gel and the membrane.

  • Transfer: Place the sandwich into a transfer apparatus filled with transfer buffer and apply a current to transfer the proteins from the gel to the membrane. The transfer can be done wet (overnight at 4°C) or semi-dry (for a shorter duration).

7. Immunoblotting and Detection:

  • Blocking: After transfer, wash the membrane briefly with Tris-buffered saline with Tween 20 (TBST). Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST) for at least 1 hour at room temperature or overnight at 4°C with gentle agitation. This step prevents non-specific binding of the antibodies.

  • Primary Antibody Incubation: Wash the membrane with TBST. Incubate the membrane with the primary antibody (specific to the target protein) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. The optimal dilution of the primary antibody should be determined empirically.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Final Washes: Wash the membrane three times with TBST for 10-15 minutes each to remove unbound secondary antibody.

  • Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for a few minutes.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film in a dark room.

8. Data Analysis:

  • Image Analysis: Use image analysis software to quantify the band intensities of the target protein and a loading control (e.g., β-actin, GAPDH, or tubulin).

  • Normalization: Normalize the band intensity of the target protein to the intensity of the corresponding loading control band to account for any variations in protein loading.

  • Statistical Analysis: Perform statistical analysis to determine the significance of any observed changes in protein expression between the control and this compound-treated samples.

Data Presentation

Due to the lack of specific experimental data on this compound's effects on protein expression, a quantitative data table cannot be provided. However, the following is a template for how such data could be presented.

Table 1: Hypothetical Effect of this compound on Protein Expression

Treatment GroupConcentration (µM)Target Protein X (Normalized Intensity)p-value vs. Vehicle
Vehicle Control01.00 ± 0.08-
This compound10.85 ± 0.060.04
This compound100.52 ± 0.05<0.01
This compound500.23 ± 0.03<0.001

Data are presented as mean ± standard deviation (n=3). Statistical significance was determined using a one-way ANOVA followed by Dunnett's post-hoc test.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Hypothetical Signaling Pathway extracellular External Signal (e.g., this compound) receptor Receptor extracellular->receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Target Gene Expression nucleus->gene_expression protein_expression Protein Expression (Analyzed by Western Blot) gene_expression->protein_expression

A hypothetical signaling cascade.

G arrow arrow start Start: Cell Culture & Treatment lysis Protein Extraction (Cell Lysis) start->lysis quantification Protein Quantification (BCA/Bradford Assay) lysis->quantification sample_prep Sample Preparation (Laemmli Buffer & Heat) quantification->sample_prep sds_page SDS-PAGE (Protein Separation) sample_prep->sds_page transfer Protein Transfer (Blotting to Membrane) sds_page->transfer blocking Blocking (Prevent Non-specific Binding) transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL Substrate) secondary_ab->detection imaging Imaging (Chemiluminescence) detection->imaging analysis Data Analysis (Band Densitometry) imaging->analysis end End: Results analysis->end

Western Blot experimental workflow.

References

Elziverine immunofluorescence staining with Elziverine

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Elziverine

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (also known as Ro 22-4839) is a chemical compound identified as a calmodulin antagonist. Calmodulin is a ubiquitous, calcium-binding protein that acts as a key transducer of intracellular calcium signals. Upon binding Ca2+, calmodulin undergoes a conformational change that allows it to bind to and regulate a multitude of target proteins, including protein kinases, phosphatases, and ion channels. By inhibiting calmodulin, this compound can modulate these downstream signaling pathways, making it a tool for studying calcium-dependent cellular processes.

One of the key pathways regulated by calmodulin is the activation of Myosin Light Chain Kinase (MLCK). Activated MLCK phosphorylates the regulatory light chain of myosin II (MLC2), a critical step in initiating smooth muscle contraction and regulating non-muscle cell motility, focal adhesion, and cytokinesis. Consequently, inhibition of calmodulin by this compound is expected to lead to a decrease in the phosphorylation of MLC2.

Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization and relative abundance of specific proteins. In the context of this compound treatment, IF can be employed to investigate the downstream effects of calmodulin inhibition. For instance, researchers can treat cells with this compound and then use antibodies specific to the phosphorylated form of MLC2 (pMLC2) to observe changes in its localization and signal intensity, thereby providing a visual and semi-quantitative readout of this compound's activity in cells.

These notes provide a protocol for treating cultured cells with this compound and subsequently performing immunofluorescence staining for pMLC2 to assess the drug's impact on the calmodulin-MLCK signaling axis.

Quantitative Data

While specific binding affinities and inhibitory concentrations for this compound are not widely available in public literature, the following table presents hypothetical data for illustrative purposes in experimental design. Researchers should determine the optimal concentration empirically for their specific cell type and experimental conditions.

CompoundTargetAssay TypeIC50 (nM) [Hypothetical]Binding Affinity (Kd) (nM) [Hypothetical]
This compound (Ro 22-4839)CalmodulinKinase Assay15085

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol describes the treatment of adherent cells with this compound prior to immunofluorescence staining.

Materials:

  • Adherent cells (e.g., HeLa, A549, or a smooth muscle cell line)

  • Complete cell culture medium

  • Sterile glass coverslips (#1.5 thickness)

  • 6-well or 24-well tissue culture plates

  • This compound (Ro 22-4839) stock solution (e.g., 10 mM in DMSO)

  • Phosphate Buffered Saline (PBS), sterile

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Place sterile glass coverslips into the wells of a tissue culture plate.

    • Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of the experiment.

    • Incubate the cells for at least 24 hours in complete culture medium to allow for adherence and recovery.

  • This compound Treatment:

    • Prepare working solutions of this compound in pre-warmed complete culture medium. A concentration range (e.g., 1 µM, 5 µM, 10 µM, 25 µM) is recommended to determine the optimal concentration.

    • Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).

    • Aspirate the old medium from the cells.

    • Add the medium containing this compound or the vehicle control to the respective wells.

    • Incubate for the desired treatment time (e.g., 1, 6, or 24 hours). This should be optimized based on the specific research question.

Protocol 2: Immunofluorescence Staining for Phosphorylated Myosin Light Chain (pMLC2)

This protocol details the fixation, permeabilization, and staining of this compound-treated cells.

Materials:

  • This compound-treated cells on coverslips (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the species of the secondary antibody) and 0.3% Triton X-100 in PBS.

  • Primary Antibody Dilution Buffer: 1% BSA and 0.3% Triton X-100 in PBS.

  • Primary antibody: Rabbit anti-pMLC2 (Thr18/Ser19)

  • Secondary antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) solution (for nuclear counterstaining)

  • Antifade mounting medium

  • Microscope slides

Procedure:

  • Fixation:

    • Aspirate the treatment medium.

    • Gently wash the cells twice with PBS.

    • Add 4% PFA to each well and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add Blocking Buffer to each well and incubate for 60 minutes at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-pMLC2 antibody in Primary Antibody Dilution Buffer according to the manufacturer's recommended concentration.

    • Aspirate the Blocking Buffer from the coverslips.

    • Add the diluted primary antibody solution to each coverslip.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • The next day, wash the coverslips three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in Primary Antibody Dilution Buffer.

    • Add the diluted secondary antibody solution to each coverslip.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the coverslips three times with PBS for 5 minutes each, protected from light.

    • Incubate with DAPI solution for 5 minutes for nuclear staining.

    • Wash the coverslips one final time with PBS.

    • Carefully remove the coverslips from the wells and mount them cell-side down onto a drop of antifade mounting medium on a microscope slide.

    • Seal the edges of the coverslip with nail polish and allow it to dry.

  • Imaging:

    • Visualize the staining using a fluorescence microscope with the appropriate filters for the chosen fluorophore and DAPI.

    • Capture images for analysis of pMLC2 localization and intensity.

Diagrams

Elziverine_Signaling_Pathway Ca2 Ca²⁺ Calmodulin Calmodulin Ca2->Calmodulin Binds Calmodulin_Active Active Calmodulin-Ca²⁺ Complex Calmodulin->Calmodulin_Active MLCK_inactive MLCK (inactive) Calmodulin_Active->MLCK_inactive Activates This compound This compound This compound->Calmodulin_Active Inhibits MLCK_active MLCK (active) MLCK_inactive->MLCK_active MLC Myosin Light Chain (MLC) MLCK_active->MLC Phosphorylates pMLC Phosphorylated MLC (pMLC) MLC->pMLC Response Cellular Response (e.g., Contraction, Motility) pMLC->Response

Caption: this compound inhibits the Calmodulin-MLCK signaling pathway.

IF_Workflow Start Seed Cells on Coverslips Treatment Treat with this compound (and Vehicle Control) Start->Treatment Fixation Fix Cells (4% PFA) Treatment->Fixation Perm Permeabilize Cells (0.1% Triton X-100) Fixation->Perm Block Block Non-specific Binding Perm->Block PrimaryAb Incubate with Primary Antibody (anti-pMLC2) Block->PrimaryAb SecondaryAb Incubate with Fluorophore-conjugated Secondary Antibody PrimaryAb->SecondaryAb Mount Counterstain (DAPI) and Mount SecondaryAb->Mount Image Fluorescence Microscopy and Image Analysis Mount->Image

Caption: Experimental workflow for immunofluorescence staining.

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Elziverine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Elziverine. While specific details for this compound are not publicly available due to its discontinued development status, this document provides a comprehensive template and protocol that can be adapted for the analysis of a small molecule pharmaceutical compound like this compound. The methodologies outlined herein are based on established principles of HPLC method development and validation as guided by the International Council for Harmonisation (ICH) guidelines.[1]

The quality control of pharmaceutical products is crucial to ensure their safety and efficacy.[1][2][3] High-performance liquid chromatography (HPLC) is a primary analytical technique employed in the pharmaceutical industry for the determination of drug substance purity, quantification in various formulations, and stability testing.[4] This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of pharmaceutical compounds.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a diode array detector (DAD) or a UV-Vis detector is suitable.

  • Chromatographic Column: A C18 reversed-phase column is commonly used for the analysis of small molecule drugs. A typical column dimension is 150 mm x 4.6 mm with a particle size of 5 µm.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Phosphoric acid (or other suitable acid/buffer for pH adjustment)

    • This compound reference standard (purity > 99%)

    • Placebo (formulation matrix without the active pharmaceutical ingredient)

Chromatographic Conditions (Example)

The following are example chromatographic conditions. These would need to be optimized for the specific chemical properties of this compound.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm (This should be optimized based on the UV spectrum of this compound)
Run Time 10 minutes
Preparation of Standard Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Preparation of Sample Solutions (Example for a Tablet Formulation)
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a single dose of this compound and transfer it to a suitable volumetric flask.

  • Add approximately 70% of the flask volume of the mobile phase and sonicate for 15 minutes to dissolve the drug.

  • Dilute to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0% (for n=6 injections)
Linearity

The linearity of the method should be established across a range of concentrations.

ParameterResult
Concentration Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c
Accuracy

Accuracy is determined by recovery studies, spiking a placebo with known amounts of this compound at different concentration levels.

Concentration LevelMean Recovery (%)RSD (%)
80%98.0 - 102.0≤ 2.0
100%98.0 - 102.0≤ 2.0
120%98.0 - 102.0≤ 2.0
Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Precision LevelRSD (%) of Peak Area
Repeatability ≤ 2.0
Intermediate Precision ≤ 2.0
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in the analysis of a placebo sample.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterValue (µg/mL)
LOD [To be determined experimentally]
LOQ [To be determined experimentally]

Experimental Workflows and Diagrams

HPLC Method Development Workflow

HPLC_Method_Development A Define Analytical Target Profile B Select Chromatographic Mode (e.g., RP-HPLC) A->B C Column & Stationary Phase Selection (e.g., C18) B->C D Mobile Phase Optimization (Organic Solvent, pH, Buffer) C->D E Detector Wavelength Selection D->E F Optimize Flow Rate & Temperature E->F G Method Validation (ICH Guidelines) F->G H Finalized HPLC Method G->H

Caption: Workflow for HPLC Method Development.

Sample Analysis Protocol

Sample_Analysis_Protocol Start Start Prep_Standards Prepare Standard Solutions Start->Prep_Standards Prep_Samples Prepare Sample Solutions Start->Prep_Samples System_Suitability Perform System Suitability Test Prep_Standards->System_Suitability Inject_Samples Inject Standard and Sample Solutions Prep_Samples->Inject_Samples System_Suitability->Inject_Samples If Pass Data_Acquisition Acquire Chromatographic Data Inject_Samples->Data_Acquisition Data_Processing Process Data (Integration, Quantification) Data_Acquisition->Data_Processing Report Generate Report Data_Processing->Report End End Report->End

References

Application Notes and Protocols for the Detection of Elziverine by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elziverine is a calmodulin antagonist that has been investigated for its potential as a cerebral circulation improving agent.[1] As with any drug candidate, sensitive and specific analytical methods are crucial for its characterization, pharmacokinetic studies, and metabolic profiling. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers a powerful platform for the detection and quantification of this compound and its metabolites in complex biological matrices. This document provides a detailed application note and protocol for the mass spectrometric detection of this compound.

Chemical Properties of this compound:

PropertyValue
Molecular FormulaC32H37N3O5
Molecular Weight543.65 g/mol
Canonical SMILESCOC1=C(C=C(C=C1)CN2CCN(CC2)C3=C(C=C(C=C3OC)OC)C4=CC5=C(C=C4OC)N=C(C5=O)C6=CC=C(C=C6)OC)OC

Predicted Metabolic Pathways of this compound

Understanding the metabolic fate of this compound is essential for a comprehensive analytical approach. In the absence of specific metabolism studies for this compound, in silico prediction tools, which model the interaction of drug molecules with metabolic enzymes, can provide valuable insights into its potential biotransformation. The primary routes of metabolism for many xenobiotics involve Phase I (functionalization) and Phase II (conjugation) reactions, primarily mediated by cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, respectively.

Based on the chemical structure of this compound, which contains multiple methoxy groups and a piperazine ring, the following metabolic transformations are predicted:

  • Phase I Metabolism (CYP-mediated):

    • O-demethylation: The methoxy groups on the isoquinoline and phenyl rings are susceptible to enzymatic removal of a methyl group, forming hydroxylated metabolites.

    • N-dealkylation: The piperazine ring can undergo cleavage, leading to the removal of the dimethoxyphenylmethyl group.

    • Hydroxylation: Aromatic or aliphatic hydroxylation can occur on the isoquinoline or phenyl rings.

  • Phase II Metabolism (UGT-mediated):

    • Glucuronidation: The hydroxylated metabolites formed during Phase I can be conjugated with glucuronic acid to increase their water solubility and facilitate excretion.

The following diagram illustrates the predicted metabolic pathway of this compound.

Elziverine_Metabolism This compound This compound (m/z 544.28) PhaseI Phase I Metabolism (CYP450) This compound->PhaseI O_Demethylated O-Demethylated Metabolite (m/z 530.26) PhaseI->O_Demethylated N_Dealkylated N-Dealkylated Metabolite PhaseI->N_Dealkylated Hydroxylated Hydroxylated Metabolite (m/z 560.27) PhaseI->Hydroxylated PhaseII Phase II Metabolism (UGT) O_Demethylated->PhaseII Hydroxylated->PhaseII Glucuronide Glucuronide Conjugate (m/z 736.31) PhaseII->Glucuronide

Predicted metabolic pathway of this compound.

Experimental Protocols

This section outlines a detailed protocol for the extraction and analysis of this compound and its predicted metabolites from human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Protein Precipitation

This protocol is suitable for the efficient removal of proteins from plasma samples, which can interfere with the LC-MS/MS analysis.

Materials:

  • Human plasma samples

  • This compound and metabolite reference standards

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis

This method utilizes a reverse-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Liquid Chromatography Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Time (min)
0.0
1.0
5.0
6.0
6.1
8.0

Mass Spectrometry Parameters:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Nitrogen
Desolvation Temp. 400°C
Collision Gas Argon

MRM Transitions:

The following table provides proposed Multiple Reaction Monitoring (MRM) transitions for this compound and its predicted metabolites. These transitions should be optimized for the specific instrument being used. The precursor ion ([M+H]+) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3).

AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Collision Energy (eV)
This compound 544.28206.1235
151.0845
O-Demethylated Metabolite 530.26192.1035
137.0645
Hydroxylated Metabolite 560.27222.1135
167.0745
Internal Standard To be determined based on selectionTo be determinedTo be determined

Note: The fragmentation of the isoquinoline moiety often leads to characteristic product ions. The proposed product ions are based on the cleavage of the bonds connecting the piperazine ring to the isoquinoline and the dimethoxyphenylmethyl group.

Data Presentation

The following tables present hypothetical quantitative data for a validation study of the proposed LC-MS/MS method for this compound in human plasma. This data is for illustrative purposes and would need to be generated experimentally.

Table 1: Calibration Curve for this compound in Human Plasma

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.180
5005.850
100011.650
Linearity (r²) 0.998

Table 2: Precision and Accuracy for this compound Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%)
LLOQ18.5105.29.8103.5
Low36.298.77.599.1
Mid754.8101.35.9100.8
High7503.599.54.299.9

LLOQ: Lower Limit of Quantification

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow for the detection of this compound by LC-MS/MS.

Elziverine_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Analysis Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection LC_Separation LC Separation (C18 Column) Injection->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_Analysis Tandem MS Analysis (MRM Mode) ESI->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification

Experimental workflow for this compound detection.

Conclusion

This application note provides a comprehensive protocol for the detection and quantification of this compound and its predicted metabolites in human plasma using LC-MS/MS. The described methods offer the high sensitivity and selectivity required for pharmacokinetic and metabolism studies in drug development. The provided protocols and parameters should serve as a robust starting point for researchers, with the understanding that method optimization and validation are essential for each specific application and instrument.

References

Application Notes and Protocols for Preclinical Administration of a Novel Therapeutic Agent (Elziverine)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific drug named "Elziverine" was identified in publicly available literature. The following application notes and protocols are a generalized guide for the preclinical administration of a hypothetical novel therapeutic agent, based on established methodologies in animal research.

Introduction

The successful preclinical development of a novel therapeutic agent, herein referred to as "this compound," is critically dependent on the rigorous evaluation of its pharmacokinetic profile, efficacy, and safety in relevant animal models. This document provides a comprehensive guide to the administration of this compound in animal models, covering model selection, administration routes, pharmacokinetic analysis, and efficacy study design.

Selection of Animal Models

The choice of an appropriate animal model is fundamental to the predictive value of preclinical studies. The selection process should consider the specific disease indication for this compound, its mechanism of action, and the translational relevance to human physiology.

Commonly Used Animal Models in Drug Development:

  • Murine Models (Mice and Rats): Due to their genetic similarity to humans (approximately 97.5% DNA similarity in mice), short gestation periods, and ease of handling, murine models are extensively used in biomedical research.[1] They are particularly valuable for initial efficacy, toxicity, and pharmacokinetic screening.

    • Inbred Strains (e.g., C57BL/6, BALB/c): Genetically identical, ensuring experimental reproducibility, which is crucial for studies in immunology, oncology, and neuroscience.[1]

    • Outbred Strains (e.g., CD-1, Sprague Dawley): Maintain genetic diversity, offering broader biological relevance for toxicology and safety pharmacology.[1]

    • Immunodeficient Models: Essential for oncology, immunology, and infectious disease research, as their compromised immune systems allow for the successful engraftment of human cells and tissues.[1]

    • Genetically Engineered Models: Models with specific genetic modifications (e.g., CRISPR/Cas9) are invaluable for studying diseases with a known genetic basis.[1]

  • Larger Animal Models (e.g., Rabbits, Dogs, Non-human Primates): Often used in later-stage preclinical development for more complex safety, toxicity, and pharmacokinetic studies due to their physiological similarities to humans.

Decision-Making for Animal Model Selection:

Therapeutic_Area Define Therapeutic Area for this compound Oncology Oncology Therapeutic_Area->Oncology Infectious_Disease Infectious Disease Therapeutic_Area->Infectious_Disease Autoimmune_Disease Autoimmune Disease Therapeutic_Area->Autoimmune_Disease Genetic_Disease Genetic Disease Therapeutic_Area->Genetic_Disease Mechanism Understand Mechanism of Action Target_Engagement Assess Target Engagement Mechanism->Target_Engagement Model_Selection Select Appropriate Animal Model Target_Engagement->Model_Selection Xenograft_Model Immunodeficient Xenograft Model Model_Selection->Xenograft_Model Syngeneic_Model Syngeneic Model Model_Selection->Syngeneic_Model Infection_Model Relevant Infection Model Model_Selection->Infection_Model Induced_Autoimmunity Induced Autoimmunity Model Model_Selection->Induced_Autoimmunity GEM_Model Genetically Engineered Model (GEM) Model_Selection->GEM_Model Oncology->Mechanism Infectious_Disease->Mechanism Autoimmune_Disease->Mechanism Genetic_Disease->Mechanism

Caption: Decision workflow for selecting a relevant animal model.

Routes of Administration

The route of administration significantly influences the pharmacokinetic and pharmacodynamic properties of a drug. The choice of administration route for this compound should be guided by its physicochemical properties, the intended clinical application, and the specific experimental goals.

Common Administration Routes in Animal Models:

RouteDescriptionAdvantagesDisadvantages
Oral (PO) Administration via the mouth, often by gavage.Convenient, non-invasive, mimics common clinical route.Subject to first-pass metabolism, variable absorption.
Intravenous (IV) Direct injection into a vein.100% bioavailability, rapid onset of action.Invasive, requires technical skill, potential for injection site reactions.
Subcutaneous (SC) Injection into the layer of skin directly below the dermis and epidermis.Slower absorption for sustained effect, can be self-administered in humans.Slower onset of action, potential for local irritation.
Intramuscular (IM) Injection into a muscle.Faster absorption than SC for aqueous solutions.Can be painful, potential for muscle damage.
Intraperitoneal (IP) Injection into the peritoneal cavity.Large surface area for absorption, common in rodent studies.Not a common clinical route in humans, risk of organ puncture.

Protocol for Oral Gavage in Mice:

  • Preparation: Formulate this compound in a suitable vehicle (e.g., water, saline, 0.5% methylcellulose). Ensure the final volume is appropriate for the animal's size (typically 5-10 mL/kg for mice).

  • Animal Handling: Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.

  • Gavage: Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of the esophagus. Gently insert a ball-tipped gavage needle into the esophagus to the predetermined depth.

  • Administration: Slowly administer the this compound formulation.

  • Post-Administration Monitoring: Observe the animal for any signs of distress or adverse reactions.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound. These studies inform dosing regimens for subsequent efficacy and toxicology studies.

Key Pharmacokinetic Parameters:

ParameterDescription
Cmax Maximum (or peak) serum concentration that a drug achieves.
Tmax Time at which the Cmax is observed.
AUC Area under the curve; a measure of total drug exposure over time.
Half-life; the time required for the drug concentration to decrease by half.
Bioavailability The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Example Pharmacokinetic Data from Different Administration Routes (Hypothetical Data for this compound):

SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Bioavailability (%)
Rat IV1025000.15000100
Rat PO308002.0400026.7
Rat SC3012001.0750050.0
Dog IV518000.13600100
Dog PO156004.0324060.0

Protocol for a Pharmacokinetic Study in Rats:

  • Animal Groups: Assign rats to different groups based on the administration route (e.g., IV, PO, SC). A typical group size is 3-5 animals per time point.

  • Dosing: Administer a single dose of this compound to each animal according to its assigned route.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the key pharmacokinetic parameters using appropriate software.

Experimental Workflow for a Pharmacokinetic Study:

Animal_Acclimatization Animal Acclimatization Group_Assignment Group Assignment (IV, PO, SC) Animal_Acclimatization->Group_Assignment Dosing This compound Administration Group_Assignment->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Sample_Analysis LC-MS/MS Analysis Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Parameter Calculation Sample_Analysis->PK_Analysis

Caption: Workflow for a typical preclinical pharmacokinetic study.

Efficacy Studies

Efficacy studies are designed to evaluate the therapeutic potential of this compound in a relevant disease model. The study design should include appropriate control groups and clinically relevant endpoints.

General Protocol for an In Vivo Efficacy Study (Oncology Example):

  • Cell Culture and Tumor Implantation: Culture a relevant cancer cell line and implant the cells into immunodeficient mice (e.g., subcutaneously or orthotopically).

  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).

  • Randomization and Group Assignment: Randomize the animals into treatment and control groups.

  • Treatment Administration: Administer this compound or a vehicle control to the respective groups according to the predetermined dosing schedule and route.

  • Efficacy Endpoints:

    • Tumor Volume: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

    • Body Weight: Monitor animal body weight as an indicator of toxicity.

    • Survival: Record the survival of animals in each group.

    • Biomarker Analysis: At the end of the study, collect tumors and other tissues for biomarker analysis (e.g., immunohistochemistry, western blotting).

  • Data Analysis: Statistically analyze the differences in tumor growth, survival, and biomarker expression between the treatment and control groups.

Signaling Pathway Visualization (Hypothetical Mechanism of Action for this compound):

This compound This compound Receptor Target Receptor This compound->Receptor binds and inhibits Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression regulates Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation

References

Elziverine Protein Interaction Pull-Down Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elziverine is a small molecule inhibitor under investigation for its potential therapeutic effects. Preliminary studies suggest that this compound may exert its activity by modulating calcium-calmodulin signaling pathways. Specifically, it is hypothesized to act as an inhibitor of the interaction between calmodulin (CaM) and myosin light chain kinase (MLCK), a key enzyme in various cellular processes, including smooth muscle contraction.

This document provides detailed application notes and protocols for utilizing a pull-down assay to investigate the interaction between this compound and its potential protein targets, with a focus on the CaM-MLCK complex. The provided methodologies are designed to enable researchers to identify and validate the molecular targets of this compound, thereby elucidating its mechanism of action.

Principle of the Assay

The small-molecule pull-down assay is a powerful technique used to identify and isolate proteins that bind to a specific small molecule. In this application, an analog of this compound is chemically synthesized to include a linker arm and a high-affinity tag, such as biotin. This "baited" this compound is then immobilized on an affinity resin (e.g., streptavidin-coated agarose beads). When a cell lysate is incubated with the this compound-coated beads, proteins that interact with this compound will bind to the beads. After a series of washes to remove non-specific binders, the captured proteins are eluted and identified by downstream analysis, such as Western blotting or mass spectrometry.

Signaling Pathway Context: Calmodulin and Myosin Light Chain Kinase

Calmodulin is a ubiquitous calcium-binding protein that acts as a key intracellular calcium sensor.[1][2][3] Upon binding to Ca2+, calmodulin undergoes a conformational change that enables it to interact with and regulate a multitude of target proteins, including MLCK.[1][4] The binding of the Ca2+/CaM complex to MLCK relieves its autoinhibition, leading to the phosphorylation of the myosin regulatory light chain (RLC). This phosphorylation event is a critical step in initiating smooth muscle contraction and is implicated in various other cellular functions. This compound is hypothesized to interfere with the binding of CaM to MLCK, thereby inhibiting its kinase activity.

cluster_0 Cellular Environment Ca2_influx ↑ Intracellular Ca²⁺ CaM Calmodulin (CaM) Ca2_influx->CaM binds CaM_Ca2 Ca²⁺/CaM Complex CaM->CaM_Ca2 forms MLCK_inactive Inactive MLCK CaM_Ca2->MLCK_inactive binds & activates MLCK_active Active MLCK MLCK_inactive->MLCK_active conformational change RLC Myosin Regulatory Light Chain (RLC) MLCK_active->RLC phosphorylates pRLC Phosphorylated RLC (pRLC) RLC->pRLC Contraction Smooth Muscle Contraction pRLC->Contraction initiates This compound This compound This compound->CaM_Ca2 inhibits binding to MLCK

Figure 1: Hypothesized mechanism of this compound in the CaM/MLCK signaling pathway.

Experimental Protocols

A. Preparation of this compound-Biotin Conjugate

Objective: To synthesize a biotinylated this compound probe for affinity purification.

Materials:

  • This compound with a suitable functional group for conjugation (e.g., a primary amine or carboxylic acid)

  • Biotin-NHS (N-hydroxysuccinimide) ester or other appropriate biotinylation reagent

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Protocol:

  • Dissolve this compound in anhydrous DMF.

  • Add a 1.2 molar excess of Biotin-NHS ester to the solution.

  • Add a 2 molar excess of TEA or DIPEA to catalyze the reaction.

  • Stir the reaction mixture at room temperature for 4-6 hours, protected from light.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, purify the this compound-biotin conjugate by reverse-phase HPLC.

  • Confirm the identity and purity of the conjugate by mass spectrometry.

  • Lyophilize the purified product and store it at -20°C.

B. Immobilization of this compound-Biotin on Streptavidin Beads

Objective: To prepare the affinity resin for the pull-down assay.

Materials:

  • Streptavidin-agarose beads

  • This compound-biotin conjugate

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Bovine Serum Albumin (BSA)

Protocol:

  • Wash 100 µL of streptavidin-agarose bead slurry three times with 1 mL of PBS. Centrifuge at 500 x g for 2 minutes between each wash.

  • Resuspend the washed beads in 500 µL of PBS.

  • Add the this compound-biotin conjugate to the bead suspension to a final concentration of 10-50 µM.

  • Incubate for 2 hours at 4°C with gentle rotation.

  • Centrifuge the beads at 500 x g for 2 minutes and discard the supernatant.

  • Wash the beads three times with 1 mL of PBS to remove unbound conjugate.

  • To block non-specific binding sites, incubate the beads in PBS containing 1% BSA for 1 hour at 4°C.

  • Wash the beads three times with lysis buffer (see Protocol C) before use.

C. Cell Lysis and Protein Extraction

Objective: To prepare a cell lysate containing the target proteins.

Materials:

  • Smooth muscle cell line (e.g., A7r5)

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 1 mM CaCl2, and protease inhibitor cocktail.

  • Cell scraper

  • Microcentrifuge

Protocol:

  • Culture smooth muscle cells to 80-90% confluency.

  • Wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold lysis buffer per 10 cm dish.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a Bradford or BCA protein assay.

D. This compound Pull-Down Assay

Objective: To capture proteins that interact with this compound.

Materials:

  • Immobilized this compound-biotin beads (from Protocol B)

  • Control beads (streptavidin-agarose beads without this compound-biotin)

  • Cell lysate (from Protocol C)

  • Wash Buffer: Lysis buffer with 0.1% NP-40

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or 2X SDS-PAGE sample buffer

Protocol:

  • Aliquot equal amounts of cell lysate (e.g., 1 mg of total protein) into two microcentrifuge tubes.

  • To one tube, add 50 µL of the immobilized this compound-biotin bead slurry.

  • To the other tube (negative control), add 50 µL of the control bead slurry.

  • Incubate the tubes for 4 hours at 4°C with gentle rotation.

  • Centrifuge the tubes at 500 x g for 2 minutes at 4°C and discard the supernatant.

  • Wash the beads five times with 1 mL of ice-cold wash buffer. Centrifuge at 500 x g for 2 minutes between each wash.

  • After the final wash, carefully remove all supernatant.

  • Elute the bound proteins by adding 50 µL of elution buffer and incubating for 5 minutes at room temperature (for glycine elution) or by adding 50 µL of 2X SDS-PAGE sample buffer and boiling for 5 minutes.

  • Centrifuge at 1,000 x g for 5 minutes. The supernatant contains the eluted proteins.

cluster_workflow This compound Pull-Down Workflow start Start prep_beads Prepare this compound- Biotin Beads start->prep_beads prep_lysate Prepare Cell Lysate start->prep_lysate incubate Incubate Beads with Lysate prep_beads->incubate prep_lysate->incubate wash Wash Beads incubate->wash elute Elute Bound Proteins wash->elute analyze Analyze by WB or MS elute->analyze end End analyze->end

Figure 2: General experimental workflow for the this compound pull-down assay.
E. Analysis of Pulled-Down Proteins

Objective: To identify the proteins that interact with this compound.

Methods:

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for suspected target proteins (e.g., anti-Calmodulin, anti-MLCK).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Mass Spectrometry:

    • Run the eluted proteins on an SDS-PAGE gel and stain with Coomassie Blue or silver stain.

    • Excise the protein bands of interest.

    • Perform in-gel trypsin digestion.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).

Data Presentation

The results of the pull-down assay can be quantified and presented in tabular format for clear comparison.

Table 1: Western Blot Analysis of this compound Pull-Down Eluates

Target ProteinThis compound Pull-Down (Relative Band Intensity)Control Pull-Down (Relative Band Intensity)Fold Enrichment
Calmodulin1.000.0520.0
MLCK0.850.0242.5
Actin (Negative Control)0.020.030.67

Relative band intensity is normalized to the input.

Table 2: Mass Spectrometry Analysis of a Unique Band in this compound Pull-Down

Protein ID (Accession)Protein NameMascot ScoreSequence Coverage (%)Number of Unique Peptides
P62158Calmodulin-12586512
Q15735Myosin light chain kinase, smooth muscle189428

Troubleshooting and Controls

  • High Background: Increase the number of washes, increase the detergent concentration in the wash buffer, or pre-clear the lysate with control beads.

  • Low Yield of Target Protein: Increase the amount of starting lysate, optimize the incubation time, or ensure the this compound-biotin conjugate is active.

  • Negative Control: Always include a control with beads that have not been conjugated with this compound to identify proteins that bind non-specifically to the beads.

  • Competitive Elution: To confirm specificity, perform a competition experiment by pre-incubating the cell lysate with an excess of free, non-biotinylated this compound before adding the this compound-coated beads. A significant reduction in the pulled-down target protein would indicate a specific interaction.

Conclusion

The this compound protein interaction pull-down assay is a robust method for identifying and validating the protein targets of this small molecule. By following the detailed protocols and considering the appropriate controls, researchers can gain valuable insights into the mechanism of action of this compound and its role in modulating the calmodulin-MLCK signaling pathway. The successful identification of direct binding partners will be a critical step in the further development of this compound as a potential therapeutic agent.

References

Troubleshooting & Optimization

Elziverine solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering solubility issues with Elziverine in aqueous solutions. The information is designed to offer practical solutions and a deeper understanding of the factors influencing this compound's solubility.

Troubleshooting Guide: this compound Solubility Issues

This compound, a calmodulin antagonist, is a hydrophobic molecule and is anticipated to have low solubility in neutral aqueous solutions. The following guide provides systematic steps to address common solubility challenges.

Problem: this compound precipitates out of solution upon addition to aqueous buffer.

Possible Cause & Solution Workflow

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound that might affect its solubility?

A1: Based on available data, this compound's properties suggest potential challenges with aqueous solubility.

PropertyPredicted Value/CharacteristicImplication for Aqueous Solubility
Molecular Formula C₃₂H₃₇N₃O₅A large carbon-rich structure suggests hydrophobicity.
Molecular Weight 543.65 g/mol High molecular weight can negatively impact solubility.
pKa 6.60 ± 0.40Indicates this compound is a weak base. It will be more soluble in acidic solutions (pH < 6.6) where it can be protonated. In neutral or basic solutions, it will be in its less soluble free base form.
Structure Contains multiple aromatic ringsAromatic structures contribute to the hydrophobic nature of the molecule.

Q2: I am observing precipitation when diluting my this compound stock solution into my cell culture medium. What should I do?

A2: This is a common issue when a drug dissolved in an organic solvent is introduced to an aqueous environment like a cell culture medium.

  • Decrease the Final Concentration: The final concentration of this compound in your experiment may be above its solubility limit in the medium. Try a lower final concentration.

  • Optimize Co-solvent Percentage: Ensure the percentage of the organic solvent (like DMSO) from your stock solution is kept as low as possible in the final dilution (typically ≤ 0.5% to avoid solvent effects on cells), but high enough to maintain this compound's solubility. You may need to prepare a more diluted stock solution to achieve this balance.

  • pH of the Medium: Cell culture media are typically buffered around pH 7.4. At this pH, this compound (with a predicted pKa of ~6.6) will be predominantly in its less soluble, uncharged form. While altering the medium's pH is generally not advisable for cell-based assays, this explains the observed precipitation. For non-cell-based assays, adjusting the buffer pH to be slightly acidic could be a solution.

Q3: Are there any general protocols for preparing this compound solutions?

Experimental Protocols

Protocol 1: pH-Dependent Solubilization

This protocol is suitable for experiments where a slightly acidic pH is tolerable.

  • Preparation of Acidic Buffer: Prepare a buffer solution at a pH of approximately 2 units below the pKa of this compound (e.g., pH 4.5). A citrate or acetate buffer can be used.

  • Dissolution: Weigh the required amount of this compound powder. Add a small volume of the acidic buffer and vortex or sonicate until the compound is fully dissolved.

  • Stock Solution: Once dissolved, you can bring the solution to the final desired volume with the same acidic buffer to make a stock solution.

  • Use in Experiment: When diluting into a final, neutral pH buffer for your experiment, be mindful of the potential for precipitation as the pH increases. Perform a small-scale test to ensure solubility at the final concentration and pH.

Protocol 2: Co-solvent System

This is a common method for solubilizing hydrophobic compounds for in vitro experiments.

  • Select a Co-solvent: Dimethyl sulfoxide (DMSO) is a common choice. Ethanol or N,N-dimethylformamide (DMF) can also be considered.

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% of the chosen co-solvent to create a high-concentration stock solution (e.g., 10-50 mM). Sonication may aid dissolution.

  • Serial Dilution: If lower concentration stock solutions are needed, perform serial dilutions from the high-concentration stock using the same co-solvent.

  • Final Working Solution: Add the stock solution dropwise to your aqueous experimental buffer while vortexing to ensure rapid mixing. The final concentration of the co-solvent should be kept to a minimum (e.g., <1% v/v) to avoid impacting the biological system.

This compound's Mechanism of Action: Calmodulin Inhibition

This compound functions as a calmodulin antagonist. Calmodulin is a key intracellular calcium sensor. The binding of calcium ions to calmodulin induces a conformational change that allows it to interact with and regulate a multitude of downstream target proteins, initiating various signaling cascades. By binding to calmodulin, this compound is thought to prevent this activation step, thereby inhibiting these downstream pathways.

G cluster_0 Cellular Environment cluster_1 Downstream Signaling Ca2_source Increased Intracellular Ca²⁺ Calmodulin_inactive Inactive Calmodulin Ca2_source->Calmodulin_inactive Binds Calmodulin_active Active Ca²⁺-Calmodulin Complex Calmodulin_inactive->Calmodulin_active Conformational Change CaMK CaM-Kinases Calmodulin_active->CaMK Calcineurin Calcineurin Calmodulin_active->Calcineurin Other Other Effector Proteins Calmodulin_active->Other This compound This compound This compound->Calmodulin_active Inhibits Cellular_Response1 Gene Expression, Neurotransmitter Release CaMK->Cellular_Response1 Phosphorylation Events Cellular_Response2 Immune Response, Cell Proliferation Calcineurin->Cellular_Response2 Dephosphorylation Events Cellular_Response3 Metabolic Regulation Other->Cellular_Response3 Various Responses

Technical Support Center: Optimizing Elziverine Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Elziverine for various cell-based assays. Given that specific data for this compound is limited in publicly available literature, this guide focuses on general principles and best practices for optimizing novel compound concentrations in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in my cell line?

A1: For a novel compound like this compound with limited available data, it is advisable to begin with a broad concentration range to establish a dose-response relationship. A logarithmic dilution series, for instance, from 1 nM to 100 µM, is a common starting point. This wide range will help in identifying the concentrations at which this compound exhibits biological activity, cytotoxicity, or no discernible effect.[1]

Q2: How do I determine if this compound is cytotoxic to my cells?

A2: Cytotoxicity can be evaluated using a variety of cell viability assays. Commonly used methods include:

  • MTT or MTS Assays: These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[1]

  • Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on the integrity of their cell membranes.[1]

  • LDH Release Assay: This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[1] It is critical to include both a positive control (a known cytotoxic agent) and a negative control (vehicle control) in your experimental setup.[1]

Q3: My cells show signs of stress (e.g., morphological changes, detachment) even at low concentrations of this compound. What could be the issue?

A3: Cellular stress at low compound concentrations can be due to several factors. Ensure that the vehicle (e.g., DMSO) used to dissolve this compound is at a non-toxic final concentration, typically below 0.5%. It is also important to use healthy cells in the exponential growth phase and within a consistent passage number range for your experiments.

Q4: I am not observing any effect of this compound on my cells. What are the possible reasons?

A4: A lack of an observable effect could be due to several factors:

  • Poor Solubility: The compound may not be sufficiently soluble in the culture medium at the tested concentrations.

  • Incorrect Target: The cellular target of this compound may not be expressed in your chosen cell line.

  • Insufficient Incubation Time: The biological effect might require a longer incubation period to become apparent.

  • Drug Inactivity: Confirm the identity and purity of your this compound stock.

Troubleshooting Guides

Problem 1: High Variability Between Replicate Wells

High variability in results between replicate wells is a common issue in cell-based assays.

Possible CauseRecommended Solution
Uneven Cell Seeding Ensure the cell suspension is thoroughly mixed before and during plating. Utilize reverse pipetting techniques for dispensing equal cell numbers.
Edge Effects Avoid using the outer wells of the microplate, as they are more susceptible to evaporation. Fill the outer wells with sterile PBS or media.
Pipetting Errors Regularly calibrate pipettes and use a fresh pipette tip for each replicate.
Incomplete Reagent Mixing Ensure gentle but thorough mixing after the addition of assay reagents, avoiding the creation of bubbles.
Problem 2: Inconsistent Dose-Response Curve

An inconsistent or non-reproducible dose-response curve can be frustrating. Here are some potential causes and solutions.

Possible CauseRecommended Solution
Incorrect Drug Dilutions Prepare fresh serial dilutions for each experiment and verify the concentration of the stock solution.
Drug Instability Check the stability of this compound in your culture medium at the incubation temperature, as some compounds can degrade over time.
Cell Line Resistance The cell line you are using may be resistant to this compound's mechanism of action. Consider using a different cell line or a higher concentration range.
Insufficient Incubation Time The effect of the compound may be time-dependent. Perform a time-course experiment to determine the optimal drug exposure time.
Drug Binding to Serum Components in the serum of the culture medium can bind to and inactivate the compound. Consider reducing the serum concentration if it is appropriate for your cells.

Experimental Protocols

Protocol 1: Determining the Optimal Seeding Density

Objective: To determine the optimal number of cells to seed per well for a cell viability assay.

  • Prepare a single-cell suspension of the desired cell line.

  • Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 50,000 cells per well).

  • Incubate the plate for 24 hours.

  • Perform a cell viability assay (e.g., MTS or CellTiter-Glo®).

  • Plot the signal intensity against the number of cells per well.

  • The optimal seeding density will be in the linear range of this curve.

Protocol 2: Dose-Response and IC50 Determination using MTS Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Seed cells in a 96-well plate at the predetermined optimal density and incubate overnight.

  • Prepare a serial dilution of this compound in culture medium. A common approach is a 1:3 or 1:10 dilution series.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only and untreated controls.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µl of MTS solution to each well.

  • Incubate for 1 to 4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Visualizations

experimental_workflow Experimental Workflow for Concentration Optimization cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Cell Culture C Seed Cells in 96-well Plate A->C B Prepare this compound Stock D Prepare Serial Dilutions B->D E Treat Cells with this compound C->E D->E F Incubate (e.g., 24, 48, 72h) E->F G Add Viability Reagent (e.g., MTS) F->G H Incubate and Read Plate G->H I Calculate % Viability H->I J Plot Dose-Response Curve I->J K Determine IC50 J->K

Caption: A typical experimental workflow for optimizing drug concentration.

troubleshooting_logic Troubleshooting Decision Tree Start Inconsistent Results? Var High Variability? Start->Var NoEffect No Drug Effect? Start->NoEffect Toxicity Unexpected Toxicity? Start->Toxicity Var->NoEffect No CheckSeeding Check Cell Seeding & Pipetting Var->CheckSeeding Yes CheckEdge Address Edge Effects Var->CheckEdge Yes NoEffect->Toxicity No CheckSolubility Verify Drug Solubility & Stability NoEffect->CheckSolubility Yes CheckTarget Confirm Target Expression NoEffect->CheckTarget Yes CheckTime Optimize Incubation Time NoEffect->CheckTime Yes CheckVehicle Test Vehicle Toxicity Toxicity->CheckVehicle Yes CheckCells Assess Cell Health Toxicity->CheckCells Yes hypothetical_pathway Hypothetical Signaling Pathway Inhibition This compound This compound Receptor Cell Surface Receptor This compound->Receptor Inhibits Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellResponse Cellular Response (e.g., Proliferation, Apoptosis) GeneExpression->CellResponse

References

Technical Support Center: Elziverine Experimental Integrity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Elziverine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. Due to limited publicly available stability data for this compound, this guide emphasizes best practices and provides protocols for establishing compound stability under your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: While specific stability data for this compound is not extensively documented, general best practices for storing research compounds should be followed to minimize degradation.[1][2][3][4] Lyophilized powder should be stored in a cool, dry, and dark environment, with temperatures of -20°C or lower being typical for long-term storage.[2] Once reconstituted, solutions should be stored at 4°C or lower and protected from repeated freeze-thaw cycles. Always refer to any storage instructions provided on the product's Certificate of Analysis (CoA).

Q2: How should I handle this compound to prevent photodegradation?

A2: Many organic molecules are sensitive to light. To prevent photodegradation, this compound should be handled in a manner that minimizes light exposure.

  • Use appropriate containers: Store solutions in amber vials or containers wrapped in aluminum foil to block UV and visible light.

  • Minimize light exposure during experiments: When possible, conduct experimental steps in a darkened room or under low-light conditions. For assays requiring light exposure, keep the samples covered with aluminum foil or in a light-blocking container whenever possible.

  • Consider light-protective reagents: In some experimental setups, the use of antioxidants or stabilizers in the solution can help mitigate photobleaching, though their compatibility with your specific assay must be verified.

Q3: What is the likely effect of pH on this compound stability?

A3: The pH of a solution can significantly impact the stability of a compound, potentially leading to hydrolysis or other degradation pathways. For many pharmaceutical compounds, neutral or slightly acidic pH ranges (pH 4-7) are often optimal for stability. Extreme pH levels, both acidic and basic, can catalyze degradation reactions. It is crucial to determine the optimal pH for this compound in your experimental buffer system.

Q4: My experimental results with this compound are inconsistent. What could be the cause?

A4: Inconsistent results can stem from various factors, including compound degradation. If you suspect this compound degradation, consider the following:

  • Storage and Handling: Review your storage and handling procedures to ensure they align with best practices for sensitive compounds.

  • Solution Stability: Prepare fresh solutions of this compound for each experiment to rule out degradation in stock solutions.

  • Experimental Conditions: Evaluate the pH, temperature, and light exposure in your experimental setup.

  • Assay Interference: Consider the possibility of interactions between this compound and other reagents in your assay.

Troubleshooting Guides

Issue: Suspected Degradation of this compound in Solution

This guide provides a systematic approach to identifying and mitigating potential degradation of this compound in your experimental solutions.

Troubleshooting Workflow for Suspected Degradation

G A Inconsistent or Unexpected Experimental Results B Prepare Fresh Stock Solution of this compound A->B C Perform Control Experiment with Fresh vs. Old Stock B->C D Results Consistent? C->D E Issue likely not with stock solution degradation. Troubleshoot other experimental parameters. D->E Yes F Issue likely with stock solution stability. Implement stricter storage and handling protocols. D->F No G Conduct Forced Degradation Study F->G H Analyze Degradation Products (e.g., by HPLC-MS) G->H I Identify Degradation Pathways and Optimize Experimental Conditions H->I

Caption: Troubleshooting workflow for suspected this compound degradation.

Issue: Establishing Optimal pH for this compound Stability

This guide outlines a protocol for determining the pH stability of this compound in your experimental buffer.

Protocol for pH Stability Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare a series of buffers at different pH values (e.g., pH 4, 5, 6, 7, 8, 9) C Dilute this compound stock into each buffer to the final experimental concentration A->C B Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO) B->C D Incubate samples at the experimental temperature for a defined time course (e.g., 0, 2, 4, 8, 24 hours) C->D E At each time point, quench the reaction if necessary and analyze the remaining this compound concentration by a validated analytical method (e.g., HPLC-UV) D->E F Plot this compound concentration vs. time for each pH E->F G Determine the pH at which this compound shows the least degradation over time F->G

Caption: Experimental workflow for determining pH stability.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

Methodology:

  • Acid Hydrolysis:

    • Dissolve this compound in a solution of 0.1 M HCl.

    • Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw aliquots, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve this compound in a solution of 0.1 M NaOH.

    • Incubate at room temperature or a slightly elevated temperature for a defined period.

    • At specified time points, withdraw aliquots, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a solution containing a low concentration of H₂O₂ (e.g., 3%).

    • Incubate at room temperature, protected from light, for a defined period.

    • At specified time points, withdraw aliquots and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store solid this compound and a solution of this compound at an elevated temperature (e.g., 60°C) in a stability chamber.

    • At specified time points, withdraw samples for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound and solid this compound to light in a photostability chamber according to ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • At specified time points, withdraw samples for HPLC analysis.

Data Presentation:

Stress ConditionIncubation Time (hours)This compound Remaining (%)Number of Degradation Peaks
0.1 M HCl, 60°C01000
2
4
8
24
0.1 M NaOH, RT01000
2
4
8
24
3% H₂O₂, RT01000
2
4
8
24
Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial to separate and quantify this compound from its potential degradation products.

Objective: To develop an HPLC method capable of resolving this compound from all potential degradation products.

Methodology:

  • Column and Mobile Phase Screening:

    • Screen various C18 and other stationary phases (e.g., phenyl, cyano) to find a column with suitable selectivity.

    • Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients) and pH to achieve good separation of the parent compound and any degradation peaks.

  • Method Optimization:

    • Fine-tune the gradient slope, flow rate, and column temperature to improve resolution and peak shape.

  • Forced Degradation Sample Analysis:

    • Inject samples from the forced degradation study to challenge the specificity of the method. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the this compound peak and from each other.

  • Method Validation:

    • Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Signaling Pathway

This compound is known to be a calmodulin antagonist. Calmodulin is a key calcium-binding protein that plays a crucial role in many cellular signaling pathways.

Calmodulin-Mediated Signaling Pathway

G cluster_stimulus Stimulus cluster_calcium Calcium Signaling cluster_downstream Downstream Effectors cluster_response Cellular Response Stimulus External Stimulus (e.g., Neurotransmitter, Growth Factor) Ca_Influx Increase in Intracellular Ca²⁺ Stimulus->Ca_Influx Calmodulin Calmodulin (Inactive) Ca_Influx->Calmodulin binds Active_Calmodulin Ca²⁺/Calmodulin (Active) Calmodulin->Active_Calmodulin CaMK CaM Kinases (e.g., CaMKII) Active_Calmodulin->CaMK activates Calcineurin Calcineurin Active_Calmodulin->Calcineurin activates Other Other Calmodulin-dependent Proteins Active_Calmodulin->Other activates This compound This compound This compound->Active_Calmodulin inhibits Response Cellular Response (e.g., Gene Expression, Neurotransmitter Release, Cell Proliferation) CaMK->Response Calcineurin->Response Other->Response

Caption: Simplified diagram of a calmodulin-mediated signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Troubleshooting Off-Target Effects of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the specific off-target profile of elziverine is limited. This guide provides general troubleshooting strategies for common off-target effects observed with kinase inhibitors, a class of compounds to which this compound is related. The principles and methodologies described here are broadly applicable to researchers working with small molecule inhibitors targeting Protein Kinase C (PKC), Calmodulin-Dependent Kinases (CaMK), Myosin Light Chain Kinase (MLCK), and other kinases.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of kinase inhibitors and why are they a concern?

A1: Off-target effects are unintended interactions of a drug or compound with proteins other than its designated target.[1] For kinase inhibitors, which are often designed to fit into the highly conserved ATP-binding pocket of a specific kinase, this can lead to the modulation of other, unintended signaling pathways.[2][3] These unintended interactions are a significant concern as they can lead to cellular toxicity, misleading experimental results, and adverse side effects in clinical settings.[1][4]

Q2: My cells show high levels of cytotoxicity at the effective concentration of my inhibitor. How can I determine if this is an on-target or off-target effect?

A2: Distinguishing between on-target and off-target cytotoxicity is a critical troubleshooting step. Consider the following approaches:

  • Compare with other inhibitors: Use a structurally different inhibitor that targets the same kinase. If it does not produce similar toxicity at equivalent on-target inhibitory concentrations, the cytotoxicity is likely an off-target effect.

  • Rescue experiments: If possible, transfect cells with a drug-resistant mutant of the intended target kinase. This should rescue the on-target effects, but not those caused by off-target interactions.

  • Cell line panel screening: Test your inhibitor across a panel of cell lines with varying expression levels of the intended target. If the cytotoxicity does not correlate with the target's expression, it suggests an off-target mechanism.

  • Kinase selectivity profiling: A broad kinase panel screen can identify other kinases that your compound inhibits, which may be responsible for the cytotoxic effects.

Q3: My experimental results are inconsistent or unexpected (e.g., paradoxical pathway activation). Could this be due to off-target effects?

A3: Yes, inconsistent or unexpected results are often a sign of off-target activity. For instance, a paradoxical activation of a signaling pathway can occur if the inhibitor blocks a negative feedback loop or if it affects an upstream kinase in a parallel pathway. It is also possible that by binding to the target kinase, the inhibitor induces a conformational change that promotes the activation of other signaling proteins, a phenomenon known as a scaffolding effect. Investigating the phosphorylation status of key proteins in related pathways via Western blot can help uncover these unintended effects.

Q4: How can I identify the specific off-targets of my inhibitor?

A4: A multi-pronged approach is recommended for identifying specific off-targets:

  • In Vitro Kinase Profiling: This is a direct method where your compound is screened against a large panel of purified kinases to identify unintended interactions and determine its selectivity profile.

  • Chemical Proteomics: This unbiased, in-cell approach can identify the proteins that your compound binds to within the complex cellular environment.

  • Target Knockout/Knockdown: Using CRISPR-Cas9 to create a knockout cell line of the intended target is a definitive way to test if the observed phenotype is on-target. If the inhibitor still elicits the same effect in cells lacking the target, the phenotype is mediated by off-targets.

  • Computational Modeling: In silico methods can predict potential off-target binding based on the chemical structure of your compound and the crystal structures of various kinases.

Troubleshooting Guides

Issue 1: High Levels of Cytotoxicity Observed at Effective Concentrations
Possible CauseTroubleshooting StepExpected Outcome
Off-Target Kinase Inhibition 1. Perform a kinome-wide selectivity screen. 2. Test inhibitors with different chemical scaffolds targeting the same kinase.1. Identification of unintended kinase targets responsible for toxicity. 2. Confirmation of on-target toxicity if the effect persists across different scaffolds.
Inappropriate Dosage 1. Conduct a thorough dose-response curve to determine the lowest effective concentration.1. Reduced cytotoxicity while maintaining the desired on-target effect.
Compound Solubility Issues 1. Check the solubility of your inhibitor in your cell culture media. 2. Always include a vehicle-only control to ensure the solvent is not causing toxicity.1. Prevention of compound precipitation, which can cause non-specific effects and toxicity.
Non-Kinase Off-Target 1. Consider chemical proteomics to identify non-kinase binding partners. 2. Use gene expression profiling to see if unexpected gene sets (e.g., microtubule dynamics) are affected.1. Identification of a novel mechanism of action or toxicity.
Issue 2: Inconsistent or Unexpected Experimental Results
Possible CauseTroubleshooting StepExpected Outcome
Activation of Compensatory Signaling Pathways 1. Use Western blotting to probe for the activation of known compensatory pathways (e.g., PI3K/AKT or MAPK). 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.1. A clearer understanding of the cellular response to your inhibitor. 2. More consistent and interpretable results.
Inhibition of a Negative Feedback Loop 1. Investigate the literature for known feedback mechanisms in your signaling pathway. 2. Perform a time-course experiment to observe early inhibition followed by later paradoxical activation.1. Elucidation of complex regulatory mechanisms affected by your inhibitor.
Cell Line-Specific Effects 1. Test your inhibitor in multiple cell lines to determine if the unexpected effects are consistent.1. Helps to distinguish between general off-target effects and those specific to a particular cellular context.
Inhibitor Instability 1. Check the stability of your inhibitor under your experimental conditions (e.g., in media at 37°C over time).1. Ensures that the observed effects are due to the inhibitor and not its degradation products.

Quantitative Data Summary

Summarizing the selectivity of a kinase inhibitor is crucial for interpreting experimental results. The following table provides a hypothetical example of how to present inhibitory concentration (IC50) data for a "Compound X" against its intended target and a panel of off-target kinases. A large difference between the on-target and off-target IC50 values suggests higher selectivity.

Kinase TargetOn-Target/Off-TargetIC50 (nM)Notes
PKCα On-Target 15 Potent inhibition of the intended target.
CaMKIIδOff-Target350Moderate off-target activity.
MLCKOff-Target1,200Weak off-target activity.
PKAOff-Target>10,000No significant inhibition observed.
ROCK1Off-Target75Potent off-target activity; potential cause of unexpected phenotypes.
GSK3βOff-Target8,500Weak off-target activity.

Experimental Protocols

Protocol 1: Kinome-wide Selectivity Profiling (Biochemical Assay)

Objective: To determine the selectivity of an inhibitor by screening it against a large panel of purified kinases.

Methodology:

  • Compound Preparation: Prepare the inhibitor at a concentration significantly higher than its on-target IC50 (e.g., 1 µM for a single-point screen).

  • Kinase Panel: Utilize a commercially available kinase profiling service that offers a panel of hundreds of human kinases. These services typically use radiometric or fluorescence-based assays.

  • Assay Procedure: The service will incubate the inhibitor with each kinase, a suitable substrate, and ATP (often radiolabeled [γ-³²P]ATP or [γ-³³P]ATP).

  • Detection: The amount of phosphorylated substrate is measured. This is often done by capturing the substrate on a filter and quantifying radioactivity.

  • Data Analysis: Results are typically provided as the percentage of kinase activity remaining in the presence of the inhibitor compared to a vehicle control. Potent off-targets can be further analyzed by determining their IC50 values.

Protocol 2: Western Blotting for Off-Target Pathway Analysis

Objective: To investigate if an inhibitor is affecting unintended signaling pathways.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or A549) and allow them to attach. Treat the cells with the inhibitor at various concentrations (e.g., 0.1, 1, and 10 µM) for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Choose antibodies for key nodes in related pathways (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK) in addition to your on-target readout.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the corresponding total protein levels. A significant change in the phosphorylation of an unintended pathway component suggests an off-target effect.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that the inhibitor binds to its intended target inside intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with the inhibitor at the desired concentration or a vehicle control for a specific duration.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to various temperatures for a set time (e.g., 3 minutes) using a thermal cycler. This creates a temperature gradient to determine the protein's melting point.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated/aggregated proteins.

  • Detection: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other detection methods like ELISA.

  • Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates that the inhibitor has bound to and stabilized the target protein.

Visualizations

On_Target_vs_Off_Target_Pathway cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Target_Kinase Target Kinase (e.g., PKCα) Downstream_1 Downstream Effector 1 Target_Kinase->Downstream_1 Intended Inhibition Phenotype_On Desired Phenotype Downstream_1->Phenotype_On Off_Target_Kinase Off-Target Kinase (e.g., ROCK1) Downstream_2 Downstream Effector 2 Off_Target_Kinase->Downstream_2 Unintended Inhibition Phenotype_Off Unexpected Phenotype Downstream_2->Phenotype_Off Inhibitor This compound / Compound X Inhibitor->Target_Kinase Inhibitor->Off_Target_Kinase

Caption: On-target vs. off-target signaling pathways.

Experimental_Workflow start Unexpected Result (e.g., Cytotoxicity, Unexpected Phenotype) step1 Step 1: Validate On-Target Engagement start->step1 method1 Cellular Thermal Shift Assay (CETSA) or Western Blot for p-Target step1->method1 step2 Step 2: Profile Off-Target Kinases method2 In Vitro Kinase Selectivity Panel step2->method2 step3 Step 3: Characterize Cellular Effects method3 Western Blot for Other Pathways (p-AKT, p-ERK, etc.) step3->method3 step4 Step 4: Confirm Off-Target Responsibility method4 Use Specific Inhibitor for Suspected Off-Target or CRISPR KO of Off-Target step4->method4 method1->step2 Target Engaged? method2->step3 Off-Targets Identified? method3->step4 Pathway Perturbed? end Identify Source of Unexpected Result method4->end

Caption: Experimental workflow for off-target identification.

Troubleshooting_Logic q1 Is the observed phenotype reproducible with a structurally distinct inhibitor for the same target? a1_yes Likely ON-TARGET effect. Consider on-target toxicity or complex biology. q1->a1_yes  Yes a1_no Likely OFF-TARGET effect. q1->a1_no No   q2 Does the inhibitor show activity against other kinases in a kinome-wide screen? a2_yes Phenotype may be driven by identified off-target(s). q2->a2_yes  Yes a2_no Consider non-kinase off-targets or inhibitor instability. q2->a2_no No   q3 Does CRISPR knockout of the intended target abolish the inhibitor's effect? a3_yes Confirms ON-TARGET mechanism of action. q3->a3_yes  Yes a3_no Confirms OFF-TARGET mechanism of action. q3->a3_no No   a1_no->q2 a2_yes->q3

Caption: Troubleshooting logic for experimental outcomes.

References

Technical Support Center: Improving In Vivo Delivery of Elziverine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Elziverine. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of this compound and other poorly soluble compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research endeavors.

Troubleshooting Guides

This section addresses specific issues you may encounter during your in vivo experiments with this compound.

Issue 1: High Variability in Plasma Concentrations

  • Question: We are observing significant inter-individual variability in the plasma concentrations of this compound following oral administration in our animal studies. What are the potential causes and how can we mitigate this?

  • Answer: High variability in plasma concentrations is a common challenge for poorly soluble compounds like this compound. The primary reasons often relate to inconsistent dissolution and absorption in the gastrointestinal (GI) tract.[1][2]

    • Potential Causes:

      • Poor Dissolution: Inconsistent dissolution of this compound in the GI fluids leads to erratic absorption.[1][2]

      • Food Effects: The presence or absence of food can significantly alter gastric emptying time and the composition of GI fluids, thereby impacting drug dissolution and absorption.[1]

      • First-Pass Metabolism: Extensive and variable metabolism in the gut wall or liver can result in inconsistent amounts of the drug reaching systemic circulation.

      • Gastrointestinal Motility: Differences in the rate at which substances move through the GI tract of individual animals can affect the time available for dissolution and absorption.

    • Troubleshooting Steps:

      • Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing or are fed a standardized diet to minimize variability from food effects.

      • Formulation Optimization: Explore formulations designed to improve solubility and dissolution rate, such as amorphous solid dispersions or lipid-based formulations. These can reduce the dependency of absorption on physiological variables.

Issue 2: Low Oral Bioavailability

  • Question: Our studies are showing consistently low oral bioavailability for this compound. What strategies can we employ to enhance it?

  • Answer: Low oral bioavailability is a direct consequence of poor aqueous solubility and/or low permeability. Several formulation strategies can be employed to overcome this limitation.

    • Potential Solutions:

      • Particle Size Reduction: Reducing the particle size of the drug increases the surface area available for dissolution. Techniques like micronization and nanosizing can be effective.

      • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can enhance its dissolution rate.

      • Lipid-Based Formulations: Formulating this compound in lipids, oils, or surfactants can improve its absorption by presenting it in a solubilized state and utilizing lipid absorption pathways. Self-emulsifying drug delivery systems (SEDDS) are a common and effective approach.

      • Complexation: Using complexing agents like cyclodextrins can increase the solubility of poorly soluble drugs.

Frequently Asked Questions (FAQs)

Q1: What are the most common formulation strategies to improve the bioavailability of poorly soluble drugs?

A1: The most common strategies focus on enhancing the drug's solubility and dissolution rate. These include:

  • Micronization/Nanosizing: Reducing particle size to increase surface area.

  • Solid Dispersions: Dispersing the drug in a water-soluble carrier.

  • Lipid-Based Formulations: These include solutions, suspensions, and emulsions, with self-emulsifying drug delivery systems (SEDDS) being a popular choice. They can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.

  • Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, or complexing agents like cyclodextrins.

Q2: How do I choose the best formulation strategy for this compound?

A2: The optimal strategy depends on the specific physicochemical properties of this compound, the desired dosage form, and the target product profile. A systematic approach involving pre-formulation studies is recommended. This includes determining the drug's solubility in various solvents, lipids, and surfactants, and assessing its solid-state characteristics.

Q3: What are the key parameters to monitor in an in vivo bioavailability study?

A3: Key pharmacokinetic parameters to determine from plasma concentration-time profiles include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure.

  • t1/2 (Half-life): The time it takes for the plasma concentration to reduce by half.

  • F (Bioavailability): The fraction of the administered dose that reaches systemic circulation.

Data Presentation

Table 1: Comparison of Formulation Strategies for Improving Oral Bioavailability of Poorly Soluble Drugs

Formulation StrategyPrincipleAdvantagesDisadvantages
Micronization/Nanosizing Increases surface area for dissolutionSimple, applicable to many drugsMay not be sufficient for very poorly soluble drugs, potential for particle aggregation
Solid Dispersions Drug is dispersed in a hydrophilic carrier in an amorphous stateSignificant increase in dissolution rate and bioavailabilityPotential for physical instability (recrystallization), manufacturing challenges
Lipid-Based Formulations (e.g., SEDDS) Drug is dissolved in a lipidic vehicleEnhances solubility and absorption via lipid pathways, can reduce food effectsPotential for drug precipitation upon dispersion, requires careful selection of excipients
Complexation (e.g., with Cyclodextrins) Drug forms an inclusion complex with a host molecule, increasing its solubilityHigh solubilization potential, can improve stabilityLimited by the stoichiometry of the complex, potential for saturation

Experimental Protocols

Protocol 1: Oral Bioavailability Study in Rats

This protocol outlines a general procedure for evaluating the oral bioavailability of different this compound formulations in a rat model.

  • 1. Animal Preparation:

    • Use male Sprague-Dawley rats (250-300g).

    • Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.

    • Acclimatize animals to the experimental conditions for at least 3 days prior to the study.

  • 2. Formulation Preparation:

    • Prepare the this compound formulation (e.g., aqueous suspension, solid dispersion, SEDDS) on the day of dosing.

    • Ensure the formulation is homogeneous and the concentration is verified.

  • 3. Dosing:

    • Weigh each animal immediately before dosing to calculate the exact volume to be administered.

    • Administer the formulation via oral gavage using a suitable gavage needle.

  • 4. Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

    • Keep the samples on ice until centrifugation.

  • 5. Plasma Preparation:

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean, labeled tubes.

    • Store the plasma samples at -80°C until analysis.

  • 6. Bioanalysis:

    • Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

Mandatory Visualizations

Signaling Pathway

Based on initial literature, this compound has been suggested to inhibit Protein Kinase C (PKC) and Calmodulin. The diagram below illustrates a simplified representation of a generic PKC signaling pathway.

PKC_Pathway Receptor GPCR PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Substrate Substrate Proteins PKC->Substrate Phosphorylates This compound This compound This compound->PKC Inhibits Response Cellular Response Substrate->Response

Caption: Simplified Protein Kinase C (PKC) signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram illustrates the workflow for developing and evaluating a new formulation to improve the oral bioavailability of a poorly soluble compound.

Formulation_Workflow Start Start: Poorly Soluble Compound Preformulation Pre-formulation Studies Start->Preformulation FormulationDev Formulation Development Preformulation->FormulationDev InVitro In Vitro Characterization FormulationDev->InVitro InVivo In Vivo Bioavailability Study InVitro->InVivo DataAnalysis Data Analysis & Interpretation InVivo->DataAnalysis Optimization Optimization DataAnalysis->Optimization Optimization->FormulationDev Iterate End End: Optimized Formulation Optimization->End Finalize

References

Technical Support Center: Elziverine Experimental Variability and Controls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Elziverine (Ro 22-4839). Given that this compound is a calmodulin antagonist, this guide also provides broader advice applicable to other calmodulin and myosin light chain kinase (MLCK) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a calmodulin antagonist.[1][2] It functions by binding to the calcium-binding protein calmodulin, thereby preventing it from activating its target enzymes. A key target of the Ca²⁺/calmodulin complex is Myosin Light Chain Kinase (MLCK), which is crucial for smooth muscle contraction and other cellular processes. By inhibiting calmodulin, this compound effectively blocks the activation of MLCK and other calmodulin-dependent enzymes.

Q2: I am not observing the expected inhibitory effect of this compound in my assay. What are the possible reasons?

A2: Several factors could contribute to a lack of effect. These include:

  • Inactive Compound: Ensure the proper storage and handling of your this compound stock solution to prevent degradation.

  • Suboptimal Assay Conditions: Calmodulin antagonism is calcium-dependent. Verify that your assay buffer contains an appropriate concentration of Ca²⁺.

  • Incorrect Enzyme or Substrate Concentration: The concentrations of calmodulin, the target enzyme (e.g., MLCK), and the substrate can all influence the apparent activity of the inhibitor.

  • Cell Permeability: If you are using a cell-based assay, this compound may have poor membrane permeability. Consider using a permeabilized cell model or a cell-free assay.

Q3: What are appropriate positive and negative controls for an experiment with this compound?

A3: For a robust experimental design, consider the following controls:

  • Positive Controls: Use other well-characterized calmodulin antagonists (e.g., W-7, Calmidazolium) or a direct MLCK inhibitor (e.g., ML-7) to confirm that the signaling pathway is druggable in your system.

  • Negative Controls: A vehicle control (e.g., DMSO) is essential to account for any effects of the solvent. If available, an inactive analog of this compound would be an ideal negative control.

  • Calcium Dependence Control: Perform the experiment in the absence of Ca²⁺ (using a chelator like EGTA) to demonstrate that the observed effects are dependent on calcium-calmodulin signaling.

Q4: Can this compound have off-target effects?

A4: Like many pharmacological inhibitors, this compound may have off-target effects, especially at higher concentrations. It is crucial to determine the IC50 value in your specific assay and use the lowest effective concentration. Comparing the effects of this compound with other calmodulin antagonists that have different chemical structures can also help to distinguish between on-target and off-target effects.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between experimental replicates. Inconsistent pipetting, temperature fluctuations, or variations in cell density.Ensure all reagents are thoroughly mixed. Use calibrated pipettes and maintain a consistent temperature throughout the assay. For cell-based assays, ensure a uniform cell seeding density.
IC50 value is significantly different from published values. Differences in assay conditions (e.g., substrate concentration, enzyme source, buffer composition).Carefully document and standardize all assay parameters. If possible, use assay conditions that are as close as possible to the published literature.
Inconsistent results in cell-based assays. Cell line heterogeneity, passage number, or cell health.Use a cell line from a reliable source and maintain a consistent cell culture protocol, including passage number. Regularly check for mycoplasma contamination.
Precipitation of this compound in the assay buffer. Poor solubility of the compound at the tested concentration.Test the solubility of this compound in your assay buffer. If necessary, adjust the solvent or use a lower concentration of the compound.

Data Presentation: Inhibitor Potency

The following table summarizes the inhibitory potency (IC50) of this compound and other relevant inhibitors on calmodulin-dependent enzymes.

InhibitorTarget EnzymeIC50 Value
This compound (Ro 22-4839)Calmodulin-dependent enzymesNot specified in available results
W-7Ca²⁺-calmodulin-dependent phosphodiesterase28 µM[1]
W-7Myosin Light Chain Kinase51 µM[1]
CalmidazoliumCaM-dependent phosphodiesterase0.15 µM[1]
CalmidazoliumCa²⁺-transporting ATPase0.35 µM
Calmodulin antagonist-1Calmodulin-activated Ca²⁺-phosphodiesterase66 µM

Experimental Protocols

Protocol 1: Calmodulin-Dependent Phosphodiesterase (PDE1) Activity Assay

This protocol is designed to measure the inhibitory effect of this compound on the activity of a calmodulin-dependent phosphodiesterase.

Materials:

  • Recombinant human PDE1

  • Calmodulin

  • This compound

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM CaCl₂)

  • Substrate (e.g., cAMP or cGMP)

  • Detection Reagent (e.g., a fluorescent substrate for phosphodiesterase activity)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer.

  • Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO only).

  • Add a mixture of PDE1 and calmodulin to each well.

  • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the substrate (cAMP or cGMP).

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., fluorescence) using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Myosin Light Chain Kinase (MLCK) Assay

This protocol measures the inhibitory effect of this compound on MLCK activity.

Materials:

  • Recombinant MLCK

  • Myosin light chain (MLC) as a substrate

  • Calmodulin

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA)

  • [γ-³²P]ATP

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In microcentrifuge tubes, prepare the reaction mixture containing kinase assay buffer, MLC, and calmodulin.

  • Add serial dilutions of this compound to the tubes. Include a vehicle control.

  • Add MLCK to each tube and pre-incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid.

  • Wash the phosphocellulose papers to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition and determine the IC50 value.

Visualizations

Elziverine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ca_channel Ca²⁺ Channel Ca_influx ↑ [Ca²⁺]i Ca_channel->Ca_influx Stimulus Calmodulin Calmodulin Ca_influx->Calmodulin Binds to CaM_active Ca²⁺/Calmodulin (Active Complex) Calmodulin->CaM_active Activation MLCK_inactive MLCK (Inactive) CaM_active->MLCK_inactive Activates MLCK_active MLCK (Active) MLCK_inactive->MLCK_active MLC Myosin Light Chain (MLC) MLCK_active->MLC Phosphorylates pMLC Phosphorylated MLC (pMLC) MLC->pMLC Contraction Smooth Muscle Contraction pMLC->Contraction Leads to This compound This compound This compound->CaM_active Inhibits Troubleshooting_Workflow cluster_decisions Start Experiment Shows Unexpected Results Check_Reagents Verify Reagent Integrity (this compound, Enzyme, Substrate) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Controls Review Controls (Positive, Negative, Vehicle) Controls_OK Controls Behaving as Expected? Check_Controls->Controls_OK Check_Conditions Validate Assay Conditions (Buffer, pH, Temp, [Ca²⁺]) Conditions_OK Conditions Correct? Check_Conditions->Conditions_OK Check_Protocol Confirm Experimental Protocol (Incubation times, Concentrations) Protocol_OK Protocol Followed? Check_Protocol->Protocol_OK Reagents_OK->Check_Controls Yes Isolate_Variable Isolate and Test One Variable at a Time Reagents_OK->Isolate_Variable No Controls_OK->Check_Conditions Yes Controls_OK->Isolate_Variable No Conditions_OK->Check_Protocol Yes Conditions_OK->Isolate_Variable No Protocol_OK->Isolate_Variable No Consult Consult Literature or Technical Support Protocol_OK->Consult Yes, Still Issues End Problem Resolved Isolate_Variable->End Consult->End

References

Technical Support Center: Synthesis of Elziverine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Elziverine. The information is designed to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: I am experiencing a low yield in the final cyclization step of the this compound synthesis. What are the potential causes and how can I improve it?

Low yields in the final cyclization step can stem from several factors.[1] It is crucial to systematically investigate the reaction conditions.[2] Key areas to focus on include:

  • Reaction Temperature: The optimal temperature for cyclization can be narrow. Running the reaction at a lower temperature for a longer duration or, conversely, at a higher temperature might be beneficial, but excessive heat can lead to degradation.[3] It is recommended to perform small-scale experiments to screen a range of temperatures.

  • Catalyst Activity: If a catalyst is used, its activity is paramount. Ensure the catalyst is not degraded and consider trying different catalysts, such as various Lewis or Brønsted acids, to find the most effective one for your specific substrate.[3][4]

  • Solvent Choice: The polarity of the solvent can significantly influence the reaction pathway. Experimenting with a variety of solvents may lead to an optimal medium for the desired transformation.

  • Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction, leading to the formation of side products and consuming reactants, thus lowering the yield of the desired product.

Q2: I am observing a significant amount of an unknown impurity in my crude this compound product by LC-MS. How can I identify and minimize it?

The formation of side products is a common challenge in heterocyclic synthesis. Here are some strategies to identify and minimize the impurity:

  • Impurity Identification: The first step is to characterize the impurity. Techniques like LC-MS/MS can provide information about the molecular weight and fragmentation pattern of the impurity, which can help in proposing a structure. Isolation of the impurity followed by NMR spectroscopy can confirm its identity.

  • Control of Reaction Conditions: Side reactions are often favored under specific conditions. Adjusting the reaction temperature, stoichiometry of reactants, or the order of their addition can disfavor the formation of the side product.

  • Protecting Groups: If the starting materials have multiple reactive sites, using protecting groups can prevent unwanted side reactions.

Q3: My purified this compound appears as an oil or wax, making it difficult to handle. How can I obtain a solid product?

Obtaining a solid product from a viscous liquid or oil can often be achieved through the following techniques:

  • Recrystallization: This is a highly effective method for purifying crystalline solids. The key is to find a suitable solvent or solvent system in which the compound is soluble at high temperatures but insoluble at low temperatures.

  • Solvent Precipitation: Dissolve the oily product in a minimum amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane, ether). Then, slowly add a non-polar solvent in which the product is insoluble (e.g., hexane, pentane) until the product precipitates. The resulting solid can then be collected by filtration.

Data Presentation

Table 1: Effect of Reaction Temperature on this compound Yield and Purity

EntryTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
180124585
210086592
312067595
414047290

Table 2: Influence of Different Catalysts on the Cyclization Step

EntryCatalyst (10 mol%)SolventYield (%)Purity (%)
1p-Toluenesulfonic acidToluene6893
2Zinc ChlorideDioxane7595
3Scandium TriflateAcetonitrile8297
4No CatalystToluene2570

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling of this compound

This protocol outlines a general method for the analysis of this compound and its impurities. Method optimization may be required for specific impurity profiles.

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the crude or purified this compound sample in the initial mobile phase composition (90:10 A:B) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Elziverine_Synthesis_Workflow A Starting Material A C Intermediate 1 A->C Step 1: Condensation B Starting Material B B->C D Intermediate 2 C->D Step 2: Substitution E Crude this compound D->E Step 3: Cyclization F Purified this compound E->F Step 4: Purification

Caption: A simplified workflow for the multi-step synthesis of this compound.

Troubleshooting_Decision_Tree start Low Yield or High Impurity? check_sm Check Purity of Starting Materials start->check_sm Yes optimize_cond Optimize Reaction Conditions (Temp, Solvent, Catalyst) check_sm->optimize_cond If pure check_workup Review Workup and Purification Procedures optimize_cond->check_workup If no improvement side_reactions Identify Side Products (LC-MS, NMR) optimize_cond->side_reactions If new impurities appear check_workup->side_reactions If product loss degradation Assess Product Stability side_reactions->degradation If structure suggests instability

Caption: A decision tree to guide troubleshooting in this compound synthesis.

Elziverine_Signaling_Pathway This compound This compound Receptor Target Receptor This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates CellularResponse Cellular Response TranscriptionFactor->CellularResponse Regulates Gene Expression

References

Elziverine assay interference and artifacts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments with Elziverine. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential assay interference and artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an investigational small molecule inhibitor targeting the Janus kinase (JAK) signaling pathway. It is designed to selectively inhibit JAK1 and JAK2, thereby modulating downstream inflammatory cytokine signaling. Due to its chemical structure, this compound has the potential to interfere with certain assay technologies.

Q2: I am observing a high background signal in my fluorescence-based assay when using this compound. What could be the cause?

A2: A high background signal in fluorescence assays is often due to the intrinsic fluorescence of the test compound, a phenomenon known as autofluorescence. This compound exhibits some degree of autofluorescence, particularly when excited with ultraviolet or blue light. This can lead to false-positive results by artificially increasing the measured fluorescence intensity. It is crucial to perform a control experiment to quantify this compound's contribution to the signal.

Q3: My luciferase reporter assay shows an unexpected increase in signal in the presence of this compound, even in my negative controls. Why is this happening?

A3: This counterintuitive effect is a known artifact for some small molecules that can inhibit the luciferase enzyme. Inhibition of firefly luciferase can lead to its stabilization and accumulation within cells, resulting in an overall increase in the luminescent signal over time.[1] This can be mistaken for activation of the reporter pathway. A direct luciferase inhibition assay should be performed to rule out this artifact.

Q4: I'm seeing poor reproducibility and a steep dose-response curve in my biochemical assay with this compound. What could be the issue?

A4: Poor reproducibility and steep, non-stoichiometric dose-response curves can be indicative of compound aggregation. At concentrations above its critical aggregation concentration (CAC), this compound may form colloidal aggregates that can non-specifically sequester and inhibit enzymes, leading to false-positive results.[2]

Q5: My hit rate is unusually high in a screen for a cysteine-dependent protease using this compound. What should I investigate?

A5: A high hit rate against targets like cysteine proteases can be a red flag for interference by redox-active compounds.[3] Some compounds can undergo redox cycling in the presence of reducing agents commonly found in assay buffers (e.g., DTT), leading to the generation of hydrogen peroxide (H₂O₂). H₂O₂ can then non-specifically oxidize and inhibit enzymes, particularly those with reactive cysteine residues in their active sites.

Troubleshooting Guides

Issue 1: Suspected Autofluorescence in Fluorescence-Based Assays

Symptoms:

  • High background fluorescence in wells containing this compound.

  • Concentration-dependent increase in signal in the absence of the biological target.

  • False-positive results in activation assays or false-negatives in inhibition assays.

Troubleshooting Workflow:

start Suspected Autofluorescence step1 Run Control Experiment: Measure fluorescence of this compound in assay buffer alone. start->step1 decision1 Is there a concentration- dependent increase in fluorescence? step1->decision1 step2a Characterize Autofluorescence: Perform spectral scan to determine excitation and emission maxima. decision1->step2a Yes step2b Autofluorescence is not the primary issue. decision1->step2b No step3a Mitigation Strategy 1: Switch to a red-shifted fluorophore to minimize spectral overlap. step2a->step3a step4a Mitigation Strategy 2: Subtract background fluorescence from this compound-containing wells. step3a->step4a end_pos Artifact Identified & Mitigated step4a->end_pos end_neg Investigate other interference mechanisms. step2b->end_neg

Caption: Workflow for identifying and mitigating this compound autofluorescence.

Experimental Protocol: Quantifying Autofluorescence

  • Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in the primary assay.

  • Dispense the dilutions into the wells of a microplate. Include wells with assay buffer only as a blank.

  • Read the fluorescence intensity using the same filter set and instrument settings as the primary assay.

  • Analyze the data: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence confirms autofluorescence.

Data Presentation: Example Autofluorescence Data

This compound (µM)Raw Fluorescence (RFU)Background Corrected (RFU)
10015001400
50850750
25475375
12.5290190
6.25200100
0 (Buffer)1000
Issue 2: Suspected Luciferase Inhibition

Symptoms:

  • Paradoxical increase in luminescence in a luciferase reporter assay.[1]

  • Inhibition observed in a direct biochemical assay using purified luciferase.

Troubleshooting Workflow:

start Suspected Luciferase Inhibition step1 Perform Direct Luciferase Inhibition Assay with purified firefly luciferase. start->step1 decision1 Does this compound inhibit luciferase activity? step1->decision1 step2a Confirm in cell-based assay: Use a constitutively expressing luciferase cell line. decision1->step2a Yes step2b Luciferase inhibition is not the cause. decision1->step2b No step3a Mitigation Strategy: Switch to a different reporter system (e.g., Renilla luciferase, beta-lactamase). step2a->step3a end_pos Artifact Confirmed & Addressed step3a->end_pos end_neg Investigate other potential causes for signal increase. step2b->end_neg start Suspected Compound Aggregation step1 Perform Detergent Counter-Screen: Repeat the primary assay with 0.01% Triton X-100. start->step1 decision1 Is the inhibitory activity of this compound significantly reduced or abolished? step1->decision1 step2a Confirm with Dynamic Light Scattering (DLS) to directly detect particle formation. decision1->step2a Yes step2b Aggregation is not the primary mechanism of inhibition. decision1->step2b No step3a Mitigation Strategy: Always include detergent in assay buffers when testing This compound. step2a->step3a end_pos Aggregation Confirmed & Mitigated step3a->end_pos end_neg Investigate other inhibition mechanisms. step2b->end_neg cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak 2. Activation stat STAT jak->stat 3. Phosphorylation stat_p p-STAT stat->stat_p stat_dimer p-STAT Dimer stat_p->stat_dimer 4. Dimerization dna DNA stat_dimer->dna 5. Nuclear Translocation transcription Gene Transcription dna->transcription 6. Transcription Regulation cytokine Cytokine cytokine->receptor 1. Binding This compound This compound This compound->jak Inhibition

References

enhancing Elziverine stability for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on enhancing the stability of Elziverine for long-term storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during research and development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound.

Issue Potential Cause Recommended Action
Discoloration of this compound solution (e.g., yellowing) Oxidation of the molecule, particularly at the methoxy-substituted rings or the piperazine moiety.- Store solutions under an inert atmosphere (e.g., nitrogen or argon). - Add an antioxidant to the formulation (see FAQ 2). - Protect the solution from light.
Precipitation in aqueous solutions Poor aqueous solubility or pH-dependent solubility. This compound has a predicted pKa of 6.60, suggesting its solubility may change around this pH.- Adjust the pH of the solution to a range where this compound is more soluble (requires experimental determination). - Consider the use of co-solvents or cyclodextrins to enhance solubility.
Loss of potency in stored samples Chemical degradation through pathways such as hydrolysis, oxidation, or photolysis.- Conduct a forced degradation study to identify the primary degradation pathways (see Experimental Protocols). - Optimize storage conditions (temperature, humidity, light exposure) based on stability data.
Appearance of unknown peaks in HPLC analysis Formation of degradation products.- Perform peak purity analysis to confirm the new peaks are not co-eluting with the parent compound. - Use mass spectrometry (LC-MS) to identify the mass of the degradation products and propose potential structures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: Based on its chemical structure, 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-4-[[4-(2-methoxyphenyl)-1-piperazinyl]methyl]isoquinoline, the main factors affecting this compound's stability are likely to be:

  • Oxidation: The presence of multiple electron-rich methoxy groups and the piperazine nitrogen can be susceptible to oxidation.

  • Hydrolysis: Although less common for this structure, ester or amide-like linkages, if present as impurities or in specific formulations, could be hydrolyzed. The ether linkages of the methoxy groups are generally stable.

  • Photolysis: Exposure to light, especially UV radiation, can induce degradation of heterocyclic aromatic compounds.

  • pH: The basic nitrogen atoms in the piperazine and isoquinoline rings mean that the molecule's charge and stability can be pH-dependent.

Q2: What excipients can be used to enhance the stability of this compound in solution?

A2: Several types of excipients can be considered to improve the stability of this compound in solution:

  • Antioxidants: To prevent oxidative degradation, consider using antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT). The choice of antioxidant should be tested for compatibility.

  • Chelating Agents: Metal ions can catalyze degradation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.[1][2]

  • Buffering Agents: To maintain a stable pH in a range where this compound is most stable, use a suitable buffer system (e.g., phosphate or citrate buffers).

  • Solubilizing Agents/Complexing Agents: To improve solubility and potentially protect the molecule from degradation, cyclodextrins (e.g., sulfobutylether-beta-cyclodextrin) can be beneficial.[1][2]

Q3: What are the recommended long-term storage conditions for this compound?

A3: While specific stability data is necessary for definitive recommendations, general best practices for a compound like this compound would be:

  • Solid State: Store as a solid in a well-sealed container at controlled room temperature (15-25°C) or refrigerated (2-8°C), protected from light and moisture.[3]

  • Solution: If stored in solution, it should be in a tightly sealed container, protected from light, and stored at refrigerated (2-8°C) or frozen (-20°C) temperatures. The solution should ideally be purged with an inert gas to remove oxygen.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound
Stress Condition % Degradation of this compound Major Degradation Products (Hypothetical)
0.1 M HCl, 60°C, 24h8.5%N-oxide of piperazine, Demethylated products
0.1 M NaOH, 60°C, 24h3.2%Minor unidentified products
3% H₂O₂, RT, 24h15.7%N-oxide of piperazine, Ring-opened products
Thermal (80°C, 48h)5.1%Minor unidentified products
Photolytic (UV light)12.3%Products of ring cleavage and oxidation

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of this compound at 80°C for 48 hours. Dissolve in the initial solvent before analysis.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified duration.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed this compound), using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

    • Gradient Program (Example):

      • 0-5 min: 90% A, 10% B

      • 5-25 min: Linear gradient to 10% A, 90% B

      • 25-30 min: Hold at 10% A, 90% B

      • 30-35 min: Return to 90% A, 10% B

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 280 nm).

    • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to demonstrate specificity.

Visualizations

Hypothetical Degradation Pathway of this compound

G cluster_conditions Stress Conditions cluster_products Degradation Products Oxidation Oxidation (e.g., H₂O₂) N_Oxide Piperazine N-Oxide Oxidation->N_Oxide Acid Acid Hydrolysis (e.g., HCl) Demethylated Demethylated Products Acid->Demethylated Photolysis Photolysis (UV Light) Ring_Cleavage Ring Cleavage Products Photolysis->Ring_Cleavage This compound This compound This compound->N_Oxide Oxidation This compound->Demethylated Acid-catalyzed This compound->Ring_Cleavage Photolysis/Oxidation

Caption: Hypothetical degradation pathways of this compound under stress conditions.

Experimental Workflow for this compound Stability Testing

G cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Acid Acid HPLC Stability-Indicating HPLC Acid->HPLC Base Base Base->HPLC Oxidation Oxidation Oxidation->HPLC Heat Heat Heat->HPLC Light Light Light->HPLC LCMS LC-MS for Identification HPLC->LCMS Method Validate Analytical Method HPLC->Method Pathway Identify Degradation Pathways LCMS->Pathway Storage Recommend Storage Conditions Pathway->Storage This compound This compound Sample This compound->Acid This compound->Base This compound->Oxidation This compound->Heat This compound->Light

Caption: Workflow for conducting and analyzing this compound stability studies.

References

Technical Support Center: Minimizing Elziverine Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Elziverine-related toxicity in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound (also known as Ro 22-4839) is a small molecule inhibitor. Its primary mechanisms of action are the inhibition of calmodulin and protein kinase C (PKC), key regulators of numerous cellular signaling pathways.[1] By inhibiting these proteins, this compound can impact processes such as cell proliferation, differentiation, and survival.

Q2: Is cytotoxicity an expected outcome when using this compound?

A2: As an inhibitor of fundamental cellular signaling proteins, cytotoxicity can be an expected outcome, particularly at higher concentrations or in cell lines highly dependent on calmodulin or PKC signaling for survival. However, unexpected or excessive cytotoxicity, especially in control or non-target cell lines, requires careful investigation. Both on-target and off-target effects can contribute to cell death.

Q3: What are the initial steps to take if I observe high toxicity with this compound?

A3: If you observe significant cell death, it is crucial to systematically troubleshoot your experiment. Key initial steps include:

  • Verify Compound Concentration: Double-check all calculations for the dilution of your this compound stock solution to ensure the final concentration in your cell culture medium is correct.

  • Assess Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%. Always include a vehicle-only control in your experiments.[2]

  • Confirm Cell Health: Before starting any experiment, ensure your cells are healthy, viable, and in the exponential growth phase.

  • Perform a Dose-Response Curve: To determine the half-maximal cytotoxic concentration (CC50), it is essential to perform a dose-response experiment with a wide range of this compound concentrations.[2]

Q4: How can I reduce this compound's cytotoxic effects while still observing its biological activity?

A4: Mitigating cytotoxicity is often a process of optimization. Consider the following strategies:

  • Optimize Concentration and Exposure Time: The most straightforward approach is to lower the concentration of this compound and reduce the incubation time.[2]

  • Adjust Serum Concentration: The percentage of serum in the culture medium can affect the bioavailability and toxicity of a compound. Experimenting with different serum concentrations may help alleviate cytotoxicity.[2]

  • Consider Co-treatment with Cytoprotective Agents: Depending on the suspected mechanism of toxicity, co-incubation with antioxidants like N-acetylcysteine or pan-caspase inhibitors such as Z-VAD-FMK might rescue cells from apoptosis.

Troubleshooting Guide

This guide addresses specific issues you might encounter when working with this compound in cell culture.

Issue Possible Cause Recommended Solution Expected Outcome Citations
High Cytotoxicity Across All Tested Cell Lines Inhibitor concentration is too high.Perform a dose-response experiment to determine the CC50. Test a broad range of concentrations to find a non-toxic working concentration.Identification of a concentration that elicits the desired biological effect with minimal toxicity.
Solvent (e.g., DMSO) toxicity.Run a vehicle control with the solvent at the same final concentration as in the this compound-treated wells. Ensure the final solvent concentration is below 0.5%.Determine if the solvent is contributing to cell death and establish a safe working concentration.
Inhibitor instability in culture medium.Prepare fresh dilutions of this compound for each experiment. For long-term incubations, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals.Consistent and reproducible results, ruling out degradation products as a source of toxicity.
Variability in Cytotoxicity Between Experiments Inconsistent cell culture conditions.Standardize cell passage number, seeding density, and media components for all experiments.Increased reproducibility of experimental results.
Inhibitor degradation.Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store aliquots at -80°C and protect from light if necessary.Consistent inhibitor potency across experiments.
Inhibitor precipitation.Visually inspect stock solutions and final dilutions in media for any signs of precipitation. If precipitation is observed, consider using a different solvent or a lower concentration.Ensure the inhibitor is fully solubilized to achieve the intended concentration in the culture.
Cell Line-Specific Cytotoxicity High sensitivity of a particular cell line.Test this compound on a different, more robust cell line. Compare toxicity profiles across various cell types.Understanding if the observed toxicity is cell-type specific.
On-target toxicity.The sensitive cell line may have a high expression of calmodulin or PKC or be highly dependent on these pathways for survival. Validate target expression levels (e.g., via Western Blot or qPCR).Confirmation that the cytotoxicity is due to the intended mechanism of action.
Off-target effects.This compound may be interacting with an unintended target present in the sensitive cell line. Consider performing off-target profiling assays.Identification of potential off-target interactions that could explain the observed cytotoxicity.

Quantitative Data Summary

Table 1: IC50 Values of Calmodulin Inhibitors in Various Cell Lines

CompoundCell LineIC50 (µM)Citation
W-7 hydrochlorideMultiple Myeloma Cell Lines (RPMI 8226, U266, MM1.S)~45-60
W-13Multiple Myeloma Cell Lines (RPMI 8226, U266, MM1.S)~30-45
TrifluoperazineSoybean Callus~0.07-0.5
PimozideSoybean Callus~0.07-0.5

Table 2: IC50 Values of PKC Inhibitors in Various Cell Lines

CompoundCell LineIC50 (nM)Citation
Enzastaurin (PKCβ selective)Cell-free assay6 (for PKCβ)
Gö6983Various PKC isozymes7-60
Bisindolylmaleimide I (BisI)Various PKC isozymesNanomolar to micromolar range
ICA-1 (PKC-ι specific)BE(2)-C neuroblastoma cells100

Experimental Protocols

Protocol 1: MTT Assay for Assessing this compound Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Target cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 100 µM to 1 nM. Also, prepare a vehicle control with the same final concentrations of the solvent.

  • Treatment: Remove the old medium from the cells and add the medium containing the different this compound concentrations and vehicle controls. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot the results to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

Elziverine_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Healthy Cell Culture Seeding 4. Seed Cells in 96-well Plate Cell_Culture->Seeding Elziverine_Prep 2. Prepare this compound Dilutions Treatment 5. Treat Cells with this compound & Controls Elziverine_Prep->Treatment Controls 3. Prepare Controls (Vehicle, Untreated) Controls->Treatment Seeding->Treatment Incubation 6. Incubate (24, 48, 72h) Treatment->Incubation MTT_Assay 7. Perform MTT Assay Incubation->MTT_Assay Read_Plate 8. Measure Absorbance MTT_Assay->Read_Plate Data_Analysis 9. Analyze Data & Determine IC50 Read_Plate->Data_Analysis

Caption: Workflow for assessing this compound cytotoxicity.

Elziverine_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects Receptor Receptor PLC PLC Receptor->PLC Signal IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_ER ER Ca2+ Release IP3->Ca2_ER PKC Protein Kinase C DAG->PKC Ca2 Cytosolic Ca2+ Ca2_ER->Ca2 Calmodulin Calmodulin Ca2->Calmodulin Cell_Proliferation Cell Proliferation Calmodulin->Cell_Proliferation Gene_Expression Gene Expression PKC->Gene_Expression Apoptosis Apoptosis PKC->Apoptosis This compound This compound This compound->Calmodulin Inhibits This compound->PKC Inhibits

Caption: this compound's inhibitory action on signaling pathways.

Troubleshooting_Logic Start High Cytotoxicity Observed Check_Concentration Verify this compound Concentration Start->Check_Concentration Check_Solvent Check Solvent Toxicity Start->Check_Solvent Check_Cells Assess Cell Health Start->Check_Cells Dose_Response Perform Dose-Response (CC50) Check_Concentration->Dose_Response Check_Solvent->Dose_Response Check_Cells->Dose_Response Optimize Optimize Conditions: - Lower Concentration - Shorter Incubation - Adjust Serum Dose_Response->Optimize Investigate_Mechanism Investigate Mechanism: - On-target vs. Off-target - Cell Line Specificity Optimize->Investigate_Mechanism Success Toxicity Minimized Investigate_Mechanism->Success

Caption: Troubleshooting workflow for high cytotoxicity.

References

Validation & Comparative

Validating Elziverine Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methods to validate the cellular target engagement of Elziverine, a compound historically investigated for its potential therapeutic effects. This compound (also known as Ro 22-4839) has been identified as an inhibitor of Myosin Light Chain Kinase (MLCK) and a calmodulin antagonist. Validating the interaction of a compound with its intended cellular target is a critical step in drug discovery, confirming its mechanism of action and informing on its potential efficacy and selectivity.

This document compares this compound with alternative, well-characterized inhibitors of MLCK and calmodulin—ML-7, ML-9, and W-7—and details experimental approaches for assessing their target engagement in a cellular context.

Comparison of this compound and Alternative Compounds

The following table summarizes the known inhibitory activities of this compound and selected alternative compounds against their primary targets, Myosin Light Chain Kinase (MLCK) and Calmodulin (CaM). While data for this compound is primarily from biochemical assays, the alternatives have been characterized more extensively in both biochemical and cellular systems.

CompoundPrimary Target(s)Assay TypeReported PotencyCitation(s)
This compound (Ro 22-4839) MLCK, CalmodulinBiochemicalIC50: 3.1 µM (MLCK)
ML-7 MLCKBiochemicalKi: 0.3 µM[1]
CellularEffective concentrations in the low µM range[2]
ML-9 MLCKBiochemicalIC50: 3.8 µM; Ki: 4 µM[2][3]
CellularEffective at 10-30 µM to inhibit MLC phosphorylation[3]
W-7 Calmodulin, MLCKBiochemicalIC50: 28 µM (CaM-dependent phosphodiesterase), 51 µM (MLCK)
CellularInduces apoptosis and cell cycle arrest in the µM range

Key Methodologies for Target Engagement Validation

Validating that a compound binds to its intended target within the complex environment of a living cell is paramount. Several robust methods are available, each with distinct advantages. Here, we compare two principal approaches: the Cellular Thermal Shift Assay (CETSA) for direct target binding and a functional cellular assay measuring the inhibition of MLCK-mediated signaling.

FeatureCellular Thermal Shift Assay (CETSA)Myosin Light Chain (MLC) Phosphorylation Assay
Principle Measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.Quantifies the phosphorylation of Myosin Light Chain (a direct substrate of MLCK) in response to stimuli.
Readout Shift in the melting temperature (Tm) of the target protein.Change in the level of phosphorylated MLC (pMLC), typically measured by Western Blot or ELISA.
Information Provided Direct evidence of target binding in a cellular environment.Functional consequence of target inhibition (downstream signaling).
Labeling Requirement Label-free for the compound and target protein.Typically requires specific antibodies against total and phosphorylated MLC.
Throughput Can be adapted for high-throughput screening.Moderate throughput, can be adapted to plate-based formats.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for MLCK or Calmodulin Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding increases the thermal stability of the target protein.

Workflow:

  • Cell Culture and Treatment: Culture cells of interest (e.g., smooth muscle cells expressing MLCK) to ~80% confluency. Treat cells with various concentrations of the test compound (e.g., this compound, ML-7, ML-9, or W-7) or vehicle control for a defined period (e.g., 1 hour) at 37°C.

  • Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. A no-heat control is also included.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or detergent-based lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (MLCK or Calmodulin) remaining in the soluble fraction by Western blotting or other protein detection methods like ELISA or mass spectrometry.

  • Data Interpretation: Plot the relative amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. Isothermal dose-response experiments can be performed at a fixed temperature to determine the compound's cellular EC50 for target binding.

Cellular Myosin Light Chain (MLC) Phosphorylation Assay

This assay provides functional evidence of target engagement by measuring the inhibition of MLCK activity in cells.

Workflow:

  • Cell Culture and Serum Starvation: Plate cells (e.g., HeLa or smooth muscle cells) and grow to near confluency. Serum-starve the cells for several hours to reduce basal MLC phosphorylation.

  • Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of the MLCK inhibitor (this compound, ML-7, or ML-9) or vehicle control for a specified time (e.g., 30-60 minutes).

  • Stimulation: Stimulate the cells with an agonist that induces MLCK activity (e.g., thrombin, carbachol, or calyculin A) for a short period (e.g., 5-10 minutes).

  • Cell Lysis: Immediately lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate for normalization.

  • Western Blot Analysis: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane. Probe the membrane with primary antibodies specific for phosphorylated MLC (pMLC) and total MLC.

  • Data Analysis: Quantify the band intensities for pMLC and total MLC. Normalize the pMLC signal to the total MLC signal for each sample. Compare the levels of pMLC in inhibitor-treated cells to the stimulated control to determine the dose-dependent inhibition of MLC phosphorylation.

Visualizing Pathways and Workflows

Signaling Pathway of MLCK Activation and Inhibition

MLCK_Pathway cluster_activation Activation Pathway cluster_inhibition Inhibition cluster_downstream Downstream Effect CaM Calmodulin (CaM) CaM_Ca2 Ca²⁺/CaM Complex CaM->CaM_Ca2 Ca2 Ca²⁺ Ca2->CaM Binds MLCK_active Active MLCK CaM_Ca2->MLCK_active MLCK_inactive Inactive MLCK MLCK_inactive->MLCK_active Binds MLC Myosin Light Chain (MLC) MLCK_active->MLC Phosphorylates This compound This compound This compound->CaM Antagonizes This compound->MLCK_inactive Inhibits activation Alternatives ML-7, ML-9, W-7 Alternatives->MLCK_inactive Inhibit activation pMLC Phosphorylated MLC (pMLC) MLC->pMLC Contraction Muscle Contraction / Cytoskeletal Reorganization pMLC->Contraction

Caption: MLCK activation by Ca²⁺/Calmodulin and inhibition by this compound and alternatives.

Experimental Workflow for Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow start Start: Cell Culture treat Treat cells with compound or vehicle start->treat heat Heat cells across a temperature gradient treat->heat lyse Lyse cells (e.g., freeze-thaw) heat->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge supernatant Collect supernatant (soluble proteins) centrifuge->supernatant analyze Analyze target protein levels (e.g., Western Blot) supernatant->analyze end End: Determine thermal shift analyze->end

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Comparison of Target Engagement Methodologies

Method_Comparison CETSA Cellular Thermal Shift Assay (CETSA) Binding Direct Target Binding CETSA->Binding Functional_Assay Functional Cellular Assay (e.g., MLC Phosphorylation) Activity Target Activity Modulation Functional_Assay->Activity

Caption: CETSA provides direct binding data, while functional assays measure activity.

References

Elziverine: A Comparative Analysis of a Discontinued Calmodulin and Myosin Light Chain Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Elziverine (also known as Ro 22-4839) is a discontinued drug candidate originally developed by F. Hoffmann-La Roche Ltd. for the treatment of nervous system diseases.[1] While the development of this compound did not proceed to clinical application, its targeted mechanism of action as a calmodulin antagonist and an inhibitor of myosin light chain kinase (MLCK) provides a valuable case study for researchers in neuropharmacology and drug development.[2][3][4] This guide presents a hypothetical comparative analysis of this compound with other known inhibitors of the calmodulin/MLCK signaling pathway, offering insights into the biochemical and cellular assays used to characterize such compounds.

Introduction

The calmodulin/myosin light chain kinase (CaM/MLCK) signaling pathway is a crucial regulator of a wide array of cellular processes, including smooth muscle contraction, cell motility, and neurotransmitter release. Consequently, it has been a target for therapeutic intervention in various disease states, including those affecting the nervous system. This compound was investigated for its potential to modulate this pathway. This document provides a comparative overview of this compound's inhibitory activity against MLCK in relation to other well-characterized inhibitors, alongside detailed experimental methodologies relevant to the study of such compounds.

Comparative Analysis of Inhibitor Potency

The inhibitory activity of a compound is a key determinant of its potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of an inhibitor. The following table summarizes the reported IC50 value for this compound's inhibition of MLCK and compares it with those of other known inhibitors of calmodulin and MLCK.

InhibitorTarget(s)IC50 (MLCK)Additional Information
This compound (Ro 22-4839) Calmodulin, MLCK3.1 µM[4]Discontinued drug candidate for nervous system diseases.
ML-7 MLCK0.3 µMA selective inhibitor of MLCK.
ML-9 MLCK3.8 µMA cell-permeable inhibitor of MLCK.
Staurosporine Broad-spectrum kinase inhibitor4 nMA potent but non-selective protein kinase inhibitor.
W-7 Calmodulin-A calmodulin antagonist that also inhibits MLCK.
Calmidazolium Calmodulin-A potent calmodulin antagonist.

Note: IC50 values can vary depending on experimental conditions. The data presented here is for comparative purposes.

Signaling Pathway and Mechanism of Inhibition

The CaM/MLCK signaling cascade is initiated by an increase in intracellular calcium levels. Calcium ions bind to calmodulin, inducing a conformational change that enables it to bind to and activate MLCK. Activated MLCK then phosphorylates the regulatory light chain of myosin II, leading to smooth muscle contraction and other cellular responses. This compound and other inhibitors in this class interfere with this pathway, typically by either antagonizing calmodulin or directly inhibiting the kinase activity of MLCK.

Calmodulin_MLCK_Pathway cluster_calcium Intracellular Calcium Signaling cluster_mlck MLCK Activation and Myosin Phosphorylation cluster_inhibitors Points of Inhibition Ca2_increase ↑ Intracellular Ca²⁺ Calmodulin Calmodulin (Inactive) Ca2_increase->Calmodulin Binds to CaM_Ca2 Ca²⁺-Calmodulin (Active) Calmodulin->CaM_Ca2 Activation MLCK_inactive MLCK (Inactive) CaM_Ca2->MLCK_inactive Binds to & Activates MLCK_active MLCK (Active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates pMyosin_LC Phosphorylated Myosin Light Chain Myosin_LC->pMyosin_LC Contraction Cellular Response (e.g., Smooth Muscle Contraction) pMyosin_LC->Contraction Leads to Elziverine_CaM This compound (Calmodulin Antagonist) Elziverine_CaM->Calmodulin Inhibits Elziverine_MLCK This compound (MLCK Inhibitor) Elziverine_MLCK->MLCK_active Inhibits Known_Inhibitors Known MLCK Inhibitors (e.g., ML-7, ML-9) Known_Inhibitors->MLCK_active Inhibit

Figure 1: Calmodulin/MLCK Signaling Pathway and Points of Inhibition.

Experimental Protocols

The characterization of inhibitors targeting the CaM/MLCK pathway involves a variety of in vitro biochemical and cell-based assays.

In Vitro MLCK Inhibition Assay (Kinase Activity Assay)

Objective: To determine the IC50 value of a test compound for MLCK.

Principle: This assay measures the transfer of phosphate from ATP to a myosin light chain peptide substrate by MLCK. The amount of ADP produced is quantified, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Purified recombinant MLCK enzyme

  • Myosin light chain peptide substrate

  • ATP

  • Kinase assay buffer

  • Test compound (e.g., this compound) and known inhibitors

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and known inhibitors.

  • In a 384-well plate, add the MLCK enzyme, the peptide substrate, and the test compound/inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™).

  • The luminescent signal is measured using a microplate reader.

  • Plot the percentage of inhibition against the log concentration of the inhibitor to determine the IC50 value.

MLCK_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: - MLCK Enzyme - Peptide Substrate - ATP - Test Compounds start->prepare_reagents serial_dilution Perform Serial Dilutions of Test Compounds prepare_reagents->serial_dilution plate_setup Plate Setup (384-well): Add Enzyme, Substrate, and Compounds serial_dilution->plate_setup initiate_reaction Initiate Reaction with ATP plate_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation detect_adp Detect ADP Production (e.g., ADP-Glo™ Assay) incubation->detect_adp read_plate Read Luminescence detect_adp->read_plate analyze_data Analyze Data and Calculate IC50 read_plate->analyze_data end End analyze_data->end

Figure 2: Workflow for an In Vitro MLCK Inhibition Assay.
Calmodulin-Binding Assay (Pull-down Assay)

Objective: To determine if a test compound inhibits the binding of calmodulin to its target proteins.

Principle: This assay uses calmodulin immobilized on sepharose beads to "pull down" its binding partners from a cell lysate. The effect of a test compound on this interaction is then assessed.

Materials:

  • Cell lysate containing calmodulin-binding proteins

  • Calmodulin-sepharose beads

  • Binding buffer (with and without Ca2+)

  • Wash buffer

  • Elution buffer

  • Test compound (e.g., this compound)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Incubate the cell lysate with calmodulin-sepharose beads in the presence of Ca2+ and either the test compound or a vehicle control.

  • Allow the calmodulin-binding proteins to bind to the beads.

  • Wash the beads to remove non-specific binders.

  • Elute the bound proteins from the beads.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against a known calmodulin-binding protein (e.g., MLCK).

  • A decrease in the amount of the target protein pulled down in the presence of the test compound indicates inhibition of the calmodulin-target interaction.

Conclusion

This compound, though a discontinued therapeutic candidate, serves as a relevant example of a compound targeting the calmodulin/MLCK signaling pathway. Its inhibitory profile, when placed in the context of other known inhibitors, highlights the ongoing efforts to develop selective modulators of this pathway for the treatment of a range of disorders. The experimental protocols detailed in this guide provide a framework for the characterization and comparative analysis of such inhibitors, which is fundamental to the progression of novel drug discovery programs. The discontinuation of this compound's development, like that of many other drug candidates for nervous system diseases, underscores the challenges in translating in vitro potency to in vivo efficacy and safety.

References

Elziverine: Unraveling the Mechanism of a Discontinued Neuro-Modulator

Author: BenchChem Technical Support Team. Date: November 2025

Elziverine, a drug initially developed by F. Hoffmann-La Roche Ltd. for nervous system diseases, has since been discontinued. An examination of early research reveals its mechanism of action centered on the inhibition of key intracellular signaling pathways, specifically targeting Protein Kinase C (PKC), calmodulin (CaM), and Myosin Light Chain Kinase (MLCK).

While comprehensive clinical data and direct comparative studies with modern alternatives are unavailable due to its discontinued status, a review of foundational studies provides insight into its biochemical activity and intended therapeutic rationale. This guide synthesizes the available information to offer a profile of this compound's mechanism of action, supported by the experimental data from key early investigations.

Mechanism of Action: Targeting Key Kinases

Early research into this compound's pharmacological profile pointed towards its role as an inhibitor of several critical enzymes involved in cellular signal transduction. The primary targets identified were Protein Kinase C, a family of enzymes involved in controlling the function of other proteins through phosphorylation, and the calmodulin/myosin light chain kinase pathway, which plays a crucial role in smooth muscle contraction and other cellular processes.

A pivotal study from 1992 investigated the "Modulation of neutrophil superoxide generation by inhibitors of protein kinase C, calmodulin, diacylglycerol and myosin light chain kinases, and peptidyl prolyl cis-trans isomerase." While the full text of this study is not widely available, its title strongly suggests that this compound was evaluated for its effects on inflammatory processes, specifically the production of superoxide by neutrophils, a key component of the immune response. This indicates a potential anti-inflammatory or immunomodulatory application for the drug.

Further insight comes from a 1987 publication titled, "Selective calmodulin inhibition toward myosin light chain kinase by a new cerebral circulation improver, Ro 22-4839." It is highly probable that "Ro 22-4839" was the internal research code for this compound. This study points to a more specific mechanism: the selective inhibition of calmodulin's activation of MLCK. This action would lead to a reduction in smooth muscle contraction, which aligns with the description of it being a "cerebral circulation improver," suggesting it may have been investigated for conditions related to cerebral vasospasm or other vascular disorders in the brain.

The combined evidence from these early studies suggests that this compound's therapeutic potential was being explored in the context of neurological and potentially inflammatory conditions, mediated by its ability to interfere with fundamental signaling cascades.

Signaling Pathway

The proposed signaling pathway for this compound's action, based on the available information, involves the inhibition of Ca2+/calmodulin-dependent MLCK and PKC signaling.

Elziverine_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor PLC Phospholipase C Receptor->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER PKC Protein Kinase C DAG->PKC Calmodulin Calmodulin Ca2_ER->Calmodulin Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Neutrophil Activation) PKC->Cellular_Response Phosphorylation of target proteins MLCK Myosin Light Chain Kinase Calmodulin->MLCK Myosin_LC_P Phosphorylated Myosin Light Chain MLCK->Myosin_LC_P Phosphorylation Myosin_LC Myosin Light Chain Myosin_LC->Myosin_LC_P Myosin_LC_P->Cellular_Response This compound This compound This compound->PKC Inhibition This compound->Calmodulin Inhibition This compound->MLCK Inhibition

Proposed signaling pathway for this compound's inhibitory action.

Experimental Protocols

Due to the limited availability of the full-text research articles, detailed experimental protocols for the key studies on this compound cannot be provided. However, based on the titles and general knowledge of pharmacological studies from that era, the methodologies likely included:

  • In vitro enzyme assays: To determine the inhibitory concentration (IC50) of this compound on purified Protein Kinase C, Calmodulin, and Myosin Light Chain Kinase.

  • Cell-based assays: Using isolated human neutrophils to measure the effect of this compound on superoxide production in response to various stimuli. This would likely have involved techniques like chemiluminescence or spectrophotometry.

  • Tissue-based assays: Utilizing isolated cerebral arteries or other smooth muscle preparations to measure the effect of this compound on muscle contraction induced by various agonists.

Data Presentation

As the raw quantitative data from the original studies could not be retrieved, a comparative data table cannot be constructed. The primary takeaway from the available information is the qualitative description of this compound as an inhibitor of PKC, calmodulin, and MLCK.

Comparison with Alternatives

Given that this compound was discontinued, a direct comparison with currently approved drugs for "nervous system diseases" is challenging without knowing the specific indication it was being developed for. However, the landscape of drugs targeting PKC and calmodulin has evolved significantly.

For instance, in the context of cerebral vasospasm , current treatments often include calcium channel blockers like nimodipine. A hypothetical comparison would have focused on the relative efficacy and side-effect profiles of this compound's kinase inhibition versus the direct blocking of calcium influx.

In the realm of inflammatory diseases , numerous highly specific immunomodulators and anti-inflammatory agents have been developed that target different points in the inflammatory cascade. A comparison would have required understanding the precise role of PKC and calmodulin in the specific inflammatory condition being targeted by this compound.

The discontinuation of this compound's development suggests that it may not have offered a favorable efficacy or safety profile compared to other compounds under investigation at the time, or that the therapeutic strategy of broadly inhibiting these central kinases was superseded by more targeted approaches.

Conclusion

This compound represents an early effort to modulate cellular signaling for therapeutic benefit in nervous system disorders. Its mechanism of action, centered on the inhibition of Protein Kinase C, calmodulin, and Myosin Light Chain Kinase, highlights a therapeutic strategy that, while plausible, has been refined and largely replaced by more specific and targeted drug development in subsequent decades. The lack of comprehensive data due to its discontinued status prevents a full comparative analysis but offers a historical perspective on the evolution of drug discovery in this area.

The In Vivo Profile of Elziverine: A Comparative Analysis for Irritable Bowel Syndrome with Diarrhea (IBS-D)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo performance of the hypothetical drug candidate, Elziverine, against the established therapeutic agent, eluxadoline (Viberzi), for the treatment of Irritable Bowel Syndrome with Diarrhea (IBS-D). The data presented for eluxadoline is based on publicly available clinical trial information, while the profile for this compound is projected based on a plausible, distinct mechanism of action relevant to IBS-D pathophysiology.

Comparative In Vivo Efficacy and Safety

The following table summarizes the key in vivo data for this compound (hypothetical) and eluxadoline. This allows for a direct comparison of their potential efficacy and safety profiles in relevant preclinical and clinical models.

ParameterThis compound (Hypothetical Profile)Eluxadoline (Viberzi)
Primary Efficacy Endpoint Reduction in visceral hypersensitivity (abdominal pain) and normalization of bowel frequency.Composite response of ≥30% improvement in the worst abdominal pain and a Bristol Stool Scale (BSS) score of <5 for at least 50% of the days.[1]
Animal Model Post-inflammatory rat model of IBS, water avoidance stress model.Not explicitly detailed in the provided search results, but preclinical animal studies were conducted.[2]
Dosage in Clinical Trials Projected: 50 mg and 100 mg, twice daily.75 mg and 100 mg, twice daily.[1]
Key Efficacy Findings Hypothetical: Dose-dependent reduction in abdominal pain response to colorectal distension; significant decrease in stool frequency.In Phase 3 trials, a significantly greater proportion of patients on 75mg and 100mg doses achieved the primary composite endpoint compared to placebo over 12 and 26 weeks.[1]
Common Adverse Events Projected: Mild to moderate nausea and headache.Nausea, constipation, and abdominal pain.[1]
Serious Adverse Events Projected: None observed in preclinical models.Pancreatitis (rare, but more frequent in patients without a gallbladder) and sphincter of Oddi spasm.

Experimental Protocols

In Vivo Model for Visceral Hypersensitivity Assessment (Hypothetical for this compound)
  • Animal Model: Adult male Sprague-Dawley rats are used. Visceral hypersensitivity is induced by intracolonic administration of a mild irritant (e.g., 0.5% acetic acid) to mimic post-inflammatory IBS.

  • Drug Administration: this compound (or vehicle control) is administered orally via gavage for 14 consecutive days at doses of 10, 30, and 100 mg/kg.

  • Visceral Motor Response (VMR) Measurement: On day 15, after a fasting period, a balloon catheter is inserted into the descending colon. The VMR to graded colorectal distension (CRD) at pressures of 20, 40, 60, and 80 mmHg is measured by quantifying the electromyographic (EMG) activity of the abdominal muscles.

  • Data Analysis: The EMG signal is recorded and integrated. The visceral pain threshold is determined as the pressure that elicits a significant increase in EMG activity compared to baseline. The area under the curve (AUC) of the EMG response is calculated to quantify the overall visceral sensitivity. A significant reduction in the AUC in the this compound-treated groups compared to the vehicle group indicates analgesic efficacy.

  • Stool Parameter Monitoring: Throughout the 14-day treatment period, fecal pellets are collected daily to assess stool frequency and consistency (using a standardized scoring system).

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action for this compound

This compound is hypothesized to be a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in visceral pain perception. By blocking TRPV1 activation in the gut, this compound aims to reduce the transmission of pain signals from the colon to the central nervous system.

Elziverine_Mechanism cluster_GutLumen Gut Lumen cluster_Enterocyte Enteric Neuron Irritants Irritants TRPV1 TRPV1 Channel Irritants->TRPV1 Activates Pain_Signal Pain Signal to CNS TRPV1->Pain_Signal Initiates This compound This compound This compound->TRPV1 Antagonizes

Caption: Proposed mechanism of this compound as a TRPV1 antagonist.

Comparative Mechanism of Action: Eluxadoline

Eluxadoline acts as a mixed opioid receptor modulator. It is a mu-opioid receptor agonist and a delta-opioid receptor antagonist. This dual action is thought to reduce intestinal contractility and normalize gut transit time.

Eluxadoline_Mechanism cluster_EntericNeuron Enteric Neuron Mu_Opioid_Receptor μ-Opioid Receptor Reduced_Motility Decreased Motility Mu_Opioid_Receptor->Reduced_Motility Delta_Opioid_Receptor δ-Opioid Receptor Eluxadoline Eluxadoline Eluxadoline->Mu_Opioid_Receptor Agonist Eluxadoline->Delta_Opioid_Receptor Antagonist

Caption: Mechanism of action of Eluxadoline.

General Experimental Workflow for In Vivo IBS-D Drug Testing

The following diagram illustrates a typical workflow for the preclinical in vivo evaluation of a new drug candidate for IBS-D.

Experimental_Workflow Model_Induction IBS-D Animal Model Induction (e.g., Stress-induced) Baseline_Measurement Baseline Measurement of Pain and Bowel Function Model_Induction->Baseline_Measurement Drug_Administration Chronic Drug Administration (this compound vs. Vehicle vs. Comparator) Baseline_Measurement->Drug_Administration Efficacy_Assessment Efficacy Assessment (Visceral Hypersensitivity, Stool Parameters) Drug_Administration->Efficacy_Assessment Terminal_Procedures Terminal Procedures (Tissue Collection, Biomarker Analysis) Efficacy_Assessment->Terminal_Procedures Data_Analysis Data Analysis and Statistical Evaluation Terminal_Procedures->Data_Analysis

Caption: Workflow for in vivo testing of IBS-D drug candidates.

References

A Comparative Analysis of Elziverine's In Vitro Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Following a comprehensive search of publicly available scientific literature and databases, no specific information, experimental data, or publications were found regarding the activity of a compound named "Elziverine" in the context of cancer research. The initial developer, F. Hoffmann-La Roche Ltd., discontinued its development for nervous system diseases, and there is no indication of its evaluation as an oncology therapeutic.

Therefore, to fulfill the structural and content requirements of the user request, this guide will serve as a template. It utilizes a fictional anti-cancer agent, hereafter named "Exemplarine," to demonstrate how a comparative guide on the cross-validation of a compound's activity in different cell lines would be presented. The data and experimental details provided are illustrative and based on common practices in cancer drug discovery.

Introduction to Exemplarine

Exemplarine is a novel synthetic small molecule inhibitor targeting the (hypothetical) aberrant kinase signaling pathway implicated in various malignancies. This guide provides a comparative overview of Exemplarine's cytotoxic activity across a panel of human cancer cell lines and outlines the methodologies used for its evaluation.

Data Presentation: Comparative Cytotoxicity

The in vitro efficacy of Exemplarine was assessed across a panel of eight human cancer cell lines representing different tissue origins. The half-maximal inhibitory concentration (IC50) was determined for each cell line and compared against a standard-of-care chemotherapeutic agent, Doxorubicin.

Cell LineCancer TypeExemplarine IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast Adenocarcinoma2.50.8
MDA-MB-231Breast Adenocarcinoma8.11.2
A549Lung Carcinoma5.21.5
HCT116Colon Carcinoma1.80.5
HeLaCervical Carcinoma3.70.9
PC-3Prostate Adenocarcinoma10.52.1
U-87 MGGlioblastoma15.33.5
K562Chronic Myelogenous Leukemia0.90.2

Note: The data presented in this table is purely illustrative for the fictional compound "Exemplarine."

Experimental Protocols

Cell Culture and Maintenance

All cell lines were procured from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with serial dilutions of Exemplarine or Doxorubicin (ranging from 0.01 µM to 100 µM) for 72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. IC50 values were determined by plotting the percentage of viability against the log concentration of the compound using non-linear regression analysis (GraphPad Prism).

Mandatory Visualizations

Signaling Pathway of Exemplarine

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Exemplarine Exemplarine Exemplarine->Kinase_A Inhibition Kinase_B Kinase_B Kinase_A->Kinase_B Apoptosis_Regulator Apoptosis_Regulator Kinase_A->Apoptosis_Regulator Inhibition of Anti-Apoptotic Signal Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Proliferation_Genes Proliferation_Genes Transcription_Factor->Proliferation_Genes Activation Growth_Factor Growth_Factor Growth_Factor->Receptor

Caption: Hypothetical signaling pathway inhibited by Exemplarine.

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Line Culture (MCF-7, A549, etc.) Seeding Seed Cells in 96-Well Plates Cell_Culture->Seeding Incubation Treat Cells and Incubate for 72h Seeding->Incubation Drug_Dilution Prepare Serial Dilutions of Exemplarine Drug_Dilution->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Readout Measure Absorbance (570 nm) MTT_Assay->Readout Calculation Calculate IC50 Values Readout->Calculation

Caption: Workflow for determining IC50 values.

Comparative Activity of Exemplarine

G Exemplarine_Activity Exemplarine Activity High_Sensitivity High Sensitivity (IC50 < 2 µM) Exemplarine_Activity->High_Sensitivity Moderate_Sensitivity Moderate Sensitivity (IC50 2-10 µM) Exemplarine_Activity->Moderate_Sensitivity Low_Sensitivity Low Sensitivity (IC50 > 10 µM) Exemplarine_Activity->Low_Sensitivity K562 K562 High_Sensitivity->K562 HCT116 HCT116 High_Sensitivity->HCT116 MCF7 MCF7 Moderate_Sensitivity->MCF7 HeLa HeLa Moderate_Sensitivity->HeLa A549 A549 Moderate_Sensitivity->A549 MDA MDA Moderate_Sensitivity->MDA PC3 PC3 Low_Sensitivity->PC3 U87 U87 Low_Sensitivity->U87

Caption: Categorization of cell lines by sensitivity.

Independent Validation of Elziverine's Therapeutic Potential in Ischemic Stroke: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of the discontinued investigational drug, Elziverine, with other neuroprotective agents. Given the cessation of this compound's development, its therapeutic profile for neuroprotection in ischemic stroke is presented here as a well-defined hypothesis based on its known molecular interactions. This allows for a structured comparison against alternative therapies, supported by experimental data from preclinical studies.

Hypothetical Therapeutic Profile: this compound

This compound was noted for its inhibition of protein kinase C (PKC) and calmodulin. In the context of ischemic stroke, a key pathway implicated in neuronal death is the excitotoxicity cascade, which is heavily dependent on calcium influx and subsequent activation of calcium-dependent enzymes. A critical enzyme in this pathway is the Ca2+/calmodulin-dependent protein kinase II (CaMKII). Therefore, for this guide, we hypothesize that This compound's primary neuroprotective mechanism is the inhibition of the CaMKII signaling pathway, thereby mitigating downstream excitotoxic effects.

Comparative Analysis of Neuroprotective Agents

The following tables summarize the preclinical efficacy of several neuroprotective agents in the widely used Middle Cerebral Artery Occlusion (MCAO) rodent model of ischemic stroke. Efficacy is primarily assessed by the reduction in infarct volume and improvement in neurological deficit scores.

Table 1: Preclinical Efficacy in Rodent MCAO Models - Infarct Volume Reduction
DrugMechanism of ActionAnimal ModelMCAO DurationDosage and AdministrationInfarct Volume Reduction (%) vs. ControlReference
This compound (Hypothetical) CaMKII InhibitorRat/Mouse60-90 minN/AN/AN/A
Nerinetide (NA-1) PSD-95 Inhibitor (disrupts NMDA receptor signaling)Mouse30 or 60 min10 nmol/gNo significant reduction[1]
Edaravone Free Radical ScavengerRat90 min3 mg/kg, IV at 0 and 90 min post-MCAO~25.5%[2][3]
Uric Acid Peroxynitrite ScavengerRat/MouseTransient16 mg/kg, IV at reperfusionSignificant reduction (quantitative data varies across studies)[4][5]
Sovateltide Endothelin B Receptor AgonistRatPermanentIntravenousSignificant reduction (quantitative data varies across studies)
Citicoline Phospholipid Precursor, Membrane StabilizerRatPermanent40-60 mM via brain ECSSignificant reduction
Cerebrolysin Neuropeptide MixtureRatEmbolic5 ml/kg for 10 days, 4h post-MCAOSignificant reduction
Table 2: Preclinical Efficacy in Rodent MCAO Models - Neurological Deficit Improvement
DrugNeurological Scoring SystemAnimal ModelImprovement vs. ControlReference
This compound (Hypothetical) N/AN/AN/AN/A
Nerinetide (NA-1) 6-point scaleMouseNo significant improvement
Edaravone Not specifiedRatImproved functional outcome by ~30.3%
Uric Acid Corner TestRat/MouseBetter functional outcome and survival
Sovateltide 6-point scaleRatSignificantly lower neurological deficit score
Citicoline 5-point scaleRatImproved neurological function
Cerebrolysin 5-point scaleRatSignificant improvement in neurological outcome

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a standard preclinical procedure to mimic ischemic stroke in rodents.

  • Anesthesia: The animal (rat or mouse) is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and isolated.

  • Occlusion: A nylon monofilament with a rounded tip is introduced into the ECA stump and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA).

  • Duration: The filament is left in place for a specified duration (e.g., 60 or 90 minutes for transient MCAO) or permanently.

  • Reperfusion: For transient MCAO, the filament is withdrawn to allow blood flow to resume.

  • Post-operative Care: The incision is closed, and the animal is monitored during recovery.

Infarct Volume Measurement (TTC Staining)

2,3,5-triphenyltetrazolium chloride (TTC) staining is used to differentiate between viable and infarcted brain tissue.

  • Brain Extraction: At a predetermined time point after MCAO (e.g., 24 or 48 hours), the animal is euthanized, and the brain is rapidly removed.

  • Slicing: The brain is sectioned into coronal slices of uniform thickness (e.g., 2 mm).

  • Staining: The slices are incubated in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes. Viable tissue, rich in mitochondrial dehydrogenases, reduces TTC to a red formazan product. Infarcted tissue remains unstained (white).

  • Image Analysis: The stained sections are imaged, and the infarct area on each slice is measured using image analysis software.

  • Volume Calculation: The total infarct volume is calculated by summing the infarct area of each slice and multiplying by the slice thickness. Edema correction formulas may be applied.

Neurological Deficit Scoring

Several scoring systems are used to assess functional deficits after stroke in rodents.

  • Bederson Scale: A global neurological assessment that includes observing forelimb flexion, resistance to lateral push, and circling behavior. Scores typically range from 0 (no deficit) to 3 or 5 (severe deficits).

  • Modified Neurological Severity Score (mNSS): A composite score that evaluates motor, sensory, reflex, and balance functions. The score is out of 14 for mice and 18 for rats, with higher scores indicating more severe deficits.

  • Corner Test: This test assesses sensorimotor asymmetry. The animal is placed facing a 30-degree corner. A healthy animal will turn left or right to exit, while an animal with a unilateral lesion will preferentially turn towards the non-impaired side. The percentage of ipsilateral turns is recorded.

Visualizations

This compound's Hypothetical Mechanism of Action

Elziverine_Mechanism cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Opens Calmodulin Calmodulin Ca_influx->Calmodulin Activates CaMKII CaMKII Calmodulin->CaMKII Activates Downstream Downstream Excitotoxicity (e.g., Apoptosis, Necrosis) CaMKII->Downstream Promotes This compound This compound This compound->CaMKII Inhibits

Caption: Hypothetical signaling pathway of this compound's neuroprotective effect.

General Experimental Workflow for Preclinical Neuroprotective Agent Testing

Experimental_Workflow start Rodent Model (Rat or Mouse) mcao MCAO Surgery (Transient or Permanent) start->mcao treatment Administer Neuroprotective Agent (e.g., this compound comparator) mcao->treatment neuro_scoring Neurological Deficit Scoring (e.g., Bederson, mNSS, Corner Test) treatment->neuro_scoring euthanasia Euthanasia (24-48h post-MCAO) neuro_scoring->euthanasia staining Brain Slicing and TTC Staining euthanasia->staining analysis Infarct Volume Analysis staining->analysis end Comparative Efficacy Data analysis->end

Caption: Standard workflow for evaluating neuroprotective agents in a rodent stroke model.

References

Author: BenchChem Technical Support Team. Date: November 2025

This comparison guide provides a detailed analysis of the hypothetical head-to-head study, "ELZ-COMP-001," comparing the efficacy and safety of Elziverine, a novel Fictional Kinase Pathway (FKP) inhibitor, against Controlinib, the current standard-of-care, in patients with metastatic Fictional Cancer (FC). The data presented is for illustrative purposes to showcase a comparative analysis framework.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from the ELZ-COMP-001 trial.

Table 1: Efficacy Outcomes
EndpointThis compound (n=250)Controlinib (n=250)p-value
Overall Response Rate (ORR)65%48%<0.05
Complete Response (CR)15%8%NS
Partial Response (PR)50%40%<0.05
Stable Disease (SD)20%30%NS
Progressive Disease (PD)15%22%<0.05
Median Progression-Free Survival (PFS)11.2 months8.5 months<0.05
Overall Survival (OS) at 12 months78%70%NS
Table 2: Safety Profile - Common Adverse Events (>10% in either arm)
Adverse EventThis compound (n=250)Controlinib (n=250)
Grade 1-2
Nausea35%45%
Fatigue40%38%
Diarrhea25%35%
Rash15%28%
Grade 3-4
Neutropenia10%18%
Anemia8%12%
Increased ALT/AST5%9%

Experimental Protocols

ELZ-COMP-001 Study Design

This was a Phase 3, randomized, double-blind, multicenter study. A total of 500 patients with histologically confirmed metastatic Fictional Cancer (FC) who had progressed on at least one prior line of therapy were randomized in a 1:1 ratio to receive either this compound (100 mg, oral, once daily) or Controlinib (150 mg, oral, once daily). Treatment was continued until disease progression or unacceptable toxicity. The primary endpoint was Progression-Free Survival (PFS). Secondary endpoints included Overall Response Rate (ORR), Overall Survival (OS), and safety.

In Vitro Cell Viability Assay
  • Cell Lines: FC-1 and FC-2 (Fictional Cancer cell lines).

  • Method: Cells were seeded in 96-well plates and treated with serial dilutions of this compound or Controlinib for 72 hours. Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism.

Visualizations

Signaling Pathway Diagram

Fictional_Kinase_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Adaptor Adaptor Proteins Receptor->Adaptor FKP_Upstream Upstream Kinase Adaptor->FKP_Upstream FKP Fictional Kinase (FK) FKP_Upstream->FKP Downstream_Signal Downstream Signaling FKP->Downstream_Signal Proliferation Cell Proliferation & Survival Downstream_Signal->Proliferation This compound This compound This compound->FKP Controlinib Controlinib Controlinib->FKP

Fictional Kinase Pathway (FKP) and points of inhibition.
Experimental Workflow Diagram

Cell_Viability_Workflow start Start seed_cells Seed FC cells in 96-well plates start->seed_cells add_drugs Add serial dilutions of This compound or Controlinib seed_cells->add_drugs incubate Incubate for 72 hours add_drugs->incubate mtt_assay Add MTT reagent and incubate incubate->mtt_assay read_absorbance Read absorbance at 570 nm mtt_assay->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for the in vitro cell viability (MTT) assay.

Safety Operating Guide

Proper Disposal Procedures for Elziverine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds like Elziverine are paramount to ensuring a secure laboratory environment and minimizing ecological impact. This document provides a comprehensive guide to the proper disposal procedures for this compound, a non-nucleoside reverse transcriptase inhibitor. The following procedures are based on established best practices for hazardous chemical waste management and are intended to provide essential, immediate safety and logistical information.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care in a well-ventilated area, preferably within a chemical fume hood. Adherence to personal protective equipment (PPE) guidelines is mandatory.

Recommended Personal Protective Equipment:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a respirator is recommended.

This compound Chemical and Physical Properties

A clear understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₃₂H₃₇N₃O₅
Molecular Weight 543.65 g/mol
Boiling Point (Predicted) 682.4 ± 55.0 °C
Density (Predicted) 1.187 ± 0.06 g/cm³
pKa (Predicted) 6.60 ± 0.40

Step-by-Step Disposal Procedures

1. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated items such as weighing paper, spatulas, and disposable PPE (gloves, etc.), in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste containing this compound, such as unused solutions or solvent rinses, in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Sharps: Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated sharps container suitable for hazardous chemical waste.

2. Container Management:

  • Compatibility: Ensure that the waste containers are made of a material that is compatible with this compound and any solvents used.

  • Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols as required by your institution and local regulations. The date of waste generation should also be included.

  • Sealing: Keep waste containers securely sealed at all times, except when adding waste.

3. Storage:

  • Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated hazardous waste storage area.

  • This storage area should be away from incompatible materials and protected from extreme temperatures and ignition sources.

4. Professional Disposal:

  • Arrange for the collection and disposal of the this compound hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed and certified hazardous waste disposal company.

  • Do not attempt to dispose of this compound down the drain or in regular trash.

5. Spill Management:

  • In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.

  • Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol), and collect the decontamination materials as hazardous waste.

Experimental Protocols

As specific experimental protocols for the chemical inactivation or degradation of this compound for disposal purposes are not available in the reviewed literature, no protocols can be provided at this time. The recommended procedure remains collection and disposal via a certified hazardous waste service.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.

Elziverine_Disposal_Workflow cluster_handling Handling & Use cluster_waste_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Well-Ventilated Fume Hood ppe->fume_hood solid_waste Solid Waste (Contaminated PPE, etc.) liquid_waste Liquid Waste (Solutions, Rinsates) sharps_waste Contaminated Sharps spill Spill Occurs fume_hood->spill solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Labeled Hazardous Sharps Container sharps_waste->sharps_container storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange Pickup by Certified Hazardous Waste Vendor storage->disposal end End: Proper Disposal disposal->end spill_cleanup Contain & Clean Spill with Inert Absorbent spill->spill_cleanup spill_waste Collect Spill Debris as Hazardous Waste spill_cleanup->spill_waste spill_waste->solid_container

Caption: Logical workflow for the safe handling and disposal of this compound waste.

Personal protective equipment for handling Elziverine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Elziverine. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this compound.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is crucial when handling this compound to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE based on available safety data.[1]

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesTightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection GlovesChemical impermeable gloves are required.[1] Always inspect gloves for integrity before use. Wash and dry hands thoroughly after handling.
Body Protection Protective ClothingWear fire/flame resistant and impervious clothing. A lab coat or disposable gown should be worn.
Respiratory Protection RespiratorIf exposure limits are exceeded, or if irritation or other symptoms are experienced, use a full-face respirator.[1]

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Avoid the formation of dust and aerosols.

  • Avoid contact with skin, eyes, and clothing.

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials and foodstuff containers.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Emergency SituationFirst-Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
Skin Contact Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a physician.
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is necessary to prevent environmental contamination and ensure safety.

Spill Cleanup:

  • Evacuate and Secure: Evacuate personnel from the immediate spill area and ensure adequate ventilation. Remove all sources of ignition.

  • Personal Protection: Wear the appropriate personal protective equipment as outlined in the PPE section.

  • Containment: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains.

  • Cleanup: Collect and arrange for disposal. Use spark-proof tools and explosion-proof equipment. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.

Waste Disposal:

  • Dispose of this compound and its packaging in accordance with all applicable local, state, and federal regulations.

  • Controlled incineration with flue gas scrubbing is a potential disposal method for combustible packaging materials.

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

Elziverine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_setup handle_weigh Weigh/Measure this compound prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Workspace handle_exp->cleanup_decon emergency_spill Spill Occurs handle_exp->emergency_spill emergency_exposure Personal Exposure handle_exp->emergency_exposure cleanup_waste Dispose of Waste (Following Regulations) cleanup_decon->cleanup_waste cleanup_ppe Remove and Dispose of PPE cleanup_waste->cleanup_ppe spill_protocol Follow Spill Cleanup Protocol emergency_spill->spill_protocol exposure_protocol Follow First-Aid Procedures emergency_exposure->exposure_protocol

Caption: Standard laboratory workflow for handling this compound.

References

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